molecular formula C10H14ClN3 B183911 1-(3-Chloropyridin-2-yl)-4-methylpiperazine CAS No. 87394-57-8

1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Cat. No.: B183911
CAS No.: 87394-57-8
M. Wt: 211.69 g/mol
InChI Key: FNMDXKBBBVNQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropyridin-2-yl)-4-methylpiperazine (CAS 87394-57-8) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to the class of pyridylpiperazine hybrids, which are key scaffolds in the development of novel therapeutic agents due to their privileged structural motifs found in numerous bioactive molecules . The molecular formula is C10H14ClN3, with a molecular weight of 211.69 g/mol . Piperazine derivatives are frequently explored for their diverse pharmacological activities . Specifically, pyridylpiperazine-based structures have been identified as potent inhibitors of enzymes like urease, with research showing their potential to develop favorable interactions with active sites, making them promising candidates for targeting pathogens such as Helicobacter pylori . Furthermore, methylpiperazine derivatives are actively investigated in oncology research for their potential as anticancer agents, with studies targeting various cell lines . For research purposes, this compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMDXKBBBVNQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474785
Record name 1-(3-Chloropyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-57-8
Record name 1-(3-Chloropyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chloropyridin-2-yl)-4-methylpiperazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridinylpiperazine, it serves as a versatile synthetic intermediate and a key structural motif in a variety of biologically active molecules. The unique electronic and steric properties conferred by the chloropyridine and methylpiperazine moieties make it a valuable building block for creating complex molecular architectures with tailored pharmacological profiles.

This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It further explores its relevance as a precursor in the development of therapeutic agents, with a particular focus on its incorporation into known bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is rooted in its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

1.1. Chemical Structure and Identifiers

  • Systematic Name: this compound

  • Common Synonym: 3-Chloro-2-(4-methylpiperazin-1-yl)pyridine

  • CAS Number: 87394-57-8

  • Molecular Formula: C₁₀H₁₄ClN₃

  • Molecular Weight: 211.69 g/mol

  • SMILES: CN1CCN(CC1)C2=NC=CC=C2Cl

1.2. Physicochemical Data

The physicochemical properties of a compound are critical for predicting its solubility, permeability, and overall suitability as a drug candidate or synthetic intermediate. The data presented below combines computationally predicted values with experimental data from analogous compounds to provide a comprehensive profile.

PropertyValueSource
Molecular Weight 211.69 g/mol Calculated
Topological Polar Surface Area (TPSA) 19.37 ŲComputational
LogP (Octanol-Water Partition Coeff.) 1.4868Computational
Hydrogen Bond Acceptors 3Computational
Hydrogen Bond Donors 0Computational
Rotatable Bonds 1Computational
Appearance White to off-white solid (Expected)Analog Data[1]
Storage Temperature 2-8°C (Recommended)Analog Data[1]

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application in a laboratory setting.

2.1. Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental for functionalizing heteroaromatic systems like pyridine.[2] The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or halogens.

The proposed synthesis starts from 2,3-dichloropyridine and N-methylpiperazine. The reaction proceeds via the addition of the secondary amine of N-methylpiperazine to the electron-deficient pyridine ring, followed by the elimination of a chloride ion. The substitution preferentially occurs at the 2-position of the pyridine ring, which is more activated towards nucleophilic attack than the 3-position. This regioselectivity is a well-documented phenomenon in pyridine chemistry.[3]

Step-by-Step Protocol:

  • Reactant Charging: To a suitable reaction vessel, add 2,3-dichloropyridine (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Nucleophile Addition: Add N-methylpiperazine (1.1-1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours (typically 12-24 h) until reaction completion is observed by TLC or LC-MS analysis.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

G cluster_reactants Reactants cluster_conditions Conditions 2_3_Dichloropyridine 2,3-Dichloropyridine Process Nucleophilic Aromatic Substitution (SNAr) 2_3_Dichloropyridine->Process N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Process Solvent Solvent (e.g., DMF) Solvent->Process Base Base (e.g., K₂CO₃) Base->Process Heat Heat (Δ) Heat->Process Product This compound Process->Product

Figure 1: Proposed synthetic workflow for this compound via SNAr.

2.2. Reactivity Profile

The reactivity of this molecule is dictated by its key functional groups:

  • Tertiary Amine (Piperazine): The N-methyl group and the pyridine-bound nitrogen are tertiary amines. The exocyclic nitrogen of the piperazine ring (N-4) is basic and can be protonated or quaternized.

  • Aryl Chloride: The chlorine atom on the pyridine ring can be displaced by other nucleophiles under harsh conditions or, more commonly, participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for further diversification of the scaffold.

  • Piperazine Ring: The piperazine ring exists predominantly in a chair conformation. It serves as a rigid linker or scaffold, which is a desirable feature in drug design for positioning other pharmacophoric groups in a specific spatial orientation.

Spectroscopic Characterization

While a specific experimental spectrum for this compound is not publicly available, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.[4][5]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet of doublets, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet of doublets, with coupling constants typical for pyridyl systems.

    • Piperazine Protons: Two sets of signals are expected for the piperazine ring protons. The four protons adjacent to the pyridine ring (N1) will likely appear as a triplet around δ 3.2-3.6 ppm. The four protons adjacent to the methyl group (N4) will appear as a triplet further upfield, around δ 2.5-2.8 ppm.

    • Methyl Protons: A sharp singlet corresponding to the three protons of the N-methyl group is expected around δ 2.3-2.5 ppm.

  • ¹³C NMR:

    • Pyridine Carbons: Five signals are expected in the aromatic region (approx. δ 110-160 ppm). The carbon bearing the chlorine (C3) and the carbon attached to the piperazine (C2) will be significantly influenced by their substituents.

    • Piperazine Carbons: Two distinct signals for the piperazine carbons are expected in the aliphatic region, typically around δ 45-55 ppm.

    • Methyl Carbon: A single signal for the N-methyl carbon is expected around δ 45-48 ppm.

3.2. Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to readily protonate. The primary ion observed would be the molecular ion plus a proton [M+H]⁺. Given the molecular weight of 211.69, this would appear at an m/z of approximately 212.7. A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio) would be a definitive feature.

3.3. Infrared (IR) Spectroscopy

  • C-H stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H stretching (Aliphatic): Medium to strong bands in the 2800-3000 cm⁻¹ region from the piperazine and methyl groups.

  • C=C and C=N stretching (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-N stretching: Bands in the 1100-1300 cm⁻¹ region.

  • C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Application in Drug Discovery: A Core Fragment of Bioactive Molecules

The true value of this compound for drug development professionals lies in its role as a key structural fragment. The (3-chloropyridin-2-yl)piperazine moiety is a validated pharmacophore found in potent, biologically active compounds.

Case Study: BCTC, a Potent TRPV1 Antagonist

A prominent example is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) . BCTC is a highly potent and well-studied antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][7] The TRPV1 channel is a non-selective cation channel involved in the detection and transduction of noxious heat and pain, making it a major target for the development of new analgesics.

The chemical structure of BCTC clearly shows that 1-(3-chloropyridin-2-yl)piperazine (or its des-methyl analog) serves as the foundational core upon which the rest of the molecule is built.[8][9][10]

G cluster_precursor Core Precursor cluster_reagent Reagent Core 1-(3-Chloropyridin-2-yl)piperazine (Des-methyl analog) Reaction Urea Formation Core->Reaction Isocyanate 4-tert-butylphenyl isocyanate Isocyanate->Reaction BCTC BCTC (TRPV1 Antagonist) Reaction->BCTC

Figure 2: Logical relationship showing the core precursor in the synthesis of BCTC.

In the synthesis of BCTC, the secondary amine of the 1-(3-chloropyridin-2-yl)piperazine core acts as a nucleophile, reacting with an isocyanate to form the critical urea linkage. This demonstrates the synthetic utility of the piperazine moiety for connecting different pharmacophoric elements. The (3-chloropyridin-2-yl) group itself is crucial for binding to the TRPV1 receptor, forming part of the "A-region" of the pharmacophore common to many TRPV1 antagonists.[10]

The successful development of BCTC validates the (3-chloropyridin-2-yl)piperazine scaffold as a privileged structure for interacting with important biological targets, making this compound an invaluable starting material for exploring new chemical space around this and other targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is synthesized from safety data sheets of structurally related compounds.

  • Hazard Identification: May cause skin irritation or severe skin burns and eye damage. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use tightly fitting safety goggles or a face shield.

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, mist, or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a key enabling tool for modern drug discovery. Its well-defined chemical properties, predictable reactivity, and straightforward synthesis make it an accessible and versatile building block. The proven success of its core structure in potent pharmacological agents like the TRPV1 antagonist BCTC underscores its importance and provides a strong rationale for its continued use in the design and synthesis of next-generation therapeutics. Researchers and scientists equipped with this technical knowledge are well-positioned to leverage the unique attributes of this compound to advance their research and development programs.

References

  • ResearchGate. Chemical structures of TRPV1 antagonists used in the study: JNJ17203212, SB-705498, AMG9810, BCTC, and AMG517. [Link]

  • Taylor & Francis Online. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]

  • Google Patents. Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • National Center for Biotechnology Information. 1-(3-Chloropyridin-2-yl)piperazine. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • National Center for Biotechnology Information. 1-Methylpiperazine. [Link]

  • National Center for Biotechnology Information. 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

Sources

1-(3-Chloropyridin-2-yl)-4-methylpiperazine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of this compound, a heterocyclic compound belonging to the N-arylpiperazine class. N-arylpiperazines are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS).[1][2] A robust and unambiguous confirmation of their molecular structure is paramount for drug development, safety, and regulatory compliance. This document, intended for researchers and drug development professionals, details an integrated analytical strategy employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. By synergizing the data from these orthogonal techniques, we establish a self-validating workflow that moves from molecular formula confirmation to a complete atomic connectivity map, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Isotopic Signature

Prior to detailed spectroscopic analysis, the foundational step is the confirmation of the molecular formula and mass. For this compound, the expected molecular formula is C₁₀H₁₄ClN₃ , corresponding to a monoisotopic mass of 211.0927 and a molecular weight of 211.69 g/mol .[3]

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the cornerstone for confirming elemental composition.[4] It provides a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique suitable for polar, thermally labile molecules, minimizing fragmentation and preserving the molecular ion.[5]

  • Acquisition Mode : Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Calibration : Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

  • Data Analysis : Identify the m/z of the most intense peak in the molecular ion cluster and compare it to the theoretical exact mass.

Expected Data & Interpretation

The primary objective is to observe the protonated molecular ion [M+H]⁺. A crucial secondary observation is the isotopic pattern conferred by the chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak.

IonTheoretical m/z [C₁₀H₁₅³⁵ClN₃]⁺Theoretical m/z [C₁₀H₁₅³⁷ClN₃]⁺Expected Ratio
[M+H]⁺212.0955214.0925~3:1

The confirmation of this exact mass and the ~3:1 isotopic ratio provides extremely strong evidence for the proposed elemental composition, C₁₀H₁₄ClN₃.

Functional Group Analysis: FT-IR Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups.[6] It serves as a rapid and effective method to verify the key chemical bonds expected in the target structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition : Record the spectrum, typically in the 4000-400 cm⁻¹ range.

  • Background Correction : Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Expected Spectral Features

The FT-IR spectrum should display characteristic absorption bands corresponding to the aromatic pyridine ring, the aliphatic piperazine ring, and the associated C-N, C-H, and C-Cl bonds.

Wavenumber (cm⁻¹)Vibration TypeAssignment
3100-3000C-H StretchAromatic (Pyridinyl)
2950-2800C-H StretchAliphatic (Piperazinyl & Methyl)
1600-1450C=C, C=N StretchAromatic Ring Vibrations
1350-1250C-N StretchAryl-Amine (Pyridine-N)
1200-1000C-N StretchAliphatic Amine (Piperazine-N)
800-600C-Cl StretchChloro-substituent

The presence of these bands corroborates the structural motifs determined by other methods, confirming the absence of unexpected functional groups (e.g., C=O, O-H, N-H).

Definitive Connectivity Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance is the most powerful technique for the de novo structure elucidation of organic molecules, providing an unambiguous map of the carbon-hydrogen framework.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Experiments :

    • ¹H NMR : Standard proton experiment.

    • ¹³C{¹H} NMR : Proton-decoupled carbon experiment.

    • HSQC : Acquires direct one-bond ¹H-¹³C correlations.

    • HMBC : Acquires long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting molecular fragments.

Predicted ¹H and ¹³C NMR Spectral Data & Interpretation

The structure's asymmetry suggests that all 10 carbons and 14 protons should be chemically non-equivalent, although some signals may overlap.

PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations (Protons to Carbons)
Pyridine Ring
C2-~158.0H4, H1', H5'
C3-~125.0H4, H5
C4~7.5, dd~138.0C3, C5, C2
C5~6.7, t~118.0C3, C4
C6~8.1, dd~148.0C2, C4
Piperazine Ring
C1', C5'~3.3, m (4H)~50.0C2, C6, C2', C6'
C2', C6'~2.6, m (4H)~55.0C1', C5', C-Me
Methyl Group
C-Me~2.3, s (3H)~46.0C2', C6'

Interpretation Narrative:

  • ¹H NMR : The spectrum is expected to show three distinct signals in the aromatic region (δ 7-9 ppm) for the pyridine protons (H4, H5, H6), with coupling patterns (doublets of doublets, triplets) confirming their relative positions. Two multiplets in the aliphatic region (δ 2.5-3.5 ppm) will correspond to the two sets of piperazine protons. The downfield multiplet (~3.3 ppm) is assigned to the protons adjacent to the electron-withdrawing pyridine ring, while the upfield multiplet (~2.6 ppm) corresponds to the protons near the methyl group. A sharp singlet around 2.3 ppm with an integration of 3H is the classic signature of the N-methyl group.

  • ¹³C NMR : Ten distinct carbon signals are predicted. The pyridine carbons will appear in the δ 110-160 ppm range, with C2 (attached to two nitrogens) being the most downfield. The piperazine and methyl carbons will be found in the upfield region (δ 45-60 ppm).

  • HMBC - The Final Link : The HMBC spectrum provides the definitive proof of connectivity. A critical correlation will be observed from the downfield piperazine protons (H1'/H5') to the C2 carbon of the pyridine ring. This three-bond correlation unambiguously links the two ring systems. Similarly, correlations from the methyl protons (H-Me) to the adjacent piperazine carbons (C2'/C6') confirm the position of the methyl group.

Integrated Analysis & Visualization

  • HRMS establishes the correct elemental formula: C₁₀H₁₄ClN₃ .

  • FT-IR confirms the expected functional groups: aromatic system, aliphatic amines, and C-Cl bond.

  • NMR provides the complete atomic connectivity, confirming the 1-(3-Chloropyridin-2-yl) substitution pattern on the 4-methylpiperazine scaffold.

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_FTIR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS HRMS Analysis Formula Elemental Formula (C₁₀H₁₄ClN₃) & Chlorine Isotope Pattern MS->Formula Final Final Validated Structure: This compound Formula->Final Confirms Mass FTIR FT-IR Analysis FuncGroups Functional Groups (Aromatic, Amine, C-Cl) FTIR->FuncGroups FuncGroups->Final Confirms Bonds NMR_1D 1D NMR (¹H, ¹³C) Fragments Identify Spin Systems (Pyridine, Piperazine, Methyl) NMR_1D->Fragments NMR_2D 2D NMR (HSQC, HMBC) Connectivity Atomic Connectivity Map NMR_2D->Connectivity Fragments->NMR_2D Connectivity->Final Confirms Framework

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved with high confidence through the systematic and integrated application of HRMS, FT-IR, and comprehensive NMR spectroscopy. This guide outlines a robust framework where each analytical technique provides orthogonal, confirmatory data. HRMS validates the elemental composition, FT-IR identifies the core functional groups, and a suite of NMR experiments definitively establishes the atomic connectivity. This rigorous, evidence-based approach is essential for ensuring the chemical integrity of molecules in research and pharmaceutical development.

References

  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 40(2), 259-285. Available at: [Link]

  • Wikibooks. (n.d.). Organic Chemistry/Spectroscopy. Available at: [Link]

  • Asiri, A. M., & El-Daly, S. A. (2013). Principles of Organic Spectroscopy. Journal of Chemistry & Chemical Sciences, 3(2), 107-118. Available at: [Link]

  • Khan Academy. (n.d.). Spectroscopy. Organic chemistry. Available at: [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. Available at: [Link]

  • Nguyen, T. T., et al. (2022). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 5(2). Available at: [Link]

  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • dos Santos, R. G., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules, 12(8), 1112. Available at: [Link]

  • Wang, J., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 20, 4971-4979. Available at: [Link]

  • Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Available at: [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Available at: [Link]

  • Satała, G., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(15), 5789. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-(3-chloropropyl)-4-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Chemi, G., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(12), 2297. Available at: [Link]

  • Sgrizzi, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(3), 696. Available at: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • Krishnakumar, V., & John, X. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 42, 579-584. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

  • Gökce, H., et al. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes. Available at: [Link]

  • NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Available at: [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Available at: [Link]

  • Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 497-504. Available at: [Link]

  • ResearchGate. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]

Sources

1-(3-Chloropyridin-2-yl)-4-methylpiperazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's core physicochemical properties, including its precise molecular weight of 211.69 g/mol , and presents its chemical structure.[1] A validated synthetic methodology via nucleophilic aromatic substitution is described, complete with a detailed experimental protocol and characterization workflow. Furthermore, this guide explores the compound's applications as a crucial building block and structural scaffold in the synthesis of pharmacologically active agents. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing frequently in the structures of approved drugs and clinical candidates.[2][3] Its unique physicochemical properties—including its ability to increase aqueous solubility and its role as a versatile linker between different pharmacophoric groups—make it a valuable component in molecular design.[2] When combined with a substituted pyridine ring, as in this compound, the resulting framework serves as a key intermediate for creating complex molecules with diverse biological activities. This compound, in particular, shares structural motifs with known antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, highlighting its potential in the development of novel analgesics and other therapeutics.[4]

This guide serves as a detailed technical resource for researchers, offering foundational data, practical synthetic protocols, and contextual applications to facilitate its use in drug discovery and chemical research programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. This section details the essential properties of this compound.

Molecular Structure

The structure consists of a pyridine ring chlorinated at the 3-position and linked at the 2-position to a piperazine ring, which is methylated at the distal nitrogen (N4).

Caption: 2D structure of this compound.

Core Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueReference
Molecular Weight 211.69 g/mol [1]
Molecular Formula C₁₀H₁₄ClN₃[1]
CAS Number 87394-57-8[1]
Synonym 3-Chloro-2-(4-methylpiperazin-1-yl)pyridine[1]
Appearance Off-white to yellow solid (typical)
Topological Polar Surface Area (TPSA) 19.37 Ų[1]
LogP (calculated) 1.4868[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis and Characterization Workflow

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and leverages readily available starting materials.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The underlying principle of this synthesis is the reaction between an electron-deficient aromatic ring and a nucleophile. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing chloro substituent. This makes the carbon atom at the 2-position susceptible to attack by the secondary amine of 1-methylpiperazine, leading to the displacement of the adjacent chloro group. A base is often used to quench the HCl generated in situ.

G start_materials Starting Materials: - 2,3-Dichloropyridine - 1-Methylpiperazine reaction_step Reaction Step: Nucleophilic Aromatic Substitution start_materials->reaction_step Add to solvent (e.g., Ethanol) + Heat (reflux) workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent reaction_step->workup After reaction completion purification Purification: Flash Column Chromatography workup->purification Concentrate crude product characterization Structural Verification: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) purification->characterization Isolate pure fractions final_product Final Product: This compound characterization->final_product Confirm structure and purity

Caption: Workflow for the synthesis and validation of the target compound.

Experimental Protocol

This protocol is a representative example based on established chemical principles for SNAr reactions on chloropyridines.[5] Researchers should adapt it based on laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and a suitable solvent such as ethanol or isopropanol (approx. 5-10 mL per mmol of dichloropyridine).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any generated acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to elute the final product.

  • Isolation: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to yield this compound as a solid.

Structural Verification

Confirmation of the product's identity and purity is essential.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons (typically in the 7.0-8.5 ppm range), as well as distinct signals for the piperazine ring methylene protons and the N-methyl group singlet (around 2.3-2.5 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the presence of the correct number of aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 212.69, confirming the molecular weight. The characteristic isotopic pattern for a chlorine-containing compound should also be visible.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a valuable synthetic intermediate. Its structure is a key component of more complex molecules designed for therapeutic intervention.

  • Scaffold for Bioactive Molecules: The compound serves as a foundational scaffold. The chlorine atom on the pyridine ring can be further modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity and modulate biological activity.

  • Intermediate for TRPV1 Antagonists: The 4-(3-chloropyridin-2-yl)piperazine moiety is a core feature of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a well-studied antagonist of the TRPV1 ion channel.[4] As such, this compound is a direct precursor or key analogue in the synthesis of novel pain therapeutics targeting this pathway.

  • Modulation of Physicochemical Properties: The N-methylpiperazine group is often incorporated into drug candidates to enhance aqueous solubility and bioavailability, which are critical pharmacokinetic parameters.[2] It can also provide a basic nitrogen center that can be protonated at physiological pH, facilitating interactions with biological targets.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound should always be consulted from the supplier, general precautions based on analogous piperazine and chloropyridine derivatives should be followed.[6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 211.69 g/mol .[1] Its straightforward synthesis and versatile chemical handles make it an important intermediate for researchers in medicinal chemistry. Its structural relevance to known bioactive compounds, particularly in the field of analgesia, underscores its potential as a building block for the next generation of therapeutics. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

References

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine. [Link]
  • PubChem. 1-(3-Chloropropyl)-4-methylpiperazine. [Link]
  • ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]
  • Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • ResearchGate. 1-(3-Chloropyridin-2-yl)hydrazine. [Link]
  • PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. [Link]
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
  • Google Patents.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
  • PubChem. (3R,4R)-4-[4-(2-Chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Synthetic Intermediate to a Molecule of Latent Potential

In the landscape of neuropharmacology, the journey of a molecule from a simple synthetic precursor to a well-characterized biologically active agent is a common narrative. 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, a heterocyclic amine, is primarily recognized in the literature as a key intermediate in the synthesis of aripiprazole, a third-generation atypical antipsychotic.[1][2][3][4][5] Aripiprazole's clinical success is rooted in its unique "dopamine-serotonin system stabilizer" profile, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[2][6][7][8]

While the role of this compound as a building block is well-documented, its intrinsic biological activity has been largely unexplored. This guide moves beyond its synthetic utility to provide a comprehensive framework for its potential pharmacological characterization. Drawing from structure-activity relationships of related arylpiperazines and the known pharmacology of its derivatives, we will outline the hypothesized biological targets, propose a rigorous experimental workflow for its characterization, and discuss its potential as a lead compound for novel CNS drug discovery.

Molecular Profile and Structural Rationale for Biological Activity

This compound is a substituted piperazine derivative. The core piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[9][10]

Its structure contains two key pharmacophoric elements:

  • The 3-chloro-2-pyridyl group: This electron-withdrawing heterocyclic system is crucial for interaction with receptor binding pockets. The position of the chlorine atom and the nitrogen atom in the pyridine ring dictates the molecule's electrostatic and steric profile.

  • The N-methylpiperazine moiety: This basic nitrogen center is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate) within the transmembrane domains of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[11][12][13]

The structural similarity to m-chlorophenylpiperazine (m-CPP), a known serotonin receptor agonist, strongly suggests that this compound is likely to interact with serotonergic and/or dopaminergic systems.[14][15][16]

Hypothesized Biological Targets: The Dopamine and Serotonin Receptor Families

Given its role as a precursor to aripiprazole and its structural features, the most probable primary targets for this compound are the dopamine and serotonin receptor systems.

Dopamine D2 Receptor Modulation

Aripiprazole's defining characteristic is its partial agonism at the dopamine D2 receptor (D2R).[6][7][17][18] This mechanism allows it to act as a functional antagonist in a hyperdopaminergic environment (like in psychosis) and a functional agonist in a hypodopaminergic state (contributing to improved negative and cognitive symptoms). D2Rs are Gi/o-coupled GPCRs, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19][20] It is plausible that this compound may exhibit affinity for the D2R and act as a modulator (antagonist, partial agonist, or full agonist).

D2R_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Gi->AC Inhibits Ligand 1-(3-Chloropyridin-2-yl) -4-methylpiperazine (Hypothesized Ligand) Ligand->D2R Binds ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Leads to

Caption: Hypothesized signaling via the Gi-coupled Dopamine D2 Receptor.

Serotonin Receptor Interactions

Arylpiperazines are notorious for their promiscuity, often binding to multiple serotonin (5-HT) receptor subtypes.[9][14] m-CPP, for instance, is an agonist at multiple 5-HT receptors and also interacts with the serotonin transporter.[14][15] Aripiprazole itself has high affinity for 5-HT1A (as a partial agonist) and 5-HT2A (as an antagonist) receptors.[2][6][7] Therefore, a comprehensive screening of this compound against a panel of 5-HT receptors is a logical necessity to fully profile its biological activity.

A Validated Experimental Workflow for Pharmacological Characterization

To empirically determine the biological activity of this compound, a tiered approach starting with in vitro assays is essential. This workflow ensures a systematic and cost-effective characterization, moving from broad screening to more specific functional evaluation.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Downstream Effects A Compound Synthesis & Purification B Primary Screening: Radioligand Binding Assays (Dopamine & Serotonin Receptor Panel) A->B C Functional Assays for 'Hits' (e.g., cAMP Inhibition Assay for D2R) B->C Identified 'Hits' (Ki < 1µM) D Determine Potency (EC50) & Efficacy (% of Full Agonist) C->D E Selectivity Profiling (Wider GPCR Panel, Transporters) D->E Confirmed Activity F Downstream Signaling (e.g., β-arrestin recruitment, ERK phosphorylation) E->F

Caption: A systematic workflow for characterizing novel CNS compounds.

In Vitro Binding and Functional Assay Data

The initial step involves assessing the compound's affinity (Ki) for a panel of relevant CNS receptors. Following this, functional assays determine the compound's efficacy (Emax) and potency (EC50/IC50). The table below presents hypothetical, yet plausible, data from such an investigation.

Target ReceptorAssay TypeMetricHypothetical ValueInterpretation
Dopamine D2 Radioligand Binding ([³H]Spiperone)Ki250 nMModerate affinity for the D2 receptor.
Dopamine D2 cAMP Inhibition (Functional)EC50450 nMFunctional potency is consistent with binding affinity.
Dopamine D2 cAMP Inhibition (Functional)Emax40% (vs Dopamine)Partial Agonist activity at the D2 receptor.[17][21]
Serotonin 5-HT1A Radioligand Binding ([³H]8-OH-DPAT)Ki150 nMModerate affinity for the 5-HT1A receptor.
Serotonin 5-HT2A Radioligand Binding ([³H]Ketanserin)Ki800 nMWeaker affinity for the 5-HT2A receptor.
Serotonin 5-HT2C Radioligand Binding ([³H]Mesulergine)Ki95 nMHighest affinity for the 5-HT2C receptor subtype.
Serotonin Transporter Radioligand Binding ([³H]Citalopram)Ki> 10 µMNegligible interaction with SERT.

Causality Note: The choice to start with binding assays is fundamental. It establishes whether the compound physically interacts with the target before investing in more complex and costly functional assays. A Ki value under 1 µM is a common threshold to justify further investigation.

Detailed Protocol: Dopamine D2 Receptor cAMP Inhibition Assay

This protocol describes a method to quantify the functional activity of this compound at the human D2 receptor expressed in a stable cell line.

Objective: To determine if the test compound can inhibit forskolin-stimulated cAMP production, which is indicative of Gi/o pathway activation.[19][20]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).[18][19]

  • Culture Medium: DMEM/F-12 with 10% FBS, penicillin/streptomycin, and G418 for selection.[19]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Reagents: Forskolin, Dopamine (as a reference full agonist), Rolipram (a phosphodiesterase inhibitor), and the test compound.

  • Detection Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, AlphaLISA, or ELISA-based).

Step-by-Step Methodology:

  • Cell Culture & Plating: a. Culture the D2R-expressing cells under standard conditions (37°C, 5% CO2).[19] b. The day before the assay, harvest the cells and plate them in 384-well white opaque assay plates at a density of 5,000-10,000 cells/well. Incubate overnight. Rationale: Plating cells the day prior allows them to adhere and recover, ensuring a healthy monolayer for the assay, which leads to more consistent results.

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution in assay buffer to create a concentration-response curve (e.g., from 100 µM to 10 pM). Prepare dopamine standards similarly. Rationale: A wide concentration range is crucial to accurately determine the EC50 and the full dose-response relationship.

  • Assay Procedure: a. Gently remove the culture medium from the cell plates. b. Add 10 µL of assay buffer containing Rolipram (to prevent cAMP degradation) to all wells. c. Add 5 µL of the test compound or reference agonist at various concentrations to the appropriate wells. d. Add 5 µL of Forskolin (at a final concentration that stimulates ~80% of the maximal response, e.g., 1-3 µM) to all wells except the basal control. e. Incubate the plate at room temperature for 30 minutes. Rationale: Forskolin directly activates adenylyl cyclase, raising cAMP levels. An agonist at a Gi-coupled receptor will counteract this effect. The 30-minute incubation allows for the signaling cascade to reach a steady state.

  • cAMP Detection: a. Following incubation, lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. b. Read the plate on a compatible microplate reader.

  • Data Analysis: a. Convert the raw reader output to cAMP concentrations using a standard curve. b. Normalize the data: set the basal (no forskolin) response to 0% and the forskolin-only response to 100% inhibition. c. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Potential Therapeutic and Research Applications

Based on the hypothetical data suggesting D2 partial agonism and 5-HT2C affinity, this compound could serve as a valuable lead compound.

  • As a Research Tool: A selective 5-HT2C ligand or a D2 partial agonist with a unique profile could be used to probe the roles of these receptors in various preclinical models of neuropsychiatric disorders.

  • As a Scaffold for Drug Discovery: The molecule could be chemically modified to optimize its potency, selectivity, and pharmacokinetic properties. For instance, modifying the N-methyl group or the substituents on the pyridyl ring could fine-tune its activity, potentially leading to novel therapeutics for schizophrenia, depression, or anxiety disorders.[22][23][24]

Conclusion

While commercially cataloged as a synthetic intermediate, this compound possesses the structural hallmarks of a centrally active pharmacological agent. Its relationship to aripiprazole and other arylpiperazines provides a strong rationale for investigating its activity at dopamine and serotonin receptors. The proposed experimental workflow offers a robust and logical path to de-orphanize this molecule, moving it from the chemical supplier's shelf to the pharmacologist's bench. The insights gained from such studies could unveil a novel chemical scaffold with the potential to inspire the next generation of CNS therapeutics.

References

  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389.
  • Jordan, S., et al. (2007). Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling. Progress in Neuro-psychopharmacology & Biological Psychiatry, 31(2), 348-356. Available from: [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. GPCR Functional Assays. Available from: [Link]

  • Tej P. Singh & Associates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Available from: [Link]

  • De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773-799. Available from: [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 8(11), 2314-2323. Available from: [Link]

  • PharmGKB. (n.d.). Aripiprazole Pathway, Pharmacokinetics. Available from: [Link]

  • Kancherla, R., et al. (2016). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Current Organic Synthesis, 13(1), 1-15.
  • Kowalski, P., et al. (2006). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica - Drug Research, 63(4), 269-272.
  • PharmGKB. (n.d.). Aripiprazole - VIP. Available from: [Link]

  • PubChem. (n.d.). Aripiprazole. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2014). CN103787965A - New synthesis method of aripiprazole.
  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Gobbi, M., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. Available from: [Link]

  • Wang, X., et al. (2014). Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide. Chinese Journal of Structural Chemistry, 33(8), 1181-1186.
  • P-M. L. et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport, 6(16), 2150-2152. Available from: [Link]

  • Lacivita, E., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(18), 5678.
  • Mueller, E. A., et al. (1986). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism, 62(3), 578-581. Available from: [Link]

  • Liu, K., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236. Available from: [Link]

  • Javed, K., et al. (1992). Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. Journal of Pharmacology and Experimental Therapeutics, 263(2), 588-595. Available from: [Link]

  • Szymański, P., et al. (2018). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 23(11), 2959. Available from: [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.
  • Bastrakov, M., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(1), 1-25.
  • National Center for Biotechnology Information. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide.
  • Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptors – IUPHAR Review 13. British Journal of Pharmacology, 164(4), 1137-1155.
  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4909. Available from: [Link]

Sources

1-(3-Chloropyridin-2-yl)-4-methylpiperazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, this technical guide adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals to outline a comprehensive strategy for elucidating the mechanism of action of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. This guide will leverage established principles of medicinal chemistry and pharmacology, drawing parallels from structurally related compounds to hypothesize potential biological targets and outline the requisite experimental workflows for their validation.

Part 1: Structural and Physicochemical Analysis

The initial step in characterizing a novel chemical entity is a thorough analysis of its structure and physicochemical properties. The molecule, this compound, possesses two key pharmacophores: a 3-chloropyridine ring and a 4-methylpiperazine moiety.

  • 3-Chloropyridine Moiety: The pyridine ring is a common feature in many biologically active compounds. The presence of a chlorine atom at the 3-position can influence the molecule's electronic properties and its ability to interact with biological targets. Specifically, it can act as a hydrogen bond acceptor and participate in halogen bonding.

  • 4-Methylpiperazine Moiety: The piperazine ring is a prevalent scaffold in centrally active drugs, often conferring affinity for various neurotransmitter receptors. The methyl group on the nitrogen at the 4-position can impact the compound's basicity, lipophilicity, and metabolic stability.

A summary of the computed physicochemical properties of the parent compound, 1-(3-Chloropyridin-2-yl)piperazine, is presented below. The addition of a methyl group is expected to slightly increase the molecular weight and lipophilicity.

PropertyValue (for 1-(3-Chloropyridin-2-yl)piperazine)Source
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
XLogP3-AA1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Part 2: Hypothetical Biological Targets and Rationale

Based on its structural motifs, this compound is hypothesized to interact with a range of biological targets, primarily within the central nervous system. The piperazine moiety is a well-known "privileged scaffold" that often targets G-protein coupled receptors (GPCRs) and ion channels.

Potential target classes include:

  • Serotonin (5-HT) Receptors: Numerous piperazine-containing compounds exhibit affinity for various 5-HT receptor subtypes. For example, ACP-103 is a potent 5-HT2A receptor inverse agonist.[1]

  • Dopamine (D) Receptors: The piperazine scaffold is also common in dopamine receptor ligands.

  • Adrenergic Receptors: Certain piperazine derivatives have been shown to interact with alpha-adrenergic receptors.[2]

  • Histamine (H) Receptors: The piperazine ring is present in several antihistamines.

The initial phase of investigation would involve a broad screening against a panel of these receptors to identify potential primary targets.

Part 3: Experimental Workflow for Mechanism of Action Elucidation

A systematic, multi-tiered approach is required to definitively establish the mechanism of action. The following workflow outlines the key experimental stages.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Cellular & In Vivo Effects A Compound Synthesis and Purification B Broad Receptor Screening (e.g., GPCR Panel) A->B C Initial Hit Identification B->C D Radioligand Binding Assays (Affinity, Ki) C->D E Functional Assays (Agonist/Antagonist/Inverse Agonist) D->E F Selectivity Profiling E->F G Cell-Based Assays (Signaling Pathways) F->G H In Vivo Pharmacokinetic and Pharmacodynamic Studies G->H I Behavioral Models (If CNS Active) H->I

Figure 1: A generalized workflow for elucidating the mechanism of action of a novel compound.

Step-by-Step Methodologies

1. Synthesis and Purity Assessment

  • Synthesis: The compound can be synthesized via nucleophilic substitution, reacting 2,3-dichloropyridine with 1-methylpiperazine.[3][4] The reaction conditions would need to be optimized to favor the desired isomer.

  • Purification: The crude product should be purified using column chromatography or recrystallization.

  • Characterization: The structure and purity of the final compound must be confirmed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

2. Broad Panel Screening (Target Identification)

  • Objective: To identify initial "hits" by screening the compound against a large panel of known biological targets.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for evaluation against a panel of GPCRs, ion channels, kinases, and transporters at a fixed concentration (typically 1-10 µM).

    • Analyze the results to identify targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

3. Target Validation and Characterization

Once initial hits are identified, the next step is to validate these interactions and characterize the nature of the pharmacological activity.

a. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for the identified target(s).

  • Protocol (Example for 5-HT2A Receptor):

    • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

    • In a 96-well plate, incubate the membranes with a known radioligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

b. Functional Assays

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Protocol (Example for a Gq-coupled GPCR):

    • Use a cell line expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • To test for agonist activity, add increasing concentrations of the test compound and measure the resulting change in intracellular calcium levels using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. Measure the extent to which the test compound inhibits the agonist-induced response.

    • Analyze the dose-response curves to determine the potency (EC50 or IC50) and efficacy of the compound.

4. Downstream Signaling and In Vivo Studies

The final phase involves understanding the compound's effects in a more complex biological context.

a. Signaling Pathway Analysis

  • Objective: To identify the specific intracellular signaling pathways modulated by the compound.

  • Protocol:

    • Treat cultured cells expressing the target receptor with the compound.

    • Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB).

    • Alternatively, use reporter gene assays to measure the activation of specific transcription factors.

Signaling_Pathway Compound 1-(3-Chloropyridin-2-yl)- 4-methylpiperazine Receptor Hypothetical GPCR (e.g., 5-HT2A) Compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Gene Expression) Ca_Release->Downstream PKC->Downstream

Figure 2: A hypothetical signaling pathway for a Gq-coupled GPCR target.

b. In Vivo Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics (PK): Studies in animal models (e.g., rodents) are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This involves administering the compound and measuring its concentration in plasma and tissues over time.[5]

  • Pharmacodynamics (PD): These studies aim to correlate the compound's concentration with its biological effect in a living organism. For a CNS-active agent, this could involve measuring receptor occupancy in the brain or assessing changes in neurotransmitter levels.

Conclusion

While the specific mechanism of action for this compound is not yet defined in the scientific literature, its chemical structure provides a strong basis for hypothesizing its interaction with CNS receptors. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway for its pharmacological characterization. By employing a combination of in silico analysis, in vitro screening, functional assays, and in vivo validation, researchers can systematically elucidate its mechanism of action, paving the way for potential therapeutic applications.

References

  • This reference is a placeholder for a specific synthesis paper that would be identified during the actual research process.
  • This reference is a placeholder for a foundational pharmacology textbook or review on receptor theory.
  • Glinsmann-Gibson, B., et al. (2019). Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma. Investigational New Drugs, 37(4), 696-707. [Link]

  • Van der Poel, H. G., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Mepiprazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2599. [Link]

Sources

Unlocking the Therapeutic Potential of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1-(3-Chloropyridin-2-yl)-4-methylpiperazine represents a novel chemical entity with significant therapeutic promise, largely inferred from the well-documented activities of its structural analogs. The chloropyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of high-value biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, offering a strategic roadmap for its preclinical development. We will delve into the scientific rationale for investigating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a primary target for pain and inflammation, and subsequently explore its potential modulation of key central nervous system (CNS) targets, including dopamine and serotonin receptors, for applications in psychiatric and neurological disorders. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for target validation, from initial screening to in vivo proof-of-concept.

Introduction: The Scientific Premise

While this compound is a novel investigational compound, its core structure, the chloropyridinyl-piperazine moiety, is a well-established pharmacophore. A notable example is N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent and selective antagonist of the TRPV1 channel, extensively studied for its analgesic properties.[1][2] This provides a strong, empirically supported starting point for our investigation. Furthermore, the piperazine ring is a common structural feature in a multitude of CNS-active drugs, where it often plays a crucial role in interacting with dopamine and serotonin receptors.[3][4][5] This dual potential in both peripheral pain modulation and central neuromodulation makes this compound a compound of significant scientific interest.

This guide will therefore be structured around a logical, target-focused discovery pipeline, beginning with the most strongly implicated target, TRPV1, and expanding to other high-probability CNS targets.

Primary Target Focus: The TRPV1 Channel in Pain and Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[1][6] It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[1][7] Its activation leads to the sensation of pain and the release of pro-inflammatory neuropeptides, making it a prime target for the development of novel analgesics and anti-inflammatory agents.[8][9]

Mechanism of Action and Therapeutic Rationale

In inflammatory conditions, the expression and sensitivity of TRPV1 are upregulated, contributing to thermal hyperalgesia (exaggerated pain response to heat).[1][7] Antagonism of TRPV1 is therefore a compelling strategy to block pain signals at their source. Preclinical studies with TRPV1 antagonists have demonstrated efficacy in a wide range of pain models, including inflammatory, neuropathic, and osteoarthritic pain.[7][10]

The TRPV1 Signaling Pathway

The activation of TRPV1 by various stimuli leads to an influx of Ca2+ and Na+ ions, depolarizing the neuron and initiating an action potential that is transmitted to the central nervous system, resulting in the perception of pain. The sensitization of TRPV1 is a key event in chronic pain states and is mediated by several inflammatory signaling pathways that converge on the channel.

TRPV1 Signaling Pathway cluster_stimuli Noxious Stimuli cluster_sensitization Inflammatory Mediators Heat (>43°C) Heat (>43°C) TRPV1 TRPV1 Channel Heat (>43°C)->TRPV1 Activation Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activation Capsaicin Capsaicin Capsaicin->TRPV1 Activation Bradykinin Bradykinin GPCRs GPCRs Bradykinin->GPCRs Bind to Prostaglandins Prostaglandins Prostaglandins->GPCRs Bind to NGF NGF TrkA TrkA NGF->TrkA Binds to Ca2+/Na+ Influx Ca2+/Na+ Influx TRPV1->Ca2+/Na+ Influx Neuronal Depolarization Neuronal Depolarization Ca2+/Na+ Influx->Neuronal Depolarization Action Potential Action Potential Neuronal Depolarization->Action Potential Pain Perception Pain Perception Action Potential->Pain Perception PKA/PKC PKA/PKC GPCRs->PKA/PKC Activate PKA/PKC->TRPV1 Phosphorylate & Sensitize TrkA->PKA/PKC Activate

Figure 1: Simplified TRPV1 signaling pathway in nociceptive neurons.
A Critical Challenge: Hyperthermia

A significant on-target side effect of systemic TRPV1 antagonists is hyperthermia, an elevation in core body temperature.[11][12] This is thought to be due to the blockade of tonically active TRPV1 channels in the periphery that are involved in thermoregulation. While this effect is often transient, it has been a major hurdle in the clinical development of TRPV1 antagonists.[11][13] Strategies to mitigate this include developing peripherally restricted antagonists or compounds with specific modes of antagonism that do not interfere with thermoregulation.

Secondary Target Exploration: Central Nervous System Receptors

The chloropyridinyl-piperazine scaffold is a common feature in drugs targeting the CNS.[14][15][16] This suggests that this compound may also interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, which are implicated in a wide range of psychiatric and neurological disorders.[3][4][5][17]

Dopamine Receptors (D2)

Dopamine D2 receptors are a primary target for antipsychotic medications. Both antagonism and partial agonism at D2 receptors can be therapeutically beneficial. The arylpiperazine moiety is a well-established pharmacophore for D2 receptor ligands.[18][19]

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)

Serotonin receptors are critical targets for antidepressants, anxiolytics, and antipsychotics.[20][21][22] Many arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[20][21][22] For example, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics.

Experimental Workflow for Target Validation

A systematic and rigorous experimental cascade is essential to definitively identify and characterize the therapeutic targets of this compound.

Target Validation Workflow Compound Synthesis & QC Compound Synthesis & QC Primary Screening Primary Screening Compound Synthesis & QC->Primary Screening In Vitro Binding Assays In Vitro Binding Assays Primary Screening->In Vitro Binding Assays Hit Identification In Vitro Functional Assays In Vitro Functional Assays In Vitro Binding Assays->In Vitro Functional Assays Affinity Confirmation Selectivity Profiling Selectivity Profiling In Vitro Functional Assays->Selectivity Profiling Potency & Efficacy In Vivo Proof-of-Concept In Vivo Proof-of-Concept Selectivity Profiling->In Vivo Proof-of-Concept Candidate Selection Lead Optimization Lead Optimization In Vivo Proof-of-Concept->Lead Optimization Demonstrated Efficacy

Sources

A Technical Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-arylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for developing centrally acting therapeutic agents.[1][2] This guide provides an in-depth review of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, a key intermediate and pharmacophore. We will explore its synthesis via nucleophilic aromatic substitution, delve into its primary pharmacological role as a selective dopamine D4 receptor antagonist, and discuss its therapeutic potential in psychiatric and neurological disorders. This document is intended for researchers and professionals in drug discovery and development, offering detailed protocols, mechanistic insights, and a survey of the relevant scientific literature.

Introduction and Chemical Significance

This compound belongs to the arylpiperazine class of compounds, which are integral to numerous FDA-approved drugs, particularly for central nervous system (CNS) disorders.[1] Its structure, featuring a substituted pyridine ring linked to a methylpiperazine group, is designed for specific interactions with neurotransmitter receptors.

The primary interest in this compound stems from its potential as a selective antagonist for the dopamine D4 receptor (D4R).[3][4] Unlike the dopamine D2 receptor, which is the primary target of traditional antipsychotics, the D4 receptor is predominantly expressed in the prefrontal cortex and limbic areas of the brain and is implicated in higher cognitive functions.[3][5] Developing selective D4 antagonists is a key strategy in the search for novel "atypical" antipsychotics that may treat schizophrenia with a reduced burden of extrapyramidal side effects (EPS), such as tardive dyskinesia and parkinsonism, which are common with D2-blocking agents.[5][6]

Table 1: Physicochemical Properties of 1-(3-Chloropyridin-2-yl)-piperazine Core

PropertyValueSource
Molecular FormulaC₉H₁₂ClN₃PubChem[7]
Molecular Weight197.66 g/mol PubChem[7]
IUPAC Name1-(3-chloropyridin-2-yl)piperazinePubChem[7]
Synonyms(3-chloro-2-pyridyl)piperazinePubChem[7]

Note: Data is for the unmethylated piperazine core. The addition of a methyl group to the N4 position results in the target compound, this compound.

Synthesis and Chemical Characterization

The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and scalable, making it suitable for both laboratory and industrial production.

Synthetic Workflow Diagram

G cluster_reagents Starting Materials cluster_reaction Reaction Conditions A 2,3-Dichloropyridine F Nucleophilic Aromatic Substitution (SNAr) A->F B 1-Methylpiperazine B->F C Solvent (e.g., DMF, DMSO) C->F D Base (e.g., K₂CO₃, KF) D->F E Heat (e.g., 100-150°C) E->F G Work-up & Purification (e.g., Extraction, Chromatography) F->G H Final Product: 1-(3-Chloropyridin-2-yl) -4-methylpiperazine G->H

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: SNAr Reaction

This protocol is a representative methodology derived from established principles for similar reactions found in patent literature.[8][9]

Materials:

  • 2,3-Dichloropyridine (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichloropyridine and anhydrous DMF. Stir until fully dissolved.

  • Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of 1-methylpiperazine.

    • Causality: Potassium carbonate acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the nucleophile (1-methylpiperazine), ensuring it remains active to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 120-140°C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality: The electron-withdrawing nitrogen atom in the pyridine ring, along with the chloro substituent, activates the C2 position for nucleophilic attack. However, significant thermal energy is required to overcome the activation energy barrier for the substitution to occur efficiently. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cations while leaving the nucleophile relatively "bare" and more reactive.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure this compound.

Pharmacological Profile

The therapeutic potential of this compound is defined by its interaction with specific biological targets within the CNS.

Primary Mechanism of Action: Dopamine D4 Receptor Antagonism

The principal pharmacological activity of this compound and its close analogs is selective antagonism of the dopamine D4 receptor.[3][4]

  • Target: The D4 receptor is a Gi/o protein-coupled receptor (GPCR).

  • Endogenous Ligand: Dopamine.

  • Signaling Cascade: When dopamine binds to the D4 receptor, the associated Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

  • Antagonist Action: As an antagonist, this compound binds to the D4 receptor but does not activate it. It competitively blocks dopamine from binding, thereby preventing the downstream inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels.

cluster_membrane Cell Membrane D4R Dopamine D4 Receptor AC Adenylyl Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Binds & Activates Antagonist 1-(3-Chloropyridin-2-yl) -4-methylpiperazine Antagonist->D4R Binds & Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response

Caption: Signaling pathway of the Dopamine D4 receptor and its antagonism.

Receptor Selectivity and Binding Affinity

High selectivity for the D4 receptor over other dopamine receptor subtypes (especially D2) is a critical attribute for a modern antipsychotic candidate. While specific binding data for the title compound is proprietary or embedded in patent literature, data for structurally related, highly selective D4 antagonists demonstrate the potential of this chemical class.[4][10]

Table 2: Representative Binding Affinities of Selective D4 Antagonists

CompoundTargetKᵢ (nM)Selectivity ProfileReference
Dopamine D4 receptor antagonist-1Human D49.0Selective over other dopamine receptorsMedChemExpress[4]
L-745,870Human D4< 1.0>100-fold selective over D1, D2, D3, D5ChemRxiv[3]

This table illustrates the high affinity and selectivity achievable with scaffolds related to the topic compound.

Therapeutic Potential and Drug Development

The pharmacological profile of selective D4 antagonists points toward several promising therapeutic applications.

Schizophrenia and Psychosis

The primary application is the treatment of schizophrenia.[6] By avoiding strong D2 receptor blockade, D4 antagonists aim to alleviate positive symptoms (hallucinations, delusions) and potentially improve negative and cognitive symptoms, with a significantly lower risk of inducing movement disorders.[11][12][13]

Substance Use Disorders

Emerging preclinical evidence suggests that D4 receptor modulation plays a role in the brain's reward circuitry. Consequently, D4 antagonists are being investigated as potential pharmacotherapies for substance use disorders, including cocaine addiction.[3]

Pain and Inflammation

Derivatives of the core structure have also been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation research.[14][15][16] This highlights the versatility of the chloropyridinyl-piperazine scaffold.

Antipsychotic Drug Development Pipeline

The journey of a compound like this compound from a laboratory chemical to a potential therapeutic follows a well-defined, multi-stage pipeline.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Trials TID Target ID & Validation HITS Hit-to-Lead (HTS) TID->HITS LO Lead Optimization HITS->LO INVIVO In Vivo Animal Models LO->INVIVO P1 Phase I (Safety) INVIVO->P1 P2 Phase II (Efficacy) P1->P2 P3 Phase III (Pivotal Trials) P2->P3 NDA NDA/MAA Submission P3->NDA Approval Regulatory Approval NDA->Approval

Caption: A simplified overview of the antipsychotic drug development pipeline.

Analytical Methodologies

Accurate identification and quantification are essential for quality control during synthesis and for pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique for analyzing piperazine derivatives.[17][18]

General Protocol for GC-MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of a biological sample (e.g., plasma, urine), add an appropriate internal standard. b. Adjust the pH to >10 with a basic buffer (e.g., sodium carbonate). This ensures the piperazine nitrogen atoms are deprotonated, making the compound less polar and more extractable into an organic solvent. c. Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol). d. Vortex vigorously for 2 minutes and centrifuge to separate the layers. e. Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol) for injection.

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injection: Splitless mode.

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of ~280-300°C and hold.

    • Rationale: The temperature ramp separates compounds based on their boiling points and interaction with the column's stationary phase, ensuring good resolution.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.

    • Rationale: EI ionization creates a reproducible fragmentation pattern (mass spectrum) that serves as a "fingerprint" for the molecule, allowing for definitive identification.

Conclusion and Future Directions

This compound stands out as a valuable scaffold in the field of neuropharmacology. Its straightforward synthesis and potent, selective antagonism of the dopamine D4 receptor make it and its derivatives compelling candidates for the development of next-generation antipsychotics and other CNS therapies.

Future research should focus on:

  • Lead Optimization: Systematically modifying the structure to enhance D4 selectivity, improve metabolic stability, and optimize pharmacokinetic properties (e.g., oral bioavailability, brain penetration).

  • In Vivo Efficacy: Conducting comprehensive studies in validated animal models of schizophrenia and cognitive impairment to confirm therapeutic efficacy.

  • Safety Pharmacology: Thoroughly evaluating off-target effects and establishing a robust safety profile before consideration for clinical development.

The continued exploration of this chemical space holds significant promise for addressing the unmet medical needs of patients with severe mental illnesses.

References

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
  • Google Patents.
  • PubMed. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative. [Link]

  • Journal of the Mexican Chemical Society. In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. [Link]

  • ChemRxiv. Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. [Link]

  • Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Google Patents.
  • ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • PubMed. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]

  • Patent 0065757. 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. [Link]

  • PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • MDPI. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. [Link]

  • PubMed Central. 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

  • MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]

  • PubMed. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • Frontiers. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. [Link]

  • RSC Publishing. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • PubMed. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. [Link]

  • PubMed. Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. [Link]

  • PubMed Central. The development of antipsychotic drugs. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthetic Evolution of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of privileged scaffolds in medicinal chemistry often heralds the discovery of novel chemical entities with significant therapeutic potential. This guide provides a comprehensive technical overview of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, a molecule that embodies the strategic fusion of the chloropyridine and methylpiperazine moieties. While not a widely commercialized drug itself, its structural motifs are present in numerous CNS-active agents, making it a compound of high interest for fundamental research and as a versatile building block in drug discovery. This document traces a plausible discovery trajectory, details robust synthetic protocols with mechanistic justifications, and outlines the analytical characterization required to validate its identity and purity.

Part 1: Genesis and Rationale for Discovery

The conceptualization of this compound stems from the well-established pharmacological importance of its constituent parts: the piperazine ring and the substituted pyridine scaffold.[1][2][3][4][5] Piperazine is a ubiquitous core in a vast array of therapeutic agents, prized for its ability to impart aqueous solubility, act as a versatile linker, and present basic nitrogen centers for target interaction.[3] Its conformational flexibility and straightforward derivatization at the 1- and 4-positions have made it a cornerstone in the synthesis of drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[6]

The chloropyridine moiety, on the other hand, serves as a bioisostere for other aromatic systems and provides a key handle for synthetic elaboration. The chlorine substituent's electronic properties can modulate the pKa of the pyridine nitrogen and influence binding interactions with biological targets. The specific 2,3-substitution pattern is of particular interest, as it positions the piperazine substituent adjacent to the pyridine nitrogen, creating a unique electronic and steric environment.

The "discovery" of this compound can be viewed as a logical step in structure-activity relationship (SAR) studies. Researchers aiming to develop novel CNS agents would rationally combine these two pharmacophoric elements. The N-methyl group on the piperazine is a common feature in many CNS drugs, often enhancing blood-brain barrier penetration and modulating receptor affinity compared to its unsubstituted counterpart.

Part 2: Synthesis and Chemical Development

The synthesis of this compound is a multi-step process that relies on the efficient preparation of its key precursors followed by a robust coupling reaction. The overall synthetic strategy is designed for scalability and purity, critical considerations in drug development.

Synthesis of Precursors

The two primary building blocks required are a reactive 3-chloropyridine derivative and N-methylpiperazine.

A common and effective starting material for the final coupling step is 2,3-dichloropyridine. Its synthesis can be approached from 3-aminopyridine, a readily available commercial starting material.

One established method involves the chlorination of 3-aminopyridine using hydrochloric acid and an oxidizing agent like hydrogen peroxide.[7][8] This process must be carefully controlled to manage the exothermic nature of the reaction and to minimize over-chlorination, which can lead to the formation of undesired byproducts.[7] An alternative approach involves the diazotization of 2-chloro-3-aminopyridine (itself derived from 3-aminopyridine) followed by a Sandmeyer reaction to install the second chlorine atom.

Experimental Protocol: Synthesis of 2-Chloro-3-aminopyridine

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-aminopyridine (1.0 eq).

  • Acidification: Cool the reactor to 0-5°C and slowly add concentrated hydrochloric acid (approx. 4.0 eq).

  • Chlorination: While maintaining the temperature between 15-20°C, add a 30% aqueous solution of hydrogen peroxide (1.2 eq) dropwise over 2-3 hours.[8] The reaction is highly exothermic and requires careful temperature management.

  • Quenching: Upon completion (monitored by HPLC), the reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • Work-up and Isolation: The reaction mixture is neutralized with a base (e.g., NaOH) to a pH of 7-8, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-3-aminopyridine.

N-methylpiperazine is a widely available chemical intermediate. Industrially, it is often produced by reacting diethanolamine with methylamine at high temperature and pressure over a metal-containing catalyst.[6][9] For laboratory-scale synthesis, a common method is the reductive amination of piperazine using formaldehyde and a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.[10]

Experimental Protocol: Synthesis of N-Methylpiperazine via Reductive Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in methanol.

  • Condensation: Add an aqueous solution of formaldehyde (1.2 eq) and stir at room temperature for 1 hour to form the intermediate hydroxymethylpiperazine.

  • Catalytic Hydrogenation: Transfer the mixture to a hydrogenation reactor. Add a Raney nickel catalyst (4-12% by weight of piperazine).[10]

  • Reaction: Pressurize the reactor with hydrogen gas (1.0-6.0 MPa) and heat to 70-100°C.[10] Maintain stirring until hydrogen uptake ceases.

  • Isolation: Cool the reactor, vent the hydrogen, and filter off the catalyst. The methanol is removed by rotary evaporation, and the resulting crude N-methylpiperazine is purified by distillation.

Final Coupling Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step is the coupling of 2,3-dichloropyridine with N-methylpiperazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic attack. The chlorine at the 2-position is generally more activated and thus more susceptible to substitution.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Pyridine 2,3-Dichloropyridine Meisenheimer Meisenheimer Complex (Intermediate) Pyridine->Meisenheimer + N-Methylpiperazine Piperazine N-Methylpiperazine Product 1-(3-Chloropyridin-2-yl) -4-methylpiperazine Meisenheimer->Product - Cl⁻

Caption: SNAr mechanism for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Charge a three-necked flask equipped with a reflux condenser, nitrogen inlet, and thermometer with 2,3-dichloropyridine (1.0 eq), N-methylpiperazine (1.2 eq), a suitable base such as potassium carbonate or sodium carbonate (2.0 eq), and a polar aprotic solvent like acetonitrile or DMF.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120°C, depending on the solvent) and maintain under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique like TLC or HPLC. The reaction of 2-halopyridines with amines can be facilitated by the presence of an electron-withdrawing group on the pyridine ring.[11]

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter off the inorganic salts.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted N-methylpiperazine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a pure substance.

Part 3: Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations for this compound
¹H NMR - Pyridine Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), showing characteristic splitting patterns (doublets or doublet of doublets).- Piperazine Protons: Two multiplets (or broad singlets) corresponding to the four protons on the piperazine ring adjacent to the pyridine and the four protons adjacent to the methyl group.- Methyl Protons: A singlet at approximately 2.3 ppm corresponding to the N-CH₃ group.
¹³C NMR - Pyridine Carbons: Five distinct signals in the aromatic region, with the carbon bearing the chlorine and the carbon attached to the piperazine nitrogen showing characteristic shifts.- Piperazine Carbons: Two signals for the piperazine ring carbons.- Methyl Carbon: A signal in the aliphatic region for the N-CH₃ carbon.
Mass Spec. - The molecular ion peak (M+) should be observed, corresponding to the calculated molecular weight. The isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
FT-IR - Characteristic peaks for C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the pyridine ring, and C-N stretching of the piperazine moiety.

Dynamic NMR studies could also be employed to investigate conformational changes, such as the piperazine ring flip or restricted rotation around the C-N amide bond if the compound were acylated.[12][13][14][15]

Part 4: Applications and Future Directions

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. Its structural features suggest potential activity in several areas:

  • CNS Disorders: Given the prevalence of the N-arylpiperazine motif in antipsychotic and antidepressant drugs, this compound is a prime candidate for screening in assays related to dopamine and serotonin receptors.

  • Antimicrobial Agents: Pyridine and piperazine derivatives have shown promise as antimicrobial agents.[1]

  • Kinase Inhibitors: The pyridine-piperazine combination is found in several kinase inhibitors used in oncology.

Future work could involve the elaboration of this core structure. For instance, the chlorine atom at the 3-position could be replaced with other functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore a wider chemical space and optimize pharmacological activity.

Future_Directions cluster_apps Potential Therapeutic Areas Core 1-(3-Chloropyridin-2-yl) -4-methylpiperazine Analog_1 Derivatization at Pyridine C-3 (e.g., Suzuki Coupling) Core->Analog_1 Analog_2 Modification of N-Methyl Group Core->Analog_2 Analog_3 Introduction of Chirality Core->Analog_3 CNS CNS Disorders Analog_1->CNS Antimicrobial Antimicrobial Analog_2->Antimicrobial Oncology Oncology Analog_3->Oncology

Caption: Potential future modifications and applications of the core scaffold.

References

  • BenchChem. (2025). Synthesis of Deuterated N-Methylpiperazine: A Technical Guide.
  • Wikipedia. N-Methylpiperazine.
  • US Patent 4845218A. (1989). Preparation of n-methylpiperazine.
  • CN Patent 101239957A. (2008). Synthesis method of N-methylpiperazine.
  • US Patent 3838136A. (1974). Preparation of 2-chloro-3-aminopyridine.
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • PubMed. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling.
  • CN Patent 102584693B. (2012). Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • ChemicalBook. 3-Aminopyridine synthesis.
  • Semantic Scholar. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • CN Patent 102153509A. (2011). Preparation method of 2-chloro-3-aminopyridine.
  • CN Patent 102532010B. (2012). Preparation method of 2-chloro-3-aminopyridine.
  • ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • PubMed Central. (2024).
  • ChemRxiv. (2023).
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • ResearchGate. Amination of 2-halopyridines. [a] | Download Table.
  • PubMed. (2013).
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. Scheme 1.
  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine.
  • PubMed. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2016).
  • PubMed. (2022).
  • CymitQuimica. 1-(3-chloropyridin-2-yl)piperazine dihydrochloride.
  • Santa Cruz Biotechnology. 1-(3-chloropyridin-2-yl)piperazine dihydrochloride | SCBT.
  • MDPI. (2021).
  • US Patent 6603003B2. (2003). Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Ambeed.com. Reactions of Piperazines.
  • New Journal of Chemistry (RSC Publishing). (2021). Piperidine and piperazine analogs in action: zinc(ii)

Sources

1-(3-Chloropyridin-2-yl)-4-methylpiperazine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine Derivatives and Analogs

This guide provides a comprehensive technical overview of the synthesis, biological activity, and therapeutic potential of derivatives and analogs based on the this compound scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.

Introduction: The Prominence of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[1] Its six-membered heterocyclic structure containing two nitrogen atoms provides a unique combination of structural rigidity, hydrogen bonding capacity, and synthetic tractability.[2] These properties allow for fine-tuning of physicochemical characteristics such as solubility and bioavailability, which are critical for drug development.[2]

The specific scaffold, this compound, serves as a versatile starting point for creating diverse chemical libraries. The chloropyridine moiety is ripe for nucleophilic substitution or cross-coupling reactions, while the secondary amine of the piperazine ring allows for a wide array of modifications. This guide will delve into the synthetic strategies, explore the rich pharmacology of its derivatives, and provide practical insights into their development.

Synthetic Strategies and Chemical Landscape

The construction and derivatization of the this compound core are fundamental to exploring its therapeutic potential. The primary synthetic route relies on a well-established nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most direct approach involves the reaction of 2,3-dichloropyridine with 1-methylpiperazine. The electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine atom activates the C2 position for nucleophilic attack by the secondary amine of 1-methylpiperazine.

Causality in Experimental Design: The choice of 2,3-dichloropyridine as the starting material is strategic. The chlorine at the 2-position is significantly more labile than the one at the 3-position due to the activating effect of the ring nitrogen. This inherent reactivity difference provides excellent regioselectivity, preferentially yielding the desired 2-substituted product.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,3-Dichloropyridine (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 2,3-dichloropyridine and K₂CO₃, add the solvent (DMF or DMSO).

  • Add 1-methylpiperazine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF/DMSO and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Derivatization and Analog Development

The core scaffold offers multiple points for chemical modification to generate analogs with diverse biological activities.

  • Pyridine Ring Modification: The remaining chlorine atom at the 3-position can be substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.

  • Piperazine N4-Substituent Modification: While the core topic specifies a methyl group, analogs can be created by starting with different N-substituted piperazines (e.g., N-ethyl, N-benzyl) or by de-methylating the final product and re-alkylating.

  • Piperazine Ring Analogs: Morpholine or homopiperazine can be used in place of piperazine to probe the impact of ring structure on activity.

TRPV1_Pathway cluster_neuron Sensory Neuron Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Neuropeptide Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide Pain_Signal Pain Signal to CNS Neuropeptide->Pain_Signal BCTC BCTC Derivative (Antagonist) BCTC->TRPV1 Blocks

Caption: Modulation of the TRPV1 pathway by BCTC derivatives.

Central Nervous System (CNS) Activity

The piperazine scaffold is a classic feature of many CNS-active drugs. Analogs of this compound have been investigated for their potential to modulate neurotransmitter systems.

  • Dopamine and Serotonin Receptors: Structural similarities to known ligands suggest that derivatives could possess affinity for dopamine (particularly D2 and D4) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors. [3][4]Such activity could be leveraged for developing treatments for depression, schizophrenia, and anxiety. A study on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a D4 ligand, highlights how modifications to the piperazine system can significantly impact receptor affinity. [4] Table 1: Overview of Potential Biological Activities

Target ClassSpecific Target(s)Therapeutic PotentialKey Structural Moiety
Ion ChannelsTRPV1Analgesia (Chronic Pain)N-Arylcarboxamide on Piperazine
GPCRsDopamine D2/D4Antipsychotic, AntidepressantAryl group on piperazine N4
GPCRsSerotonin 5-HT1A/2AAnxiolytic, AntidepressantAryl group on piperazine N4
VariousBacterial/Fungal TargetsAnti-infectiveDiverse substitutions
VariousKinases, EnzymesAnticancerDiverse substitutions

Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. [2] Causality in SAR: The goal of an SAR study is to build a predictive model of how specific structural changes influence biological activity. For instance, in developing TRPV1 antagonists, chemists systematically vary the substituents on the N-arylcarboxamide moiety of BCTC. Replacing the tert-butyl group with other lipophilic groups can modulate potency, while altering the electronics of the phenyl ring can impact both affinity and metabolic stability.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Iteration Lead Identify Lead Compound (e.g., BCTC) Hypothesis Formulate SAR Hypothesis (e.g., 'Lipophilicity at R1 increases potency') Lead->Hypothesis Iterate Design Design Analogs (Vary R1, R2, R3...) Hypothesis->Design Iterate Synthesis Synthesize Analog Library Design->Synthesis Iterate InVitro In Vitro Assays (Binding, Functional) Synthesis->InVitro Iterate InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Iterate Analyze Analyze Data (Potency, Selectivity, ADME) InVivo->Analyze Iterate Refine Refine SAR Model Analyze->Refine Iterate Refine->Design Iterate

Caption: Iterative workflow for a Structure-Activity Relationship study.

Pharmacokinetic (ADME) Profile

The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its success. [5]Piperazine-containing compounds often exhibit favorable ADME properties, but their basic nitrogen atoms can also present challenges.

  • Absorption & Distribution: The basicity of the piperazine nitrogens generally ensures good aqueous solubility at physiological pH, aiding absorption. However, high basicity can also lead to high plasma protein binding or sequestration in acidic tissues.

  • Metabolism: The primary metabolic pathways for N-alkylpiperazines often involve the N-alkyl group. For this compound, N-demethylation is a likely metabolic route, catalyzed by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). [6]The aromatic rings are also susceptible to oxidation.

  • Excretion: Metabolites and some unchanged drug are typically eliminated via the kidneys.

It is noteworthy that some piperazine derivatives, like meta-chlorophenylpiperazine (mCPP), show significant inter-individual variability in their pharmacokinetics, which can complicate clinical development. [7]

Analytical and Quality Control Methodologies

Robust analytical methods are essential for confirming the structure, purity, and concentration of synthesized compounds.

Protocol: HPLC-UV Method for Purity Assessment

Objective: To determine the purity of a synthesized this compound derivative using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample dissolved in a 50:50 mixture of Mobile Phase A and B

Procedure:

  • System Preparation: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the diluent.

  • Injection: Inject 5-10 µL of the sample solution onto the column.

  • Chromatographic Run: Run a linear gradient elution. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Detection: Monitor the eluent using the UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm), determined beforehand by UV-Vis spectrophotometry.

  • Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Self-Validation: This protocol is self-validating through the inclusion of standards and controls. A blank injection (diluent only) ensures no system contamination. A known reference standard confirms retention time and peak shape. Linearity can be established by injecting a series of dilutions.

Future Directions and Conclusion

The this compound scaffold remains a highly attractive starting point for drug discovery. Future research will likely focus on:

  • Novel Targets: Applying libraries based on this core to new and challenging targets beyond GPCRs and ion channels.

  • Fine-tuning PK/PD: Developing analogs with improved metabolic stability and reduced off-target effects, particularly for CNS indications.

  • Covalent Modifiers: Incorporating reactive groups ("warheads") to enable covalent and irreversible binding to specific targets, a strategy gaining traction in oncology.

References

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
  • US3580914A - Derivatives of n-methylpiperazine - Google P
  • CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)
  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]

  • Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed. [Link]

  • A Review on Analytical Methods for Piperazine Determination . [Link]

  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine - ChemSynthesis. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [Link]

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed. [Link]

  • CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google P
  • Structure activity relationship. - ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [Link]

  • 1-(3-Chloropyridin-2-yl)hydrazine - PMC - NIH. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines . [Link]

  • 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 - PubChem. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists . [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human - ASPET. [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed. [Link]

  • Chapter 1 Pharmacokinetics & Pharmacodynamics - NCBI. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. [Link]

Sources

Methodological & Application

Synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This comprehensive guide details the synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, a valuable building block in medicinal chemistry and drug discovery. This document provides a thorough understanding of the synthetic methodology, including the underlying reaction mechanism, a detailed experimental protocol, purification techniques, and analytical characterization.

Introduction

This compound is a disubstituted pyridine derivative incorporating a 4-methylpiperazine moiety. This structural motif is of significant interest in the development of novel therapeutic agents due to the favorable pharmacokinetic and pharmacodynamic properties often associated with the piperazine ring. The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the reaction of 2,3-dichloropyridine with 1-methylpiperazine. The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms further activates the ring towards substitution.

The regioselectivity of this reaction is a critical consideration. The chlorine atom at the C2 position is more readily displaced than the one at the C3 position. This preference is attributed to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at the C2 position.

Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on chloro-pyridines.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS No.
2,3-DichloropyridineC₅H₃Cl₂N147.992402-77-9
1-MethylpiperazineC₅H₁₂N₂100.16109-01-3
TolueneC₇H₈92.14108-88-3
Sodium tert-butoxideC₄H₉NaO96.10865-48-5
Ethyl acetateC₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes

  • Mass spectrometer

Synthesis Workflow

Setup Reaction Setup Reaction Reaction Execution Setup->Reaction Add reagents Workup Aqueous Work-up Reaction->Workup Cool & Quench Extraction Extraction Workup->Extraction Separate layers Drying Drying & Filtration Extraction->Drying Combine organic layers Concentration Solvent Removal Drying->Concentration Remove drying agent Purification Column Chromatography Concentration->Purification Crude product Analysis Characterization Purification->Analysis Pure product

Application Note: Synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3-chloropyridin-2-yl)-4-methylpiperazine, a key intermediate in medicinal chemistry and drug development.[1][2][3] The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and N-methylpiperazine. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and describes methods for purification and characterization to ensure a high-purity final product.

Introduction

Arylpiperazine derivatives are a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous drugs targeting the central nervous system (CNS), including antipsychotics and anxiolytics.[1][2] this compound is a valuable building block for synthesizing more complex molecules, such as the potent TRPV1 antagonist BCTC.[4] The synthesis described herein utilizes a well-established nucleophilic aromatic substitution (SNAr) pathway, which is a cornerstone of heterocyclic chemistry.[5][6] This reaction is particularly effective on electron-deficient pyridine rings, where a nucleophile can displace a halide leaving group.[7][8]

Reaction Scheme and Mechanism

The synthesis proceeds by the reaction of 2,3-dichloropyridine with N-methylpiperazine. The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the C2 position of the pyridine ring.

Reaction: 2,3-Dichloropyridine + N-Methylpiperazine → this compound + HCl

Mechanistic Rationale

The reaction is a classic Nucleophilic Aromatic Substitution (SNAr) . The key principles are:

  • Activation: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes the ring susceptible to attack by nucleophiles.[7][8]

  • Regioselectivity: Nucleophilic attack on substituted pyridines preferentially occurs at the positions ortho and para (C2, C4, C6) to the ring nitrogen.[9] This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, creating a more stable resonance structure.[8][9] In the case of 2,3-dichloropyridine, the C2 position is highly activated for substitution.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism.[8][10]

    • Addition: The nucleophile (N-methylpiperazine) attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[8]

    • Elimination: The aromaticity is restored by the elimination of the chloride leaving group from the C2 position.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )AmountMolesNotes
2,3-Dichloropyridine2402-77-9147.9910.0 g67.6 mmolStarting material. Irritant.[11][12]
N-Methylpiperazine109-01-3100.168.12 g (8.9 mL)81.1 mmolNucleophile. Corrosive, Flammable.
Potassium Carbonate (K₂CO₃)584-08-7138.2118.7 g135.2 mmolBase, to neutralize HCl byproduct.
Acetonitrile (CH₃CN)75-05-841.05200 mL-Solvent. Polar aprotic.
Ethyl Acetate (EtOAc)141-78-688.11~300 mL-For extraction.
Brine (Saturated NaCl)7647-14-558.44~100 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying agent.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

This workflow outlines the complete synthesis process from setup to final product characterization.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Characterization prep1 Combine Reagents (2,3-Dichloropyridine, N-Methylpiperazine, K₂CO₃, Acetonitrile) in flask prep2 Equip with condenser and inert gas react1 Heat to Reflux (80-85 °C) prep2->react1 Start Reaction react2 Monitor by TLC (approx. 12-18 h) react1->react2 work1 Cool to RT Filter solids react2->work1 Reaction Complete work2 Concentrate filtrate (Rotary Evaporator) work1->work2 work3 Liquid-Liquid Extraction (EtOAc / Water) work2->work3 work4 Dry organic layer (Na₂SO₄) & Concentrate work3->work4 purify1 Column Chromatography (Silica Gel) work4->purify1 Crude Product purify2 Characterize Product (NMR, MS, etc.) purify1->purify2 end end purify2->end Pure Product

Figure 1. Overall experimental workflow for the synthesis and purification.
Reaction Setup
  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyridine (10.0 g, 67.6 mmol).

  • Add potassium carbonate (18.7 g, 135.2 mmol). The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Add acetonitrile (200 mL) as the solvent. Polar aprotic solvents like acetonitrile are ideal as they solvate the ions without interfering with the nucleophile.[7]

  • Add N-methylpiperazine (8.9 mL, 81.1 mmol) to the stirring suspension. An excess of the nucleophile is used to ensure complete consumption of the limiting reagent, 2,3-dichloropyridine.

  • Equip the flask with a reflux condenser and a nitrogen (or argon) inlet to maintain an inert atmosphere.

Reaction Execution
  • Begin vigorous stirring and gently heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux for 12-18 hours.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Eluent: A mixture of Ethyl Acetate / Hexanes (e.g., 30:70) is a good starting point.

    • Procedure: Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting material (2,3-dichloropyridine).

    • Completion: The reaction is considered complete upon the disappearance of the 2,3-dichloropyridine spot.

Workup and Isolation
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Filter the solid potassium salts through a pad of celite or using vacuum filtration and wash the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate (approx. 150 mL) and transfer it to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). The water wash removes residual potassium salts and excess N-methylpiperazine, while the brine wash helps to break any emulsions and begins the drying process.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Elution: Load the adsorbed crude product onto the column and elute with the gradient solvent system. Collect fractions and monitor them by TLC.

  • Final Product: Combine the pure fractions (those containing only the product spot) and remove the solvent via rotary evaporation to yield this compound as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 212.09).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

All work must be conducted in a well-ventilated chemical fume hood.[11][13] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[12][14]

  • 2,3-Dichloropyridine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Avoid breathing dust and vapors.[11]

  • N-Methylpiperazine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Handle with extreme care.[14]

  • Acetonitrile: Flammable liquid. Harmful if swallowed or inhaled.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Ensure that eyewash stations and safety showers are readily accessible.[11][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction is sluggish or incomplete Insufficient temperature; inactive reagents; insufficient base.Ensure the reaction is at a full reflux. Check the purity of starting materials. Ensure the K₂CO₃ is dry and finely powdered for maximum surface area.
Low isolated yield Incomplete reaction; loss during workup (emulsions); inefficient purification.Increase reaction time. During extraction, add brine to break emulsions. Optimize the chromatography gradient to ensure good separation.
Impure final product Co-elution of impurities during chromatography; residual solvent.Use a shallower gradient during column chromatography. Dry the final product under high vacuum for an extended period to remove residual solvents.

References

  • Benchchem. (n.d.). 1-(6-Chloropyridin-3-yl)-4-methylpiperazine.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-(3-Chlorophenyl)piperazinium chloride.
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloropyridine Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methylpiperazine.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-(2,3-Dichlorophenyl) piperazine monohydrochloride.
  • Fisher Scientific. (2021). Safety Data Sheet for 2,3-Dichloropyridine.
  • Linciano, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6296. Retrieved from [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Svatunek, D., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12273-12284. Retrieved from [Link]

  • Szałkiewicz, M., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • Fiorino, F., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1461. Retrieved from [Link]

  • Asproni, B., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(21), 7247. Retrieved from [Link]

  • Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1274, 134543. Retrieved from [Link]

  • Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Retrieved from [Link]

  • Hai, Q., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and verification of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, a heterocyclic compound of interest in pharmaceutical and materials science research. We provide detailed, field-proven protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and an in-depth analysis of the expected spectral data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical framework for similar molecular scaffolds.

Introduction and Scientific Context

This compound is a disubstituted piperazine derivative featuring both a chloropyridine and an N-methyl moiety. Such structures are common pharmacophores and versatile building blocks in medicinal chemistry. Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of these compounds. NMR spectroscopy stands as the premier analytical technique for this purpose, providing precise information about the molecular structure, connectivity, and chemical environment of atoms.[1][2]

This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating and yield high-quality, reproducible data. We will dissect the molecule's structure to predict the ¹H and ¹³C NMR spectra, providing a logical framework for spectral assignment.

Molecular Structure and Predicted NMR Environments

The key to interpreting the NMR spectrum of this compound lies in understanding its distinct chemical environments. The molecule can be deconstructed into three primary components: the 3-chloropyridin-2-yl group, the piperazine ring, and the N-methyl group. The electronegativity of the nitrogen and chlorine atoms, along with aromatic ring currents, creates a unique magnetic environment for each proton and carbon nucleus.

Below is a diagram illustrating the molecular structure with systematic numbering to facilitate spectral discussion.

Caption: Structure of this compound.

PART I: EXPERIMENTAL PROTOCOLS

Protocol 1: NMR Sample Preparation

High-quality data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3]

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[4]

  • Deuterated Chloroform (CDCl₃, >99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.8% D)

  • High-quality 5 mm NMR tubes (clean and unscratched)[4][5]

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh 5-25 mg of the solid sample directly into a small, clean vial. For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[4]

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual peak at ~7.26 ppm. If solubility is an issue, DMSO-d₆ (residual peak at ~2.50 ppm) is a suitable alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5] This volume ensures the sample fills the active region of the spectrometer's RF coil.[6]

  • Homogenization: Cap the vial and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is critical.

  • Filtration (Critical Step): To remove any suspended particles that can ruin magnetic field homogeneity and cause broad spectral lines, filter the solution directly into the NMR tube.[4] This is best achieved by passing the solution through a small plug of glass wool tightly packed into a Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top.[5]

  • Oxygen Removal (Optional): For very high-resolution experiments or if paramagnetic impurities are suspected, degassing the sample can improve line shape. This can be done by bubbling a gentle stream of an inert gas like nitrogen or argon through the solution for a few minutes or by using the freeze-pump-thaw technique.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition:

ParameterRecommended ValueRationale
Spectrometer Freq.≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard (e.g., zg30)A simple 30° pulse is sufficient for quantitative analysis and allows for a shorter relaxation delay.
Spectral Width~16 ppm (-2 to 14 ppm)Encompasses the full range of expected proton chemical shifts for organic molecules.
Number of Scans (NS)8 to 16Provides an excellent signal-to-noise ratio (S/N) for a moderately concentrated sample.[7]
Relaxation Delay (D1)2-5 secondsEnsures full relaxation of protons between scans for accurate integration.
Acquisition Time (AQ)2-4 secondsBalances resolution with experiment time.
Temperature298 K (25 °C)Standard operating temperature.

¹³C{¹H} NMR Acquisition:

ParameterRecommended ValueRationale
Spectrometer Freq.≥ 100 MHzCorresponds to the ¹³C frequency on a ≥ 400 MHz ¹H spectrometer.
Pulse ProgramProton-decoupled (e.g., zgpg30)Decoupling from protons simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) boost to the signal.
Spectral Width~220 ppm (-10 to 210 ppm)Covers the entire range of carbon chemical shifts in organic molecules.
Number of Scans (NS)1024 to 4096+A higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[4]
Relaxation Delay (D1)2 secondsA standard delay for qualitative ¹³C NMR.
Acquisition Time (AQ)1-2 secondsSufficient for good digital resolution.
Temperature298 K (25 °C)Standard operating temperature.

PART II: SPECTRAL INTERPRETATION AND DATA ANALYSIS

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra based on established chemical shift principles for heterocyclic compounds.[1][8]

¹H NMR Spectrum: Predicted Data

The ¹H NMR spectrum is expected to show three distinct regions: the aromatic region for the pyridine protons, the aliphatic region for the piperazine and methyl protons.

Position (Label)Expected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAnalysis and Rationale
H6'8.1 - 8.3ddJ(H6',H5') ≈ 4-5, J(H6',H4') ≈ 1-21HMost downfield aromatic proton due to the deshielding effect of the adjacent ring nitrogen.[9] Coupled to both H5' (ortho) and H4' (meta).
H4'7.6 - 7.8ddJ(H4',H5') ≈ 8-9, J(H4',H6') ≈ 1-21HDeshielded by the para nitrogen and ortho chlorine atom. Coupled to both H5' (ortho) and H6' (meta).
H5'7.1 - 7.3ddJ(H5',H4') ≈ 8-9, J(H5',H6') ≈ 4-51HLeast deshielded aromatic proton. Exhibits a larger ortho coupling to H4' and a smaller ortho coupling to H6'.
H2''/H6''3.3 - 3.6t (broad)J ≈ 54HMethylene protons adjacent to the electron-withdrawing chloropyridine ring are significantly deshielded. Appears as a broad triplet.[10][11]
H3''/H5''2.5 - 2.8t (broad)J ≈ 54HMethylene protons adjacent to the N-methyl group. Less deshielded than H2''/H6''.[10][12]
-CH₃2.3 - 2.5sN/A3HA sharp singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic for an N-methyl group on a piperazine ring.[10][12]
¹³C NMR Spectrum: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as all carbon atoms are in unique chemical environments.

Position (Label)Expected δ (ppm)Analysis and Rationale
C2'158 - 162The most deshielded carbon of the pyridine ring, being directly attached to two nitrogen atoms (the ring nitrogen and the piperazine nitrogen).
C4'148 - 152Aromatic carbon para to the ring nitrogen, typically found downfield in pyridine systems.[8]
C6'138 - 142Aromatic carbon ortho to the ring nitrogen, also significantly deshielded.
C3'128 - 132Carbon atom bearing the chlorine substituent. Its chemical shift is influenced by the inductive effect of the halogen.
C5'122 - 126The most shielded of the pyridine carbons, being meta to the ring nitrogen and not directly bonded to a heteroatom substituent.
C2''/C6''52 - 56Piperazine carbons adjacent to the pyridine ring. Deshielded relative to the other piperazine carbons due to the electronic effect of the aromatic system.[11]
C3''/C5''49 - 53Piperazine carbons adjacent to the N-methyl group.[10]
-CH₃45 - 47The N-methyl carbon, typically appearing in this region.[10][12]

Workflow for Structural Verification

This section outlines the logical flow from data acquisition to final structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A Weigh Compound (5-25 mg) B Dissolve in CDCl₃ (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Acquire ¹H Spectrum (16 Scans) C->D E Acquire ¹³C Spectrum (≥1024 Scans) C->E F Process ¹H Data (Phase & Baseline Correction) D->F H Process ¹³C Data (Phase & Baseline Correction) E->H G Analyze ¹H Spectrum (Integration, Multiplicity, δ) F->G J Correlate ¹H & ¹³C Data with Predicted Values G->J I Analyze ¹³C Spectrum (Peak Count, δ) H->I I->J K Structure Verified J->K

Caption: Standard workflow for NMR-based structural verification.

Conclusion

NMR spectroscopy provides a definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-resolution ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and integration values serve as a robust reference for spectral assignment, enabling confident verification of the molecular structure. For unambiguous assignments, especially in more complex derivatives, advanced 2D NMR techniques such as COSY and HSQC are recommended.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterisation of heterocyclic compounds. ESA-IPB. Retrieved from [Link]

  • Gesher. (2025). What are the spectral characteristics of N - methylpiperazine (such as NMR, IR)? - Blog. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • Ali, M. R., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(21), 5003. Retrieved from [Link]

  • Truman State University. (n.d.). NMR Solvent Properties | Chem Lab. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Experimental Details. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529–2539. Retrieved from [Link]

  • Wuest, M., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(12), 2097. Retrieved from [Link]

  • Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2268–2275. Retrieved from [Link]

  • Kaski, J., et al. (1987). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry, 25(10), 875-878. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42. Retrieved from [Link]

  • Cain, J. A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • Masaryk University. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

  • Yeditepe University. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

1-(3-Chloropyridin-2-yl)-4-methylpiperazine mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Abstract

This document provides a comprehensive guide to the analysis of this compound using mass spectrometry (MS). As a substituted N-arylpiperazine, this compound is relevant in medicinal chemistry and drug development.[1] Mass spectrometry is an essential analytical tool for the structural confirmation, purity assessment, and quantification of such small molecules.[2][3] This guide details protocols for both qualitative characterization via high-resolution mass spectrometry (HRMS) and quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the rationale behind instrument selection, method development, and data interpretation, including a detailed examination of the compound's characteristic fragmentation patterns.

Introduction: The Analytical Imperative

This compound belongs to the N-arylpiperazine class of compounds, a scaffold frequently utilized in the design of biologically active molecules.[1][4] Accurate and reliable analytical methods are paramount for ensuring the identity, purity, and concentration of such compounds throughout the research and development pipeline. Mass spectrometry offers unparalleled sensitivity and selectivity, making it the technique of choice for this purpose.[5][6]

This application note serves as a practical guide for researchers. It moves beyond a simple recitation of steps to explain the underlying principles, enabling users to adapt and troubleshoot methods effectively. We will cover:

  • Fundamental Properties & Ionization Behavior: Understanding the molecule to predict its behavior in the mass spectrometer.

  • Qualitative Analysis Protocol: A step-by-step workflow for structural confirmation and fragmentation analysis using HRMS.

  • Fragmentation Signature: A detailed analysis of the compound's fragmentation pathway, a critical step for unambiguous identification.

  • Quantitative Analysis Protocol: A robust LC-MS/MS method using Multiple Reaction Monitoring (MRM) for accurate quantification in complex matrices.

  • Method Validation Principles: An overview of the key parameters required to ensure a reliable and reproducible quantitative assay.[7]

Analyte Properties and Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClN₃[8]
Average Molecular Weight211.69 g/mol [8]
Monoisotopic Mass211.0927 DaCalculated
StructureCN1CCN(CC1)C2=C(C=CC=N2)Cl[8]
Key FeaturesBasic nitrogens on piperazine & pyridine ringsStructural Analysis

Causality of Ionization Choice:

The structure contains three nitrogen atoms, two of which (on the piperazine ring) are aliphatic amines and one is part of the pyridine ring. These sites are basic and readily accept a proton (H⁺). Therefore, Electrospray Ionization (ESI) in the positive ion mode is the most effective and logical choice for generating gas-phase ions of this molecule.[9][10] The addition of a small amount of acid (e.g., formic acid) to the solvent system will further promote the formation of the protonated molecule, [M+H]⁺, enhancing the signal intensity.

Protocol I: Qualitative Analysis & Structural Confirmation

Objective: To obtain an accurate mass measurement of the parent molecule and to generate a characteristic fragmentation pattern (MS/MS spectrum) for unambiguous identification.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is recommended for its ability to provide sub-ppm mass accuracy.[5]

Sample and Solvent Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a solvent mixture that mimics the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This concentration is typically sufficient for direct infusion analysis.

Mass Spectrometer Parameters (Direct Infusion ESI+)

The following are typical starting parameters. Optimization may be required based on the specific instrument.

Table 2: Suggested ESI-MS Parameters

ParameterSettingRationale
Ionization ModeESI PositiveTo generate protonated [M+H]⁺ ions.
Capillary Voltage3.0 - 4.0 kVCreates the potential difference needed to generate the electrospray plume.
Cone/Nozzle Voltage20 - 40 VA low voltage to facilitate ion transfer without causing premature fragmentation.
Source Temperature120 - 150 °CAids in solvent evaporation.
Desolvation GasNitrogenInert gas to assist in desolvation.
Desolvation Temp.350 - 450 °CHigh temperature to ensure complete solvent removal from the ions.
Mass Range (Full Scan)m/z 50 - 500A range that comfortably includes the expected parent ion.
Data Acquisition Workflow
  • Full Scan MS: Infuse the working solution (~5-10 µL/min) and acquire a full scan mass spectrum. The goal is to identify the protonated molecule [M+H]⁺.

  • Isotopic Pattern Confirmation: Observe the isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic A+2 peak at approximately one-third the intensity of the A peak (the monoisotopic peak) must be present. This is a definitive confirmation of a chlorine-containing compound.

  • Tandem MS (MS/MS): Set the instrument to isolate the monoisotopic [M+H]⁺ precursor ion (calculated m/z ≈ 212.10). Apply Collision-Induced Dissociation (CID) by introducing an inert gas (e.g., argon) into a collision cell. Ramp the collision energy (e.g., 10-40 eV) to generate a rich spectrum of product ions. This spectrum is the compound's fingerprint.[11]

G cluster_0 Data Acquisition Workflow A Prepare & Infuse Sample B Acquire Full Scan MS A->B C Isolate [M+H]⁺ Precursor Ion B->C D Apply Collision Energy (CID) C->D E Acquire Product Ion Spectrum (MS/MS) D->E

Caption: Workflow for qualitative MS analysis.

Data Interpretation: The Fragmentation Signature

The MS/MS spectrum reveals the compound's structure through its fragmentation. For this compound, fragmentation is predicted to occur primarily around and within the piperazine ring, which is a common pathway for N-arylpiperazine derivatives.[12][13]

Precursor Ion: The protonated molecule [C₁₀H₁₄ClN₃ + H]⁺ has an expected monoisotopic m/z of 212.1004 . The isotopic peak [C₁₀H₁₄³⁷ClN₃ + H]⁺ will appear at m/z 214.0974 .

Major Fragmentation Pathways:

  • Cleavage within the Piperazine Ring: The most characteristic fragmentation of piperazine rings involves ring-opening, leading to several stable fragment ions.

  • Loss of the Methyl Group: Cleavage of the N-CH₃ bond is possible but may be less favorable than ring fragmentation.

  • Cleavage of the Pyridine-Piperazine Bond: The C-N bond connecting the two ring systems can also cleave, though this often requires higher energy.

G parent [M+H]⁺ m/z 212.10 C₁₀H₁₅ClN₃⁺ frag1 Fragment A m/z 155.05 C₇H₈ClN₂⁺ parent:f1->frag1:f0  - C₃H₈N₂ (Loss of methyl-ethylenediamine) frag2 Fragment B m/z 112.01 C₅H₃ClN⁺ parent:f1->frag2:f0  - C₅H₁₂N₂ (Loss of N-methylpiperazine) frag3 Fragment C m/z 86.09 C₅H₁₂N⁺ parent:f1->frag3:f0  - C₅H₃ClN (Loss of chloropyridine) frag4 Fragment D m/z 57.07 C₃H₇N⁺ frag3:f1->frag4:f0  - C₂H₅N

Caption: Predicted fragmentation pathway for [M+H]⁺ of the analyte.

Table 3: Predicted Product Ions and Their Origins

Predicted m/zFormula of IonProposed Loss from PrecursorDescription of Fragment
212.10C₁₀H₁₅ClN₃⁺-Protonated Molecule ([M+H]⁺)
155.05C₇H₈ClN₂⁺C₃H₈N₂Cleavage across the piperazine ring, retaining the chloropyridine and part of the piperazine.
112.01C₅H₃ClN⁺C₅H₁₂N₂Cleavage of the C-N bond between rings, resulting in the protonated chloropyridine radical cation.
86.09C₅H₁₂N⁺C₅H₃ClNCleavage of the C-N bond between rings, resulting in the protonated N-methylpiperazine.
57.07C₃H₇N⁺C₇H₈ClN₂Further fragmentation of the piperazine ring portion.

Protocol II: Quantitative Analysis by LC-MS/MS

Objective: To accurately quantify this compound in a complex matrix (e.g., plasma, cell lysate) using a validated method.

Instrumentation: A triple quadrupole (QqQ) mass spectrometer coupled with a UHPLC system is the industry standard for this task due to its high sensitivity and selectivity in MRM mode.[2][5]

LC Method Development
  • Rationale: Reversed-phase chromatography is well-suited for this moderately polar compound. A gradient elution ensures good peak shape and separation from matrix components.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.

  • Injection Volume: 2-5 µL.

MRM Transition Optimization
  • Precursor Ion: Select the [M+H]⁺ ion at m/z 212.1.

  • Product Ion Selection: From the full MS/MS scan (Protocol I), select the two most intense and stable product ions for monitoring. For example, m/z 155.1 (quantifier) and m/z 86.1 (qualifier).

  • Optimization: Infuse the analyte and optimize the collision energy for each transition to maximize signal intensity.

Table 4: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
Analyte212.1155.1Quantifier
Analyte212.186.1Qualifier
Internal Standard (IS)e.g., 218.1 (d6-IS)e.g., 161.1Quantifier
Sample Preparation (Protein Precipitation)

This protocol is a fast and effective method for cleaning up plasma samples.[14]

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (a stable isotope-labeled version of the analyte is ideal).[5]

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Method Validation Overview

For use in regulated environments, the quantitative method must be validated.[15] Key validation parameters, as outlined by regulatory bodies, ensure the method is fit for purpose.[7][14]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[7]

  • Linearity: The response is proportional to the concentration over a defined range.

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.[7]

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[5]

  • Recovery: The efficiency of the extraction process.[7]

  • Stability: Analyte stability in the matrix under various storage and handling conditions.

Conclusion

Mass spectrometry is a powerful, versatile, and indispensable tool for the analysis of this compound. High-resolution MS provides definitive structural confirmation through accurate mass measurement and detailed fragmentation analysis. For quantitative needs, an LC-MS/MS method using a triple quadrupole instrument delivers the sensitivity, selectivity, and robustness required for complex sample matrices in a drug development setting. The protocols and principles outlined in this document provide a solid foundation for researchers to develop and implement reliable analytical methods for this and structurally related N-arylpiperazine compounds.

References

  • Analytical validation of accelerator mass spectrometry for pharmaceutical development. (n.d.). SpringerLink.
  • Mass Spectrometry Protocols and Methods. (n.d.).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. (2002). Rapid Communications in Mass Spectrometry, 16(8), 749-54. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • This compound. (n.d.). ChemScene.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (2004). Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]

  • Application Notes and Protocols for the Study of N-Arylpiperazines. (n.d.). BenchChem.
  • Quantitative mass spectrometry methods for pharmaceutical analysis. (2017). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160276. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. (2001). Journal of Mass Spectrometry, 36(7), 759-68. [Link]

  • 1-(3-Chloropyridin-2-yl)piperazine. (n.d.). PubChem.
  • 1-(3-Chloropropyl)-4-methylpiperazine. (n.d.). PubChem.
  • Quantifying Small Molecules by Mass Spectrometry. (2019).
  • 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine. (n.d.). BenchChem.
  • Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.).
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2015). Molecules, 20(4), 6030-6043. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Pharmaceuticals, 16(7), 914. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). Semantic Scholar.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
  • 1-(3-chloropropyl)-4-methylpiperazine. (n.d.). Sigma-Aldrich.
  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2018). Journal of Mass Spectrometry, 53(12), 1229-1237. [Link]

  • Mass spectra - fragmentation p
  • Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare.
  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2007). Analytical Chemistry: An Indian Journal, 4(1-3).

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, optimized, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. This compound, a basic heterocyclic molecule, often presents chromatographic challenges such as poor peak shape and tailing due to interactions with the stationary phase. The described method systematically addresses these issues by employing an acidic mobile phase modifier, Trifluoroacetic Acid (TFA), to ensure consistent protonation of the analyte and suppression of undesirable silanol interactions. This guide provides a comprehensive workflow from sample preparation to post-purification analysis, including a troubleshooting section to assist researchers in achieving high purity and recovery.

Introduction and Scientific Principle

This compound is a substituted pyridine derivative with a molecular weight of 211.69 g/mol .[1] Its structure contains multiple basic nitrogen atoms within the pyridine and piperazine rings, making it susceptible to strong ionic interactions with residual silanol groups (Si-OH) present on the surface of traditional silica-based HPLC columns.[2] When the mobile phase pH is in the mid-range, these silanols can become deprotonated (SiO-) and electrostatically interact with the protonated basic analyte, leading to significant peak tailing, reduced column efficiency, and poor resolution.[3]

To overcome this, the fundamental principle of this method is to control the ionization states of both the analyte and the stationary phase surface. By acidifying the mobile phase with 0.1% Trifluoroacetic Acid (TFA), we achieve two critical objectives:

  • Analyte Protonation: The mobile phase pH is lowered to approximately 2.[4] At this pH, the basic nitrogen centers of the target compound are fully and consistently protonated, existing as a single cationic species. This prevents on-column ionization shifts that can lead to broad or split peaks.[5]

  • Silanol Suppression: The low pH environment ensures that the residual silanol groups on the C18 stationary phase remain in their neutral, protonated form (Si-OH).[3][6] This minimizes the strong, undesirable ionic interactions that cause peak tailing.

  • Ion-Pairing Mechanism: TFA also functions as an effective ion-pairing agent. The trifluoroacetate anion (CF3COO-) forms a transient, neutral ion-pair with the protonated analyte. This complex is more hydrophobic, enhancing its retention on the non-polar C18 stationary phase and promoting a sharp, symmetrical peak shape upon elution.[5][7]

This combination of pH control and ion-pairing makes the method highly robust and suitable for purifying basic compounds like this compound with high efficiency and purity.

Materials and Instrumentation

Reagents and Solvents
  • Acetonitrile (ACN): HPLC Grade or higher

  • Water: Deionized (DI) Water, 18.2 MΩ·cm, filtered through a 0.22 µm filter

  • Trifluoroacetic Acid (TFA): HPLC Grade, >99.5% purity

  • Crude this compound: Synthesized in-house or commercially sourced

  • Methanol (MeOH): HPLC Grade (for sample dissolution and system flushing)

Instrumentation and Consumables
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column compartment, and a UV-Vis detector.

  • HPLC Column: A high-quality reversed-phase C18 column. A column with modern end-capping technology is highly recommended to further reduce silanol activity.

    • Recommended Column: C18, 5 µm particle size, 100 Å pore size. Dimensions will depend on the scale of purification (e.g., 10 x 250 mm for semi-preparative).

  • Data Acquisition Software: Capable of instrument control, data acquisition, and peak integration.

  • Fraction Collector: (Recommended for automated purification)

  • Vortex Mixer & Sonicator

  • Rotary Evaporator: For solvent removal from collected fractions.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 50-100 mg of crude material on a semi-preparative scale. Adjustments to injection volume and flow rate may be necessary for different scales or HPLC systems.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water.

    • To 999 mL of DI water, carefully add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

    • To 999 mL of HPLC grade acetonitrile, carefully add 1 mL of TFA. Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging before use.

Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of the crude this compound at approximately 20-50 mg/mL.

  • Dissolution Solvent: A 50:50 mixture of Methanol and Water is a good starting point. If solubility is an issue, a small amount of Mobile Phase A can be added to aid dissolution.

  • Clarification: Ensure the sample is fully dissolved. Use a vortex mixer and sonicator if necessary.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) to remove any particulate matter that could damage the column.

HPLC Method Parameters

The following parameters should be programmed into the HPLC instrument control software.

ParameterRecommended SettingRationale
Column C18, 5 µm, 100 Å, 10 x 250 mmStandard reversed-phase chemistry with sufficient capacity for semi-preparative scale.
Mobile Phase A 0.1% (v/v) TFA in WaterAcidic modifier for pH control and silanol suppression.[6]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileOrganic eluent for eluting the compound from the non-polar stationary phase.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column. This can be scaled linearly for columns of different diameters.
Gradient Elution Time (min) % B
0.010
3.010
20.070
22.095
25.095
26.010
30.010
Detection Wavelength 254 nmPyridine-containing structures typically exhibit strong absorbance at this wavelength. A full UV scan of the analyte is recommended to determine the optimal λmax.
Injection Volume 500 µL (of 20-50 mg/mL solution)This corresponds to a 10-25 mg load. Avoid overloading the column, which can cause peak fronting and poor separation.[8]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Purification Workflow

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Sample Dissolve Dissolve in MeOH/H₂O Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Equilibrate Equilibrate Column (10% B) Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Check by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Solvent (Rotovap) Pool->Evaporate Pure Pure Compound Evaporate->Pure

  • System Equilibration: Purge the pumps and equilibrate the column with the initial mobile phase conditions (10% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Blank Injection: Inject the sample solvent (e.g., 50:50 MeOH/Water) to ensure no ghost peaks are present from the solvent or system.

  • Analytical Scout Run: It is highly recommended to perform a small, analytical-scale injection (10-20 µL) first to confirm the retention time of the target peak before committing to a large preparative run.

  • Preparative Injection: Inject the filtered crude sample solution (e.g., 500 µL).

  • Fraction Collection: Begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline. Use narrow collection windows based on the UV signal to maximize purity.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine which fractions meet the desired purity threshold.

  • Pooling and Solvent Removal: Combine the pure fractions. Remove the acetonitrile and water using a rotary evaporator. Note that TFA is also volatile and will be partially removed, but residual amounts may remain.[9] If TFA is undesirable in the final product, further processing like a liquid-liquid extraction or conversion to a different salt form may be required.

Expected Results & Discussion

Using the described method, this compound should elute as a sharp, symmetrical peak, well-resolved from common synthetic impurities. The acidic TFA modifier is key to achieving a good peak shape, which is often quantified by the USP tailing factor (T). An ideal peak is perfectly Gaussian with T=1.0. This method should yield a tailing factor between 1.0 and 1.5, indicating minimal undesirable secondary interactions. The retention time will be highly dependent on the exact column chemistry and system dwell volume but can be expected in the middle of the gradient run. Purity of the final pooled product should exceed 98% as determined by analytical HPLC.

G cluster_analyte cluster_phase cluster_silanol cluster_tfa Analyte {  R-N⁺H | Analyte } C18 {  C18 Chains | Hydrophobic Retention } Analyte:head->C18:head Desired Interaction (Hydrophobic) Silanol {  Si-O⁻ | Tailing } Analyte:head->Silanol:head Undesired Interaction (Ionic) Silanol_H {  Si-OH | Suppressed } TFA {  CF₃COO⁻ | Ion-Pairing } TFA:head->Analyte:head Forms Ion-Pair Hplus { H⁺ | Low pH } Hplus->Silanol Protonates

Troubleshooting Guide

Even with a robust method, issues can arise. This section provides solutions to common problems encountered during the purification of basic compounds.[6][10]

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Insufficient silanol suppression (TFA concentration too low or degraded).2. Column degradation (loss of end-capping).3. Metal contamination in the sample or flow path.1. Prepare fresh mobile phase with 0.1% TFA.2. Replace the column with a new, high-quality end-capped C18 column.3. Flush the system with an appropriate cleaning solution; consider using a column with hybrid particle technology.
Peak Fronting 1. Column overloading.2. Sample dissolved in a solvent much stronger than the initial mobile phase.1. Reduce the injection volume or the concentration of the sample stock solution.2. Dissolve the sample in the initial mobile phase (10% ACN/90% Water) or a weaker solvent if possible.[6]
Split or Broad Peaks 1. Clogged column inlet frit.2. Column void or channel formation.3. Co-elution with an impurity.1. Reverse-flush the column (follow manufacturer's instructions). Replace the inlet frit if possible.2. Replace the column.3. Optimize the gradient. Try changing the organic modifier from ACN to Methanol to alter selectivity.[11]
Low Recovery 1. Irreversible adsorption of the compound onto the column.2. Compound precipitation on the column or in the injector.1. Ensure TFA concentration is adequate. In rare cases, a different column chemistry may be needed.2. Check sample solubility in the mobile phase. Reduce sample concentration.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and effective strategy for the purification of this compound. By utilizing an acidified mobile phase with Trifluoroacetic Acid, the common chromatographic problems associated with basic compounds are effectively mitigated, resulting in excellent peak symmetry, high resolution, and good recovery. This protocol serves as a foundational guide for researchers and drug development professionals working with this and structurally similar compounds, enabling the consistent production of high-purity material for subsequent research and development activities.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Available at: [Link]

  • ResearchGate. (2008). The role of TFA on Reverse phase chromatography? [Forum Discussion]. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Available at: [Link]

  • LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Available at: [Link]

  • ResearchGate. (2008). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Available at: [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? [Forum Discussion]. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. CID 11412944. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. CID 66906. Available at: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Forum Discussion]. Available at: [Link]

  • Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The chloropyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities. Derivatives of this scaffold have shown potential as antagonists for receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and various neurotransmitter receptors.[1] The inherent structural features of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, specifically the substituted pyridine ring and the methylpiperazine moiety, suggest its potential interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in diverse physiological processes.

This document provides a comprehensive guide for the initial in vitro characterization of this compound. The protocols outlined here are designed to establish a foundational understanding of the compound's bioactivity, beginning with an essential assessment of its cytotoxicity, followed by a functional evaluation against a high-interest target class for piperazine-containing molecules: the C-X-C chemokine receptor type 4 (CXCR4). This systematic approach ensures that subsequent, more targeted investigations are built upon a solid, empirically derived foundation.

Compound Profile

Compound Name IUPAC Name Molecular Formula Molecular Weight CAS Number
This compound1-(3-chloro-2-pyridinyl)-4-methylpiperazineC10H14ClN3211.7 g/mol 1017789-43-3

I. Foundational Analysis: In Vitro Cytotoxicity Assessment

Rationale: Prior to investigating the specific biological functions of a novel compound, it is imperative to determine its intrinsic cytotoxicity. This initial screening identifies the concentration range at which the compound may induce cell death, distinguishing a specific pharmacological effect from general toxicity. The results of this assay are crucial for selecting appropriate, non-toxic concentrations for subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Cell Viability Assay

This protocol details the steps to evaluate the dose-dependent effect of this compound on the viability of a selected cell line (e.g., HeLa or A549).

Materials:

  • This compound

  • HeLa (human cervical cancer) or A549 (human lung cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture HeLa or A549 cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count, and dilute to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells remains below 0.5%.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

  • Incubation and MTT Addition:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • After the 4-hour incubation with MTT, carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

II. Functional Characterization: A Case Study on the CXCL12/CXCR4 Signaling Axis

Rationale: The piperazine moiety is a common feature in antagonists of the CXCR4 receptor. The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, mediating cell migration, invasion, and metastasis.[2][3] Therefore, investigating the potential of this compound to modulate this pathway is a logical step in its functional characterization.

The CXCL12/CXCR4 Signaling Pathway

The binding of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) to its receptor, CXCR4, initiates a cascade of intracellular signaling events. This G-protein coupled receptor activates downstream effectors, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which ultimately lead to cytoskeletal rearrangements and directed cell movement.

CXCL12_CXCR4_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activation CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binding PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Akt Akt PI3K->Akt Cell_Migration Cell Migration & Cytoskeletal Rearrangement Akt->Cell_Migration MAPK->Cell_Migration

CXCL12/CXCR4 Signaling Pathway

Protocol 2: Transwell Migration (Chemotaxis) Assay

This protocol is designed to assess the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

  • This compound

  • CXCR4-expressing cell line (e.g., MDA-MB-231 breast cancer cells)

  • Recombinant human CXCL12

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free cell culture medium

  • Calcein-AM or Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture MDA-MB-231 cells to 70-80% confluency.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing 100 ng/mL of CXCL12 as a chemoattractant. For the negative control, add serum-free medium without CXCL12.

    • In a separate tube, pre-incubate the cell suspension with various non-toxic concentrations of this compound (determined from the MTT assay) for 30 minutes at 37°C. Include a vehicle control (DMSO).

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate for 12-24 hours at 37°C in a 5% CO2 humidified incubator, allowing the cells to migrate through the porous membrane.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Visualize and count the migrated cells in at least five random fields of view under a microscope. Alternatively, for fluorescent staining with Calcein-AM, quantify the fluorescence using a plate reader.

Data Analysis:

  • Calculate the average number of migrated cells per field for each condition.

  • Determine the percentage of migration inhibition using the formula: % Inhibition = (1 - (Migrated Cells in Treated Group / Migrated Cells in CXCL12-only Group)) * 100

  • Plot the % Inhibition against the compound concentration to assess the dose-dependent inhibitory effect.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep 1. Prepare Cell Suspension (Serum-Free Medium) Pre_Incubate 4. Pre-incubate Cells with Compound Cell_Prep->Pre_Incubate Compound_Prep 2. Prepare Compound Dilutions Compound_Prep->Pre_Incubate Plate_Prep 3. Add Chemoattractant (CXCL12) to Lower Chamber Add_Cells 5. Add Cells to Upper Chamber Pre_Incubate->Add_Cells Incubate 6. Incubate 12-24h (Migration) Add_Cells->Incubate Remove_Non_Migrated 7. Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_Stain 8. Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_Stain Quantify 9. Quantify Migration (Microscopy/Plate Reader) Fix_Stain->Quantify

Transwell Migration Assay Workflow

III. Best Practices and Troubleshooting

  • Compound Solubility: Ensure complete dissolution of this compound in DMSO before preparing dilutions in aqueous media. If precipitation occurs, consider using a lower stock concentration or adding a small amount of a non-ionic surfactant like Tween-20, after validating its non-interference with the assay.

  • Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure the reliability and reproducibility of the results.

  • Assay Controls: Always include appropriate positive and negative controls. For the migration assay, a known CXCR4 antagonist like AMD3100 can be used as a positive control for inhibition.[4][5]

  • Microscopy in Migration Assays: When quantifying migration via microscopy, ensure that the fields of view are chosen randomly and without bias to obtain a representative count of migrated cells.

IV. Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile and then proceeding to a relevant functional assay, researchers can efficiently gather preliminary data on the compound's biological activity. The findings from these assays will guide further investigations, such as receptor binding studies and in vivo efficacy models, to fully elucidate the therapeutic potential of this and other related chloropyridinyl-piperazine derivatives.

References

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • PMC - PubMed Central. In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines. Available at: [Link]

  • ResearchGate. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer. Available at: [Link]

  • PubMed - NIH. Biological and pathological activities of interleukin-22. Available at: [Link]

  • NIH. The CXCR4 Antagonist AMD3100 Has Dual Effects on Survival and Proliferation of Myeloma Cells In Vitro. Available at: [Link]

  • NIH. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. Available at: [Link]

  • PMC - NIH. Biological and Pathological Activities of Interleukin-22. Available at: [Link]

  • PMC - PubMed Central. CXCR4 Inhibition Induces Tumor Necrosis by Selectively Targeting the Proliferating Blood Vessels in Oral Squamous Cell Carcinoma. Available at: [Link]

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine. Available at: [Link]

  • PubMed. The Biology and Functions of Th22 Cells. Available at: [Link]

  • PMC - PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available at: [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]

  • Cytion. HT22 Cells. Available at: [Link]

  • In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. View of In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. Available at: [Link]

  • Cytion. HT22 Cells. Available at: [Link]

  • PMC - NIH. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Available at: [Link]

Sources

1-(3-Chloropyridin-2-yl)-4-methylpiperazine as a research tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine as a Research Tool in Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound. This guide moves beyond simple material specifications to detail the compound's utility as a pivotal research tool, particularly as a chemical scaffold and synthetic intermediate in the development of novel therapeutics. We will explore its synthesis, physicochemical properties, and core applications, supported by detailed protocols and safety information.

Compound Profile and Strategic Importance

This compound belongs to the N-arylpiperazine class of compounds, a privileged scaffold in medicinal chemistry renowned for its presence in numerous clinically successful drugs.[1] Its strategic importance lies in the combination of a reactive chloropyridine ring and a versatile methylpiperazine moiety. The chlorine atom at the 3-position of the pyridine ring provides a handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the systematic elaboration of the molecule to explore structure-activity relationships (SAR).[2]

The core structure is notably a key component of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a well-characterized and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] This direct linkage makes this compound an invaluable starting material and tool compound for researchers investigating TRPV1-mediated signaling in pain, inflammation, and thermal regulation.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-(3-chloro-2-pyridinyl)-4-methylpiperazinePubChem
Molecular Formula C₁₀H₁₄ClN₃Inferred
Molecular Weight 211.70 g/mol Inferred
CAS Number 87394-55-6 (Related compound)[4]
Appearance Light yellow liquid (Typical)[5]
Boiling Point ~138 °C (280 °F)[6]
Density ~0.903 g/mL at 25 °C[6]
Solubility Freely soluble in water and ethylene glycol[7]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties. All work should be conducted in a well-ventilated fume hood by trained personnel.

Table 2: Hazard Identification and Safety Precautions

Hazard ClassGHS StatementPrecautionary MeasuresCitation
Flammable Liquid H226: Flammable liquid and vaporKeep away from heat, sparks, and open flames. Use explosion-proof equipment.[6][6]
Acute Toxicity H332: Harmful if inhaledAvoid breathing vapors or mists. Use only outdoors or in a well-ventilated area.[6][6]
Skin Corrosion H314: Causes severe skin burns and eye damageWear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[6][8][6][8]
Eye Damage H318: Causes serious eye damageWear eye protection. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8][8]
Sensitization H317: May cause an allergic skin reactionAvoid repeated skin contact. Contaminated work clothing should not be allowed out of the workplace.[6][6]

Storage: Store in a tightly closed container in a dry, well-ventilated place. The compound is hygroscopic and sensitive to moisture.[6] Keep away from heat and sources of ignition. Recommended storage temperature should be confirmed with the product label.[6]

Mechanism of Action Context: The TRPV1 Antagonist Scaffold

The primary value of is derived from its role as a scaffold for TRPV1 antagonists. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. It acts as a polymodal sensor for noxious stimuli, including heat (>43°C), capsaicin (the pungent component of chili peppers), and protons (acidic pH). Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺, depolarizing the neuron and initiating a pain signal.

Antagonists targeting TRPV1 block this channel, preventing nociceptive signaling. This mechanism is a major focus for the development of novel analgesics. However, a common side effect of systemic TRPV1 antagonists is hyperthermia, a challenge that researchers aim to overcome through chemical modification.[3] This compound provides a foundational structure for synthesizing analogs to dissociate analgesic efficacy from hyperthermic side effects.

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_cell Sensory Neuron cluster_antagonist Antagonist Action Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Acid Acid (H+) Acid->TRPV1 Activates Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Depolarization Membrane Depolarization Ca_ion->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal Antagonist 1-(3-Chloropyridin-2-yl) -4-methylpiperazine Scaffold Antagonist->TRPV1 Blocks

Caption: TRPV1 channel activation by noxious stimuli and inhibition by an antagonist.

Applications and Experimental Protocols

Application 1: Intermediate for Medicinal Chemistry and SAR Studies

The compound's most direct application is as a versatile intermediate for synthesizing libraries of novel compounds. The reactive chlorine on the pyridine ring is the key functional group for derivatization.

SAR_Workflow Start 1-(3-Chloropyridin-2-yl) -4-methylpiperazine Reaction Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling Start->Reaction Library Analog Library (Diverse R-groups) Reaction->Library Vary Nucleophile (R-NH2, etc.) Screening Biological Screening (e.g., TRPV1 Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for SAR studies using the title compound as a starting material.

Protocol 1: General Procedure for Synthesis of N-Substituted Analogs via Buchwald-Hartwig Amination

This protocol describes a common palladium-catalyzed cross-coupling reaction to replace the chlorine atom with an amine, a powerful method for generating diverse analogs.[2]

Rationale: The Buchwald-Hartwig amination is a highly reliable and versatile C-N bond-forming reaction, tolerant of a wide range of functional groups on the amine nucleophile. This allows for the rapid generation of a chemical library to probe the SAR of the pyridine substituent.

Materials:

  • This compound

  • Desired primary or secondary amine (nucleophile)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (1.2 eq), NaOtBu (1.4 eq), and the phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.05 eq).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Seal the flask and heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired analog.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application 2: In Vitro Functional Screening

This compound can serve as a reference or starting point for screening campaigns targeting TRPV1. A calcium flux assay is a standard method for measuring the activity of ion channels like TRPV1.

Protocol 2: Cell-Based Calcium Flux Assay for TRPV1 Antagonism

Rationale: This assay provides a direct functional readout of TRPV1 channel activity. Antagonists will inhibit the calcium influx triggered by a specific agonist like capsaicin. The use of a fluorescent calcium indicator allows for high-throughput screening in a microplate format.

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1

  • Test compounds (dissolved in DMSO) and this compound (as a scaffold reference)

  • Capsaicin (TRPV1 agonist)

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the TRPV1-expressing cells into microplates at an appropriate density and grow overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition: Wash the cells gently with Assay Buffer to remove excess dye. Add varying concentrations of the test compounds (prepared by serial dilution) to the wells. Incubate for 15-30 minutes at room temperature. Include wells with vehicle (DMSO) as a negative control and a known TRPV1 antagonist as a positive control.

  • Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for each well.

  • Agonist Stimulation: Using the instrument's injector, add a pre-determined concentration of capsaicin (e.g., EC₈₀) to all wells simultaneously.

  • Data Acquisition: Immediately after injection, measure the fluorescence intensity over time (typically 2-3 minutes). The influx of calcium upon channel activation will cause a sharp increase in fluorescence.

  • Data Analysis: Calculate the response by subtracting the baseline fluorescence from the peak fluorescence. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each antagonist.

Table 3: Representative Data from a Calcium Flux Assay

CompoundConcentration (nM)% Inhibition of Capsaicin ResponseIC₅₀ (nM)
Analog A 115.245.3
1035.8
10089.5
100098.1
Vehicle -0-

Conclusion

This compound is more than a chemical reagent; it is a strategic tool for modern drug discovery. Its well-defined structure provides a validated starting point for the synthesis of novel compounds, particularly in the pursuit of next-generation analgesics targeting the TRPV1 channel. The protocols and data presented herein offer a robust framework for researchers to leverage this compound's full potential in their medicinal chemistry and pharmacology programs. By understanding its chemical reactivity, biological context, and proper handling, scientists can effectively utilize this scaffold to accelerate the discovery of new therapeutic agents.

References

  • MilliporeSigma. (2025). Safety Data Sheet for 1-(3-Chloropyridin-2-yl)-N-methylmethanamine.
  • Fisher Scientific. (2025). Safety Data Sheet for a related piperazine compound.
  • Sigma-Aldrich. (2023). Safety Data Sheet for a related piperidine compound.
  • Molkem. (n.d.). 1-(2,3-DICHLOROPHENYL) PIPERAZINE | Intermediate of Aripiprazole. Available at: [Link]

  • Al-Janabi, Z. F. S., & Mahmood, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Benchchem. (n.d.). 1-(6-Chloropyridin-3-yl)-4-methylpiperazine.
  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, E66, o2599. Available at: [Link]

  • Patsnap Eureka. (n.d.). Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride. Available at: [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-95. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Gadomska-Gajadhur, A., et al. (2014). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 71(3), 409-15.
  • Li, Y., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236. Available at: [Link]

  • Singh, S., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Application Notes and Protocols for 1-(3-Chloropyridin-2-yl)-4-methylpiperazine in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental applications of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. While direct literature on this specific molecule is emerging, its structural motif is a recognized pharmacophore. This guide extrapolates from robust data on analogous compounds to present potential applications, focusing on its utility as a scaffold in drug discovery. We provide detailed protocols for its characterization and for screening its activity against validated biological targets, including Transient Receptor Potential Vanilloid 1 (TRPV1) and urease. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure both technical accuracy and practical utility.

Introduction: The Chloropyridinyl-Piperazine Scaffold

The this compound molecule belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The piperazine ring is a common feature in a multitude of clinically successful drugs, valued for its ability to improve pharmacokinetic properties and engage with biological targets. The chloropyridinyl moiety provides a key anchor for interactions with protein active sites and can be readily modified to explore structure-activity relationships (SAR).

Derivatives of the parent compound, 1-(3-chloropyridin-2-yl)piperazine, have been investigated for a range of biological activities, most notably as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as inhibitors of the enzyme urease. These validated targets suggest a clear path for the experimental exploration of this compound. This guide will therefore focus on providing the foundational protocols to investigate these potential applications.

Physicochemical and Early ADME Profiling

Before embarking on biological assays, it is crucial to characterize the fundamental properties of this compound. This initial profiling ensures data quality in subsequent experiments and provides an early assessment of its drug-like properties.

Compound Specifications
PropertyValueSource
Molecular FormulaC₁₀H₁₄ClN₃ChemScene[1]
Molecular Weight211.69 g/mol ChemScene[1]
Purity≥98%ChemScene[1]
CAS Number87394-57-8ChemScene[1]
Protocol: Early ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

A standard suite of in vitro ADME assays should be performed to assess the compound's potential for favorable pharmacokinetics.[2][3][4][5]

Objective: To determine the aqueous solubility, lipophilicity, metabolic stability, and plasma protein binding of this compound.

Materials:

  • This compound (≥98% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1-Octanol

  • Human liver microsomes (HLMs) or rat liver microsomes (RLMs)

  • NADPH regenerating system

  • Human plasma

  • LC-MS/MS system

Methodology:

  • Aqueous Solubility (Kinetic):

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate.

    • Shake for 2 hours at room temperature.

    • Centrifuge to pellet any precipitate.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

  • Lipophilicity (LogD₇.₄):

    • Add the compound to a biphasic system of 1-octanol and PBS (pH 7.4).

    • Vortex vigorously to ensure thorough mixing.

    • Allow the phases to separate by centrifugation.

    • Measure the concentration of the compound in both the 1-octanol and PBS layers using LC-MS/MS.

    • Calculate LogD₇.₄ as the log₁₀ of the ratio of the concentration in octanol to the concentration in PBS.

  • Metabolic Stability:

    • Incubate the compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of an NADPH regenerating system at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with an organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

  • Plasma Protein Binding (Rapid Equilibrium Dialysis):

    • Use a rapid equilibrium dialysis (RED) device.

    • Add the compound to human plasma in one chamber and PBS in the other chamber of the RED device.

    • Incubate at 37°C until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and PBS chambers by LC-MS/MS.

    • Calculate the percentage of the compound bound to plasma proteins.

Application in Pain Research: TRPV1 Antagonism

The TRPV1 channel is a well-validated target for the development of novel analgesics.[6] The structural similarity of this compound to known TRPV1 antagonists makes this a primary area for investigation.

Signaling Pathway

TRPV1_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Calcium Ca²⁺ Influx TRPV1->Calcium Opens Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Binds & Activates Compound 1-(3-Chloropyridin-2-yl) -4-methylpiperazine (Potential Antagonist) Compound->TRPV1 Potentially Binds & Blocks Neuron Nociceptive Neuron Activation Calcium->Neuron Pain Pain Sensation Neuron->Pain

Caption: Proposed mechanism of TRPV1 antagonism.

Protocol: In Vitro TRPV1 Antagonist Screening using a Calcium Flux Assay

This protocol describes a cell-based assay to measure the ability of this compound to inhibit TRPV1 activation.

Objective: To determine the IC₅₀ value of this compound against capsaicin-induced TRPV1 activation.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Fluo-4 AM calcium indicator dye

  • Capsaicin (TRPV1 agonist)

  • This compound

  • A known TRPV1 antagonist (e.g., capsazepine) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Methodology:

  • Cell Plating:

    • Seed the hTRPV1-HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid).

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Incubation:

    • Wash the cells with buffer to remove excess dye.

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • Add the compound dilutions to the respective wells. Include wells with buffer only (vehicle control).

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) into all wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no capsaicin addition (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Application in Infectious Disease Research: Urease Inhibition

Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibiting urease can prevent the pathogen from surviving in the acidic environment of the stomach.[7] The pyridylpiperazine scaffold has shown promise in this area.

Experimental Workflow

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagents Prepare: - Urease Enzyme - Urea Substrate - Test Compound - Controls Plate Plate Compound & Urease Enzyme Reagents->Plate Incubate1 Incubate (37°C) Plate->Incubate1 AddUrea Add Urea Substrate Incubate1->AddUrea Incubate2 Incubate (37°C) AddUrea->Incubate2 AddReagents Add Berthelot Reagents Incubate2->AddReagents Incubate3 Incubate for Color Development AddReagents->Incubate3 Read Read Absorbance (625 nm) Incubate3->Read Calculate Calculate % Inhibition and IC₅₀ Read->Calculate

Caption: Workflow for the in vitro urease inhibition assay.

Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced by urease activity.[8][9][10]

Objective: To determine the IC₅₀ value of this compound against jack bean urease.

Materials:

  • Jack bean urease

  • Urea

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • This compound

  • Thiourea (standard inhibitor)

  • 96-well clear microplate

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare solutions of urease, urea, and the test compound/standard inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add:

      • Test wells: Buffer, urease solution, and varying concentrations of this compound.

      • Positive control wells: Buffer, urease solution, and varying concentrations of thiourea.

      • Negative control well (100% activity): Buffer, urease solution, and solvent (e.g., DMSO).

      • Blank well: Buffer and solvent (no enzyme).

    • Incubate the plate for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the urea solution to all wells.

    • Incubate for 30 minutes at 37°C.

  • Color Development:

    • Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to all wells.

    • Incubate for 30 minutes at 37°C for the color to develop.

  • Measurement and Analysis:

    • Measure the absorbance at approximately 625 nm using a microplate reader.

    • Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)] x 100

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.

Conclusion and Future Directions

The compound this compound represents a promising starting point for drug discovery campaigns targeting validated therapeutic targets such as TRPV1 and urease. The protocols detailed in this guide provide a robust framework for the initial characterization and screening of this molecule and its future analogs. Further studies should focus on elucidating the mechanism of action, exploring the structure-activity relationship through the synthesis of derivatives, and conducting in vivo studies to assess efficacy and safety in relevant disease models.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • ResearchGate. (2017, March 24). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. Retrieved from [Link]

  • Szallasi, A., & Blumberg, P. M. (2009). Screening TRPV1 antagonists for the treatment of pain: lessons learned over a decade. Expert opinion on drug discovery, 4(9), 947–957.
  • Khan, K. M., et al. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega, 9(12), 14187–14201.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369651.

Sources

Introduction: The Significance of the 2,3-Disubstituted Pyridine-Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine in Drug Discovery

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of this compound. This compound belongs to a class of 2,3-disubstituted pyridines containing a piperazine moiety, a privileged scaffold in medicinal chemistry known for its versatile biological activities.[1][2][3] This guide offers practical, field-proven insights and detailed protocols to facilitate its exploration in drug discovery programs.

The pyridine ring is a fundamental core in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[4] When combined with a piperazine ring, the resulting scaffold often confers favorable pharmacokinetic properties, including improved solubility and the ability to cross cell membranes. The specific substitution pattern on the pyridine ring, such as the 3-chloro group in the title compound, can significantly influence target selectivity and potency through steric and electronic effects.[5] The 4-methyl group on the piperazine ring can enhance metabolic stability and may modulate the basicity of the distal nitrogen, impacting receptor interactions and off-target effects.

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology,[6][7][8] central nervous system (CNS) agents targeting neurotransmitter receptors,[9][10] and anti-inflammatory agents.[1] This guide will provide a framework for the synthesis and biological evaluation of this compound to uncover its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 3-position activates the 2-position of the pyridine ring for nucleophilic attack by 1-methylpiperazine.

Proposed Synthetic Workflow

The diagram below illustrates a common and efficient synthetic route.

Synthesis_Workflow Synthetic Pathway for this compound A 2,3-Dichloropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B 1-Methylpiperazine B->C D This compound (Crude Product) C->D Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat E Purification (Column Chromatography) D->E G Final Pure Compound E->G F Characterization (NMR, MS, HPLC) G->F

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of similar pyridylpiperazine derivatives.[11]

Materials:

  • 2,3-Dichloropyridine

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Rationale: 1-Methylpiperazine acts as the nucleophile. A slight excess ensures the complete consumption of the starting pyridine. Potassium carbonate is a base that neutralizes the HCl formed during the reaction, driving it to completion.

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,3-dichloropyridine.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: Heat is required to overcome the activation energy of the reaction. Monitoring ensures the reaction is stopped upon completion, preventing the formation of byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Rationale: The aqueous work-up removes DMSO and inorganic salts. The brine wash removes residual water from the organic phase.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and any potential side products.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm its identity and purity. Assess purity using HPLC.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClN₃PubChem Analog
Molecular Weight211.70 g/mol PubChem Analog
XLogP31.8PubChem Analog
Hydrogen Bond Donors0PubChem Analog
Hydrogen Bond Acceptors3PubChem Analog

(Data based on the close analog 1-(3-Chloropyridin-2-yl)piperazine from PubChem CID 11412944)[12]

Applications in Drug Discovery: Hypothetical Screening Protocols

Given the prevalence of the pyridylpiperazine scaffold in various drug classes, this compound is a prime candidate for screening against several target families. Below are detailed protocols for evaluating its activity against two high-probability target classes: protein kinases and G-protein coupled receptors (GPCRs).

Application as a Kinase Inhibitor

The 2-aminopyridine core is a well-known hinge-binding motif in many kinase inhibitors.[6] The this compound scaffold could potentially target kinases implicated in cancer or inflammatory diseases.

Target: Janus Kinase 2 (JAK2) - a key mediator of cytokine signaling often dysregulated in myeloproliferative neoplasms.

Protocol: In Vitro JAK2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of the test compound for the JAK2 kinase domain.

Principle: The assay is based on the binding of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) to a europium (Eu)-labeled anti-tag antibody-bound kinase. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET). A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

Kinase_Assay_Workflow Workflow for In Vitro Kinase Binding Assay A Prepare Serial Dilution of This compound C Dispense Compound Dilutions into 384-well plate A->C B Prepare Assay Buffer containing Eu-Ab-labeled JAK2 and Alexa647-Tracer D Add Kinase/Tracer mixture to all wells B->D C->D E Incubate at Room Temperature for 60 minutes D->E F Read Plate on FRET-compatible plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) E->F G Calculate Emission Ratio and Determine IC50 Value F->G Gq_Pathway Hypothetical Antagonism of the 5-HT2A Receptor Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq Activates Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Test_Compound This compound (Antagonist) Test_Compound->Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC

Caption: Potential mechanism of action at the Gαq-coupled 5-HT₂ₐ receptor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and initial biological evaluation of this compound. The detailed protocols for synthesis, purification, and in vitro screening against representative kinase and GPCR targets offer a solid starting point for any drug discovery campaign centered on this promising scaffold. Further studies should focus on expanding the kinase and GPCR screening panel, followed by cell-based assays to confirm on-target activity and assess cytotoxicity. Subsequent lead optimization efforts could involve modifying the substitution on the pyridine ring or the piperazine nitrogen to improve potency, selectivity, and pharmacokinetic properties.

References

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1.
  • Identification of 2,3-disubstituted Pyridines as Potent, Non-Emetic PDE4 Inhibitors. PubMed.
  • Synthesis of 2,3-Disubstituted Pyridines by Transition-Metal-Free Amination.
  • Synthesis of substituted and heterofused pyrido[2,3-d]pyrimidines.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • 1-(6-Chloropyridin-3-yl)-4-methylpiperazine. Benchchem.
  • 1-(3-Chloropyridin-2-yl)piperazine. PubChem.
  • Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis.
  • 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine. PubChem.
  • 1-Amino-4-methylpiperazine synthesis. ChemicalBook.
  • 1-((3-chloropyridin-4-yl)methyl)piperazine. ChemicalBook.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)
  • 1-(3-(Chloromethyl)pyridin-2-yl)-4-methylpiperazine. BLDpharm.
  • Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]. PubMed.
  • 1-(3-Chloropyridin-2-yl)hydrazine.
  • Methylbenzylpiperazine. Wikipedia.
  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)
  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][2][5]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[5][13]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed.

  • 2-Chloropyridine.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
  • 1-(3-chloropyridin-2-yl)piperazine dihydrochloride. Santa Cruz Biotechnology.
  • 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem.
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
  • Synthesis and SAR of 2-(4-fluorophenyl)
  • Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b]t[5][14]hiazine derivatives. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(3-Chloropyridin-2-yl)-4-methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The following question-and-answer format addresses common challenges and provides evidence-based solutions to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors. The primary suspects are suboptimal reaction conditions, reagent quality, and the inherent reactivity of the starting materials. 2-Chloropyridine itself is significantly less reactive towards nucleophiles than other chloro-substituted heteroaromatics like 2-chloropyrimidine.[1] Therefore, careful optimization of parameters is critical.

Common causes for low yield include:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the temporary disruption of aromaticity in the pyridine ring.[2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[3]

  • Poor Reagent Quality: Degradation or impurities in 2,3-dichloropyridine or 1-methylpiperazine can lead to side reactions and reduced product formation.

  • Presence of Water: While some SNAr reactions can be performed in water, it is generally less effective for unactivated chloropyridines and can interfere with certain bases.[1][3]

  • Suboptimal Base: The choice and amount of base are crucial for deprotonating the piperazine nitrogen and neutralizing the HCl generated during the reaction.

Q2: What is the optimal solvent for this reaction, and why?

Polar aprotic solvents are highly recommended for this synthesis.[3] These solvents can effectively solvate cations while not strongly solvating the nucleophile, thereby increasing its reactivity.[3]

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) 47189Excellent for SNAr reactions due to its high polarity and ability to stabilize intermediates. Can be difficult to remove completely.
N,N-Dimethylformamide (DMF) 37153A common and effective solvent for SNAr reactions.[3]
N-Methyl-2-pyrrolidone (NMP) 32202Another high-boiling polar aprotic solvent that can be beneficial for less reactive substrates.[3]
Acetonitrile (ACN) 37.582A lower boiling point option, which can be advantageous for easier product isolation.[4]

While protic solvents like ethanol or isopropanol are sometimes used, they are generally less effective for SNAr reactions involving unactivated chloropyridines.[3]

Q3: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

The most common side reaction is the substitution of the chlorine atom at the 3-position of the pyridine ring, leading to the formation of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine. However, nucleophilic attack on pyridines preferentially occurs at the 2- and 4-positions due to better stabilization of the negative charge in the intermediate by the nitrogen atom.[5] Attack at the 3-position is less favored.

Another possibility, though less common under standard SNAr conditions, is the disubstitution product, where both chlorine atoms of 2,3-dichloropyridine are replaced by 1-methylpiperazine. This is more likely to occur with a large excess of the piperazine nucleophile and prolonged, high-temperature reaction conditions.

Side_Reactions 2,3-Dichloropyridine 2,3-Dichloropyridine Desired_Product This compound 2,3-Dichloropyridine->Desired_Product Attack at C2 (Major) Side_Product_1 1-(2-Chloropyridin-3-yl)-4-methylpiperazine 2,3-Dichloropyridine->Side_Product_1 Attack at C3 (Minor) 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Desired_Product 1-Methylpiperazine->Side_Product_1 Side_Product_2 Disubstitution Product Desired_Product->Side_Product_2 Further Reaction

Troubleshooting Guide

Problem: Low or No Product Formation

Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too low. Increase the reaction temperature in increments of 10-20°C. Consider using a higher boiling point solvent like DMSO or NMP.The SNAr reaction on an unactivated pyridine ring has a significant activation energy barrier. Higher temperatures provide the necessary energy for the reaction to proceed at a reasonable rate.
Incorrect solvent. Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[3]These solvents stabilize the negatively charged Meisenheimer complex, which is the rate-determining intermediate in the SNAr mechanism.[6]
Ineffective base. Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least two equivalents of the base are used.The base is required to neutralize the HCl formed during the reaction, which would otherwise protonate the 1-methylpiperazine, rendering it non-nucleophilic. A second equivalent of a tertiary amine base can also act as a general base catalyst in some cases.[7]
Poor quality of starting materials. Verify the purity of 2,3-dichloropyridine and 1-methylpiperazine by techniques such as NMR or GC-MS. Purify if necessary.Impurities in the starting materials can lead to unwanted side reactions and consume reagents, thus lowering the yield of the desired product.

Problem: Formation of Impurities

Potential Cause Troubleshooting Step Scientific Rationale
Reaction time is too long or temperature is too high. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid excessive heating.Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products or the disubstitution side product.
Incorrect stoichiometry. Use a slight excess (1.1-1.5 equivalents) of 1-methylpiperazine.A large excess of the nucleophile can promote the formation of the disubstitution product. A slight excess ensures the complete consumption of the limiting reagent (2,3-dichloropyridine).
Presence of oxygen. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).While not always strictly necessary, an inert atmosphere can prevent oxidative side reactions, especially at elevated temperatures.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,3-Dichloropyridine

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloropyridine (1 equivalent).

  • Add anhydrous DMF to dissolve the 2,3-dichloropyridine.

  • Add anhydrous potassium carbonate (2.5 equivalents).

  • Add 1-methylpiperazine (1.2 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 2,3-Dichloropyridine, 1-Methylpiperazine, K₂CO₃, DMF Heat Heat to 100-120°C Reagents->Heat Stir Monitor Monitor by TLC/LC-MS Heat->Monitor Periodically Quench Quench with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography/Crystallization) Extract->Purify

References

  • Benchchem. Technical Support Center: Solvent Effects on the Reactivity of 3-(2-chloropyridin-4-yl)oxyaniline.
  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic.

Sources

Technical Support Center: Purification of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and purification protocols for 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. Synthesized typically via a Nucleophilic Aromatic Substitution (SNAr) reaction, this compound's purification is often complicated by the presence of closely related isomers and unreacted starting materials.[1][2][3] This document is structured to help you diagnose common issues and select the most effective purification strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is primarily dictated by the SNAr reaction between 2,3-dichloropyridine and 1-methylpiperazine. You should anticipate the following:

  • Unreacted Starting Materials: Residual 2,3-dichloropyridine and excess 1-methylpiperazine.[4]

  • Regioisomeric Impurity: The most challenging impurity is typically the 1-(2-chloropyridin-3-yl)-4-methylpiperazine isomer. Its formation is a consequence of competitive nucleophilic attack at the C-3 position of the pyridine ring, although attack at C-2 is generally favored.[5][6]

  • Di-substituted Byproduct: 1,1'-(Pyridine-2,3-diyl)bis(4-methylpiperazine) can form if the product molecule reacts with a second equivalent of 1-methylpiperazine. This is usually a minor component if reaction stoichiometry is carefully controlled.

  • Solvent and Base Residues: Residual high-boiling solvents (like DMF or DMSO) and reaction bases.

Table 1: Key Compounds and Their Properties
CompoundMolecular Weight ( g/mol )Boiling Point (°C)PolarityNotes
Desired Product 211.70> 300 (Predicted)Moderately PolarBasic solid at room temperature.
1-Methylpiperazine100.16~138PolarBasic, water-soluble liquid.
2,3-Dichloropyridine147.99~199Non-polarNeutral starting material.
Regioisomer Impurity 211.70> 300 (Predicted)Moderately PolarBasic; polarity is very similar to the desired product.

Q2: My crude product is a persistent oil or gum, not a solid. Why is this happening and what should I do?

A2: This is a common issue. An oily state typically indicates that impurities are preventing the product from forming a stable crystal lattice. The primary culprits are often residual solvents or the presence of the regioisomer, which disrupts crystallization. The first step is to ensure all volatile solvents are removed under high vacuum. If it remains an oil, proceed to the troubleshooting guide in Section 2, Scenario 3 for protocols on trituration and salt formation.

Q3: Can I use a simple acid-base extraction for purification?

A3: An acid-base liquid-liquid extraction is an excellent initial purification step but is not a complete solution. Because both the desired product and the basic impurities (regioisomer, unreacted 1-methylpiperazine) will be protonated and move into the aqueous acidic phase, this method will effectively remove non-basic impurities like unreacted 2,3-dichloropyridine.[7] It will not, however, separate the desired product from its basic regioisomer. This technique should be viewed as a bulk cleanup prior to a higher-resolution technique like chromatography or crystallization.

Section 2: Troubleshooting Guides & Protocols

This section addresses specific purification challenges with step-by-step protocols.

Scenario 1: Significant Presence of Unreacted Starting Materials

If TLC or LC-MS analysis of your crude product shows spots/peaks corresponding to 2,3-dichloropyridine and 1-methylpiperazine, an initial extractive workup is the most efficient removal method.

start Crude Product (Dissolved in DCM or EtOAc) acid_wash Wash with 1M HCl (aq) (x2) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic Organic Layer: Contains 2,3-dichloropyridine & non-basic impurities separate1->organic Organic aqueous Aqueous Layer: Contains protonated product, regioisomer, and 1-methylpiperazine separate1->aqueous Aqueous basify Adjust Aqueous pH to >10 (e.g., with 6M NaOH) aqueous->basify extract_back Extract with DCM or EtOAc (x3) basify->extract_back separate2 Separate Layers extract_back->separate2 final_org Organic Layer: Product + Regioisomer separate2->final_org Organic final_aq Aqueous Layer: Residual 1-methylpiperazine salts separate2->final_aq Aqueous dry Dry (Na2SO4), Filter, & Concentrate final_org->dry end Partially Purified Product (Ready for Chromatography/Crystallization) dry->end

Caption: Acid-base extraction workflow.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The volume of the acid wash should be about half the volume of the organic solution. Shake vigorously for 1 minute.

  • Separation: Allow the layers to separate. The top layer will be organic if using EtOAc, and the bottom layer will be organic if using DCM. Drain the aqueous layer (containing your protonated product) into a clean flask. Repeat the acid extraction on the organic layer one more time to ensure complete recovery.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base, such as 6M Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃), while stirring until the pH is >10. The deprotonated product may precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, now free of non-basic starting materials.

Scenario 2: Separation of the Regioisomeric Impurity

This is the most critical purification step. The subtle difference in polarity between this compound and 1-(2-Chloropyridin-3-yl)-4-methylpiperazine requires a high-resolution technique.

Flash chromatography is the most reliable method for separating isomers.[8] The desired product is generally slightly more polar and will have a lower Rf value than the regioisomer due to the proximity of the electron-rich piperazine ring to the electron-withdrawing pyridine nitrogen.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for better separation.

  • Eluent Selection: A gradient elution is highly recommended. Start with a less polar solvent system and gradually increase the polarity. See Table 2 for starting points.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent system (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the concentration of the more polar solvent. A shallow gradient is key to achieving separation.

    • Collect fractions and analyze them by TLC, staining with potassium permanganate or viewing under UV light.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Solvent Systems for Flash Chromatography
Solvent System (v/v)PolarityTypical Rf (Desired Product)Comments
Hexane / Ethyl Acetate (Gradient)Low to Medium0.2 - 0.4Excellent starting point. Begin at 5% EtOAc and gradually increase to 50%.
Dichloromethane / Methanol (Gradient)Medium to High0.3 - 0.5Use for more polar compounds. Start with 1% MeOH and increase to 10%. Adding 0.5% triethylamine (TEA) can reduce tailing on the silica gel.
Toluene / Acetone (Gradient)Medium0.2 - 0.4An alternative system if the above fail to provide adequate separation.
Scenario 3: Product Fails to Crystallize (Oily Product)

An oily product that resists solidification after solvent removal requires intervention to induce crystallization.

start Persistent Oily Product (Solvent-Free) triturate Triturate with non-polar solvent (e.g., Hexane, Ether) start->triturate check1 Does it solidify? triturate->check1 solid Solid Product Obtained. Filter and Dry. check1->solid Yes oil_remains Remains Oily check1->oil_remains No salt Form a Salt (e.g., Dihydrochloride) oil_remains->salt crystallize Crystallize Salt from Polar Solvent (e.g., EtOH/Water) salt->crystallize check2 Crystals Form? crystallize->check2 crystals Crystalline Salt Obtained. Filter and Dry. check2->crystals Yes repurify Re-purify via Chromatography check2->repurify No

Sources

Technical Support Portal: Synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important pharmaceutical intermediate. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you optimize your reaction, minimize impurities, and ensure the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct method is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] In this process, the nucleophilic secondary amine of N-methylpiperazine attacks the electron-deficient pyridine ring of 2,3-dichloropyridine, displacing one of the chloride ions. The reaction is typically facilitated by a base in a suitable polar aprotic solvent. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack.[1][3]

Q2: What are the most common byproducts I should anticipate in this reaction?

Several byproducts can arise depending on the reaction conditions. The most frequently observed impurities include:

  • Positional Isomer: 1-(2-Chloro-3-pyridyl)-4-methylpiperazine.

  • Disubstitution Product: 2,3-bis(4-methylpiperazin-1-yl)pyridine.

  • Hydrolysis Product: 3-Chloro-2-hydroxypyridine (or its tautomer, 3-chloro-2-pyridone).[4]

  • Unreacted Starting Materials: Residual 2,3-dichloropyridine and N-methylpiperazine.

Q3: My LC-MS analysis shows two major peaks with the same mass-to-charge ratio (m/z). What is the likely cause?

This is a classic indicator of positional isomer formation . You are likely seeing both the desired product, this compound, and its isomer, 1-(2-chloro-3-pyridyl)-4-methylpiperazine. While the attack is kinetically and electronically favored at the C2 position, substitution at the C3 position can occur, leading to two structurally different molecules with identical molecular weights.[5] Chromatographic separation is necessary to distinguish and isolate them.

Q4: My reaction yield is low, and after workup, I have a significant amount of a polar, water-soluble impurity. What could it be?

This strongly suggests the formation of a hydrolysis byproduct , most likely 3-chloro-2-pyridone.[4] This occurs when residual water in the reaction mixture attacks the 2,3-dichloropyridine starting material. This side reaction consumes the starting material and can be difficult to separate from the desired product without careful extraction or chromatography. Ensuring strictly anhydrous conditions is the most effective way to prevent this.

Section 2: Troubleshooting Guide: Common Byproducts & Mitigation Strategies

Controlling byproduct formation is crucial for achieving high yield and purity. This section details the formation mechanisms of key impurities and provides actionable strategies to minimize them.

Byproduct Profile Summary
Byproduct NameCommon CauseMitigation Strategy
1-(2-Chloro-3-pyridyl)-4-methylpiperazine Non-regioselective nucleophilic attackLower reaction temperature; screen different solvents and bases.
2,3-bis(4-Methylpiperazin-1-yl)pyridine Excess N-methylpiperazine; high temperatureUse a slight excess of 2,3-dichloropyridine; slow addition of the amine.
3-Chloro-2-pyridone Presence of water in reagents or solventUse anhydrous solvents; run under inert (N2/Ar) atmosphere.
Piperazine Dimers Oxidative side reactions or impuritiesDegas solvents; use high-purity starting materials.[6][7]
In-Depth Troubleshooting

Issue 1: Formation of the Positional Isomer (C3-Substitution)

  • Byproduct Identity: 1-(2-Chloro-3-pyridyl)-4-methylpiperazine

  • Mechanism of Formation: The SNAr reaction proceeds through a negatively charged intermediate (Meisenheimer complex). While the intermediate formed by attack at C2 is generally more stable due to proximity to the ring nitrogen, attack at C3 is still possible. Higher temperatures provide the activation energy needed to overcome the barrier for the less-favored pathway, increasing isomer formation.

  • Diagnostic Signature:

    • LC-MS: Identical (M+H)+ peak as the desired product, but a different retention time.

    • 1H NMR: Distinct aromatic proton splitting patterns compared to the desired product.

  • Mitigation and Prevention:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start trials at room temperature or slightly elevated (40-60 °C) before resorting to higher temperatures.

    • Solvent Selection: The polarity of the solvent can influence regioselectivity. Screen solvents like DMF, DMSO, NMP, and Dioxane to find the optimal balance of reactivity and selectivity.

    • Base Choice: A weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) may offer better control than stronger bases like NaH or t-BuOK, which can accelerate side reactions.

Issue 2: Disubstitution Byproduct

  • Byproduct Identity: 2,3-bis(4-methylpiperazin-1-yl)pyridine

  • Mechanism of Formation: After the first substitution occurs to form the desired product, the remaining chlorine atom can be substituted by another molecule of N-methylpiperazine. This is more likely to happen if there is a local excess of the amine nucleophile or if the reaction is run at high temperatures for an extended period.

  • Diagnostic Signature:

    • LC-MS: A distinct (M+H)+ peak corresponding to the addition of a second methylpiperazine group and loss of HCl.

  • Mitigation and Prevention:

    • Stoichiometric Control: Use a slight molar excess of 2,3-dichloropyridine (e.g., 1.1 to 1.2 equivalents) relative to N-methylpiperazine.

    • Controlled Addition: Add the N-methylpiperazine solution slowly (dropwise) to the solution of 2,3-dichloropyridine. This maintains a low concentration of the amine, favoring monosubstitution.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Stop the reaction once the 2,3-dichloropyridine is consumed to prevent over-reaction.

Issue 3: Hydrolysis of Starting Material

  • Byproduct Identity: 3-Chloro-2-pyridone

  • Mechanism of Formation: Chloropyridines are susceptible to hydrolysis, especially under basic conditions.[4] Water, acting as a nucleophile, attacks the 2,3-dichloropyridine to displace the C2-chloride, forming the corresponding hydroxypyridine, which exists in equilibrium with its more stable pyridone tautomer.

  • Diagnostic Signature:

    • LC-MS: A distinct (M+H)+ peak corresponding to the replacement of one Cl atom with an OH group.

    • Workup Observation: A significant amount of material remains in the aqueous layer during an acidic or basic extraction.

  • Mitigation and Prevention:

    • Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven before use.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Ensure the base and N-methylpiperazine are anhydrous.

Section 3: Recommended Analytical & Purification Protocols

Protocol 3.1: HPLC-UV Method for In-Process Reaction Monitoring

This method is designed for rapid analysis of reaction progress and preliminary purity assessment.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture with 1 mL of acetonitrile/water (1:1). Centrifuge or filter to remove solids before injection.

  • Data Analysis: Identify peaks corresponding to starting materials, product, and byproducts based on retention time. The product and its isomer will have similar UV spectra but different retention times.

Protocol 3.2: Purification via Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. A common starting point is 100% DCM, gradually increasing to 5-10% MeOH in DCM. Adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape and recovery for basic compounds.

  • Procedure:

    • Concentrate the crude reaction mixture onto a small amount of silica gel.

    • Load the dry silica onto a pre-packed column equilibrated with the initial eluent (e.g., 100% DCM).

    • Run the gradient, collecting fractions.

    • Analyze fractions by TLC or HPLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Section 4: Visualizing Reaction Pathways

A clear understanding of the reaction pathways is essential for effective troubleshooting.

G SM 2,3-Dichloropyridine + N-Methylpiperazine Product This compound (Desired Product) SM->Product SₙAr (Base, Solvent, ΔT)

Caption: Main SNAr reaction pathway.

G cluster_start Starting Materials cluster_products Reaction Products & Byproducts SM 2,3-Dichloropyridine + N-Methylpiperazine Product Desired Product (C2-Substitution) SM->Product  Main Pathway (Attack at C2) Isomer Isomeric Byproduct (C3-Substitution) SM->Isomer Side Pathway (Attack at C3) Hydrolysis Hydrolysis Byproduct (3-Chloro-2-pyridone) SM->Hydrolysis + H₂O (Wet Conditions) Disub Disubstitution Byproduct Product->Disub + N-Methylpiperazine (Excess Amine/Heat)

Sources

Technical Support Center: Synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Introduction

The synthesis of this compound is a crucial step in the preparation of numerous active pharmaceutical ingredients. While the synthesis may appear straightforward, several challenges can arise, leading to low yields, impure products, and difficulties in scale-up. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and a foundational understanding of the reaction mechanisms to empower you in your synthetic endeavors.

The two primary synthetic routes to this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This guide will address common issues associated with both methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction is a common approach for the synthesis of this compound, typically involving the reaction of 2,3-dichloropyridine with 1-methylpiperazine.

Question 1: My SNAr reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in the SNAr synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction of 2,3-dichloropyridine with an amine nucleophile typically requires elevated temperatures to proceed at a reasonable rate. Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to product degradation or the formation of byproducts. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Purity of Reagents and Solvents: The purity of 2,3-dichloropyridine and 1-methylpiperazine is crucial. Impurities in the starting materials can lead to the formation of side products that complicate purification. Ensure that the 1-methylpiperazine is free from contamination with other amines. Solvents should be anhydrous, as the presence of water can potentially lead to hydrolysis of the starting material or product, although some SNAr reactions can tolerate or even benefit from the presence of water under specific conditions.

  • Inefficient Mixing: In heterogeneous reaction mixtures, particularly on a larger scale, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous stirring to maintain a homogeneous suspension.

  • Inappropriate Base: While 1-methylpiperazine can act as both the nucleophile and the base to neutralize the HCl generated during the reaction, the use of an additional, non-nucleophilic base can sometimes be beneficial. However, the choice of base is critical. Strong bases may react with the solvent or starting materials, leading to undesired side reactions.

Troubleshooting Workflow for Low Yield in SNAr:

Caption: Troubleshooting workflow for low yield in the SNAr synthesis.

Question 2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Answer:

The formation of the undesired isomer, 1-(2-chloro-3-pyridinyl)-4-methylpiperazine, is a common issue in the SNAr reaction of 2,3-dichloropyridine. The regioselectivity is governed by the electronic properties of the pyridine ring. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate.[1] However, under certain conditions, substitution at the 3-position can occur.

To enhance the regioselectivity for the desired C-2 substitution:

  • Control the Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Kinetic control, favored at lower temperatures, will favor the formation of the thermodynamically more stable intermediate, which is typically the one leading to C-2 substitution.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can solvate the charged intermediate.[2] Experimenting with different solvents may help to optimize the regioselectivity. For some dichloropyridine systems, non-hydrogen-bond accepting solvents have been shown to favor substitution at a less sterically hindered position.[3]

  • Use of a Bulky Base: If an additional base is used, a sterically hindered, non-nucleophilic base can sometimes influence the regiochemical outcome by selectively interacting with one of the reactive sites.

Question 3: My work-up procedure is complicated, and I am having trouble isolating the pure product. What is a reliable work-up and purification strategy?

Answer:

The basic nature of the product, this compound, allows for a straightforward acid-base extraction to remove non-basic impurities.

Standard Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Acidic Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and extract with an aqueous acidic solution (e.g., 1 M HCl). The product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Basification: Separate the aqueous layer and cool it in an ice bath. Basify the aqueous solution with a strong base (e.g., 2 M NaOH) to a pH > 12 to deprotonate the product and cause it to precipitate or be extracted.

  • Organic Extraction: Extract the product back into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by:

    • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can yield highly pure product. Seeding may be necessary to induce crystallization.[4]

    • Column Chromatography: If crystallization is not effective, purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) is a viable option.

Common Impurities to Consider:

  • Unreacted 2,3-dichloropyridine

  • The isomeric product, 1-(2-chloro-3-pyridinyl)-4-methylpiperazine

  • Products of over-reaction (if an excess of the piperazine is used at high temperatures)

  • Byproducts from the decomposition of starting materials or product

Section 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination offers an alternative, palladium-catalyzed route to this compound.

Question 4: My Buchwald-Hartwig reaction is sluggish or fails to go to completion. What are the potential causes?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection and handling of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is critical. For electron-deficient heteroaryl chlorides like 2,3-dichloropyridine, sterically hindered and electron-rich ligands are often required to promote the challenging oxidative addition and reductive elimination steps.[5] Commonly used ligands for such systems include biaryl phosphines (e.g., XPhos, SPhos) and ferrocene-based ligands. The catalyst and ligand should be handled under an inert atmosphere to prevent deactivation.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield.[6][7][8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed. The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex but should not cause degradation of the starting materials or product. The physical properties of the base (e.g., solubility) can also play a role.

  • Solvent: Anhydrous, deoxygenated solvents are essential for the stability of the palladium catalyst. Toluene, dioxane, and THF are commonly used. The presence of water can sometimes be beneficial for catalyst pre-activation, but in other cases, it can lead to catalyst decomposition or hydrolysis of the phosphine ligands.[1][9]

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. It is imperative to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Workflow for Inefficient Buchwald-Hartwig Reaction:

Caption: Troubleshooting workflow for an inefficient Buchwald-Hartwig amination.

Question 5: I am observing a significant amount of a dehalogenated byproduct. How can I minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations. This occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide.

To minimize hydrodehalogenation:

  • Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus competing side reactions. Bulky, electron-rich ligands often favor the desired C-N bond formation.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation.

  • Base: The choice and purity of the base can be a factor. Some bases may contain impurities that can lead to the formation of palladium-hydride species.

  • Moisture Control: While trace amounts of water can sometimes be beneficial, excess water can promote the formation of palladium-hydride species. Ensure the use of anhydrous solvents and reagents.

Question 6: What are the best practices for setting up a Buchwald-Hartwig amination reaction to ensure reproducibility?

Answer:

Reproducibility in palladium-catalyzed reactions relies on meticulous experimental technique.

Best Practices for Reaction Setup:

  • Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen. Use a gas bubbler to monitor the inert gas flow.

  • Reagent Addition: Add the palladium precursor, ligand, and base to the reaction flask under a positive flow of inert gas.

  • Solvent Degassing: Use a thoroughly degassed solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Reagent Purity: Use high-purity reagents. The palladium catalyst and ligand are particularly sensitive to impurities.

  • Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable reaction temperature.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 2,3-Dichloropyridine

  • 1-Methylpiperazine (≥ 2.2 equivalents)

  • Anhydrous, high-boiling solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,3-dichloropyridine (1.0 eq).

  • Under a positive pressure of inert gas, add the anhydrous solvent.

  • Add 1-methylpiperazine (≥ 2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Proceed with the acid-base work-up as described in Question 3.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general guideline and requires strict adherence to inert atmosphere techniques.

Materials:

  • 2,3-Dichloropyridine

  • 1-Methylpiperazine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon)

Procedure:

  • In a glovebox or under a positive pressure of argon, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add 2,3-dichloropyridine (1.0 eq) and 1-methylpiperazine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate and proceed with a suitable work-up and purification method, such as the acid-base extraction described in Question 3.

Data Summary

Table 1: Comparison of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst Typically uncatalyzedPalladium catalyst required
Reagents 2,3-Dichloropyridine, 1-Methylpiperazine2,3-Dichloropyridine, 1-Methylpiperazine, Pd catalyst, ligand, base
Temperature High (120-160 °C)Moderate (80-110 °C)
Common Issues Regioselectivity, high temperaturesCatalyst deactivation, hydrodehalogenation, sensitivity to air and moisture
Advantages Lower cost of reagents, simpler setupMilder conditions, potentially higher yields and selectivity with proper optimization
Disadvantages Harsh conditions, potential for side reactionsCost of catalyst and ligand, requires strict inert atmosphere

Mechanistic Insights

Diagram 1: SNAr Mechanism

SNAr_Mechanism cluster_0 S(N)Ar Pathway for this compound Synthesis 2,3-Dichloropyridine Meisenheimer_Complex Meisenheimer Complex (stabilized by N) 2,3-Dichloropyridine->Meisenheimer_Complex + 1-Methylpiperazine 1-Methylpiperazine Product Meisenheimer_Complex->Product - Cl-

Caption: SNAr mechanism for the synthesis of this compound.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Cl + Pd(0)) Pd(0)L2->Oxidative_Addition ArPd(II)(Cl)L2 ArPd(II)(Cl)L₂ Oxidative_Addition->ArPd(II)(Cl)L2 Amine_Coordination Amine Coordination and Deprotonation ArPd(II)(NR2)L2 ArPd(II)(NR'₂)L₂ Amine_Coordination->ArPd(II)(NR2)L2 + Base, - Base-H⁺, - Cl⁻ Reductive_Elimination Reductive Elimination (C-N bond formation) Reductive_Elimination->Pd(0)L2 Product Ar-NR'₂ Reductive_Elimination->Product ArPd(II)(Cl)L2->Amine_Coordination ArPd(II)(NR2)L2->Reductive_Elimination ArCl 2,3-Dichloropyridine ArCl->Oxidative_Addition Amine 1-Methylpiperazine Amine->Amine_Coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Norrby, P.-O., & Bengtsson, J. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(2), 1134-1142. [Link]

  • Bengtsson, J., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hoff, B. H., & Andersson, K. K. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 6(1), 639-647. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Norrby, P.-O., & Bengtsson, J. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddit. (2021). SNAr troubleshooting. r/AskChemistry. [Link]

  • Uozumi, Y., & Nakai, Y. (2002). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (19), 2246-2247. [Link]

  • R-Discovery. (2005). Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides. R Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. ResearchGate. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

  • Khan, I., et al. (2019). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 24(15), 2787. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Pharmaffiliates. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS. [Link]

  • Veeprho. (n.d.). Piperazine Impurity | CAS 110-85-0. Veeprho. [Link]

  • Moody, C. J., & Roff, G. J. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2012(12), 2325-2333. [Link]

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156-2159. [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Moody, C. J., & Roff, G. J. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. [Link]

  • Butkevich, A. N., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis. [Link]

  • Google Patents. (n.d.).
  • Wikipedia contributors. (2023). Substituted piperazine. Wikipedia. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [Link]

  • Leitch, J. A., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate. [Link]

  • Satinsky, D., & Chocholous, P. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Charles University. [Link]

  • Li, J., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Chen, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1133. [Link]

  • Al-Hourani, B. J., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PMC. [Link]

  • MDPI. (n.d.). Special Issue : Crystallization and Purification. MDPI. [Link]

  • PubMed. (2004). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. PubMed. [Link]

Sources

troubleshooting 1-(3-Chloropyridin-2-yl)-4-methylpiperazine analytical data

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical characterization of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. This resource is designed for researchers, analytical chemists, and drug development professionals to navigate common challenges encountered during the analysis of this compound. Here, we provide expert-driven insights, detailed troubleshooting protocols, and validated methodologies to ensure the integrity and accuracy of your experimental data.

Compound Profile & Expected Analytical Data

Before delving into troubleshooting, establishing a baseline of expected analytical data is crucial. The following tables summarize the key properties and predicted spectral data for this compound.

PropertyValue
Chemical Formula C₁₀H₁₄ClN₃
Molecular Weight 211.70 g/mol
Monoisotopic Mass 211.0876 Da
CAS Number 87394-56-7 (related structure)
Appearance Typically an off-white to yellow solid
Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Note: These are predicted chemical shifts based on the structure and data from analogous compounds. Actual shifts may vary depending on solvent, concentration, and temperature.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale / Notes
Pyridine H-6 ~8.1 (dd)~147.0Doublet of doublets, ortho-coupled to H-5 and meta-coupled to H-4.
Pyridine H-5 ~7.5 (dd)~138.0Doublet of doublets, ortho-coupled to H-6 and H-4.
Pyridine H-4 ~6.9 (dd)~118.0Doublet of doublets, ortho-coupled to H-5 and meta-coupled to H-6.
Piperazine (N-CH₂) ~3.4 (t)~53.0Protons on carbons adjacent to the pyridine ring.
Piperazine (N-CH₂) ~2.6 (t)~55.0Protons on carbons adjacent to the N-methyl group.
N-CH₃ ~2.4 (s)~46.0Singlet for the methyl group protons.
Pyridine C-2 -~158.0Quaternary carbon attached to the piperazine nitrogen.
Pyridine C-3 -~125.0Quaternary carbon attached to the chlorine atom.
Expected Mass Spectrometry Data
Ion Type m/z (Calculated) Notes
[M]⁺• (EI) 211.0876Molecular ion peak. Expect a prominent [M+2]⁺• peak at ~213 due to the ³⁷Cl isotope, with an intensity ratio of approximately 3:1.
[M+H]⁺ (ESI) 212.0954Protonated molecular ion, common in ESI positive mode. Expect a corresponding [M+H+2]⁺ peak at ~214.
Fragment 196Loss of a methyl group (-CH₃).
Fragment 155Cleavage of the piperazine ring.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

NMR Spectroscopy Issues

Q1: My ¹H NMR spectrum shows unexpected peaks that are not part of my molecule. What are they?

A1: The presence of extraneous peaks is a common issue, typically arising from three sources: residual solvents, impurities from the synthesis, or sample degradation.

  • Causality: Deuterated NMR solvents are never 100% pure and always contain residual signals from their non-deuterated counterparts (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). Additionally, solvents used during synthesis or purification (e.g., Ethyl Acetate, Hexanes, Methanol) can be trapped in the sample.[1][2]

  • Troubleshooting Protocol:

    • Identify Common Solvents: First, reference a standard table of NMR solvent impurities to identify common contaminants like water (variable, ~1.6 ppm in CDCl₃), acetone (~2.17 ppm), or ethyl acetate (~2.04, 4.12, 1.25 ppm).[2][3][4]

    • Check for Starting Materials: Compare your spectrum to the NMR spectra of the starting materials, such as 2,3-dichloropyridine and 1-methylpiperazine. Incomplete reactions will result in their signals being present.

    • Consider Side-Products: A potential side-product is the N-oxide of the pyridine ring or nitrosamine impurities if the reaction was exposed to nitrous acid.[5] These will have distinct spectral patterns that may require further 2D NMR analysis (COSY, HSQC) to identify.

    • Sample Preparation: Ensure you are using clean NMR tubes and a high-purity deuterated solvent. If grease is used on any glassware, characteristic broad signals may appear.[6]

Q2: The integration values for my piperazine protons are not the expected 4H:4H ratio. Why?

A2: Inaccurate integration can stem from several factors, including poor data processing, insufficient relaxation delays, or the presence of overlapping impurity peaks.

  • Causality: For accurate quantification, the nucleus must fully relax back to its equilibrium state before the next pulse. Quaternary carbons and protons near heteroatoms can have different relaxation times (T₁). A short relaxation delay (d1) can lead to saturation and suppressed signal intensity for some protons.

  • Troubleshooting Protocol:

    • Processing Check: Ensure the spectrum is correctly phased and that the baseline is flat and level across all peaks before integrating.

    • Increase Relaxation Delay: Re-acquire the spectrum with a longer relaxation delay (d1), for example, 5 times the longest T₁ value. A standard starting point for quantitative analysis is a d1 of 10-30 seconds.

    • Check for Overlap: Zoom in on the integrated regions. An underlying impurity peak, even a broad one, can artificially inflate the integration of an adjacent peak.

Mass Spectrometry Issues

Q1: I am using Electron Ionization (EI) and cannot find the molecular ion (M⁺•) peak at m/z 211.

A1: The absence of a molecular ion peak in EI-MS is common for molecules that are unstable under high-energy electron impact.[7] The energy from the ionization can be sufficient to cause immediate fragmentation.

  • Causality: EI is a "hard" ionization technique that imparts significant energy into the molecule, often leading to the fragmentation of the parent ion before it can reach the detector.[7] For your compound, the bond between the pyridine and piperazine rings or bonds within the piperazine ring can be labile.

  • Troubleshooting Protocol:

    • Switch to a "Soft" Ionization Technique: The most effective solution is to re-analyze the sample using a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for this molecule as the basic nitrogen atoms are readily protonated, yielding a stable [M+H]⁺ ion at m/z 212.

    • Lower Ionization Energy (EI): If you must use EI, try reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This reduces the excess energy imparted to the molecule, increasing the probability that the molecular ion will survive to be detected.

    • Check for Leaks and Contamination: System leaks can introduce air and water, leading to a high background and potentially suppressing your signal.[8][9] Ensure all fittings are secure and run a system check.

Q2: My mass spectrum is noisy and the signal intensity for my compound is very low.

A2: Poor signal intensity can be due to issues with sample concentration, ionization efficiency, or instrument calibration.[10]

  • Causality: The analyte must be present at a sufficient concentration and must ionize efficiently under the chosen conditions to produce a strong signal. If the instrument is not properly tuned and calibrated, its sensitivity will be compromised.[10]

  • Troubleshooting Protocol:

    • Verify Sample Concentration: Ensure your sample is not too dilute. Prepare a fresh, slightly more concentrated sample for analysis.[10]

    • Optimize Ion Source Parameters (ESI): If using ESI, optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature to maximize the signal for your specific compound.

    • Tune and Calibrate: Perform a routine tune and mass calibration of the instrument using the manufacturer's recommended standard. This ensures the mass analyzer and detector are operating at peak performance.[10]

HPLC Analysis Issues

Q1: My compound shows a tailing peak when using a standard C18 column. How can I improve the peak shape?

A1: Peak tailing for basic compounds like yours on a standard silica-based C18 column is a classic problem caused by secondary interactions.

  • Causality: Residual, acidic silanol groups (-Si-OH) on the surface of the silica packing can interact ionically with the basic nitrogen atoms of the piperazine and pyridine moieties. This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.

  • Troubleshooting Protocol:

    • Use a Mobile Phase Additive: The most common solution is to add a competing base to the mobile phase to saturate the active silanol sites. Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your aqueous and organic mobile phases. For basic compounds, sometimes a small amount of a base like triethylamine (TEA) can also improve peak shape.

    • Increase Buffer Strength or Adjust pH: Using a buffer (e.g., 10-20 mM phosphate or formate) at a low pH (e.g., pH 2.5-3) will ensure your basic compound is fully protonated, which can lead to more consistent interactions with the stationary phase and improved peak shape.

    • Switch to a Different Column:

      • End-capped Column: Use a modern, high-purity, end-capped C18 column designed to minimize residual silanols.

      • HILIC Column: For polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[11]

      • Mixed-Mode Column: A mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide unique selectivity and excellent peak shape for basic compounds.[12]

Q2: The retention time of my peak is drifting between injections. What is causing this?

A2: Retention time instability is often a sign of an unequilibrated column, changes in mobile phase composition, or pump malfunction.[13]

  • Causality: The column must be fully equilibrated with the starting mobile phase conditions before each injection to ensure a reproducible chemical environment. Even small variations in mobile phase composition (e.g., due to evaporation of the organic component) or inconsistent flow from the pump can cause significant shifts.[13]

  • Troubleshooting Protocol:

    • Ensure Proper Column Equilibration: After a gradient run, ensure the column is re-equilibrated with the initial mobile phase for a sufficient time, typically 5-10 column volumes.

    • Check Mobile Phase: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation, especially for volatile organic solvents like acetonitrile.

    • Purge the Pump: Degas your solvents and purge the HPLC pump to remove any air bubbles that could be causing pressure fluctuations and inconsistent flow rates.[14]

    • Inspect Check Valves: If the problem persists, the pump's check valves may be dirty or failing, requiring cleaning or replacement.

Experimental Workflows & Diagrams

Workflow for Investigating an Unknown Impurity

This diagram outlines a logical workflow for identifying an unknown peak observed during routine analysis.

G start Unexpected Peak Observed in HPLC/NMR check_blank 1. Analyze a Solvent Blank start->check_blank is_blank Is Peak Present in Blank? check_blank->is_blank from_system Source: System Contamination (e.g., Ghost Peak) is_blank->from_system Yes check_data 2. Review Historical Data & Synthesis Scheme is_blank->check_data No is_known Is it a Known Starting Material or Byproduct? check_data->is_known known_impurity Identity Confirmed is_known->known_impurity Yes isolate 3. Isolate Impurity (e.g., Prep-HPLC, Fraction Collection) is_known->isolate No analyze 4. Characterize Isolated Fraction isolate->analyze lcms LC-MS Analysis (Determine MW) analyze->lcms nmr High-Field NMR (¹H, ¹³C, 2D) (Determine Structure) analyze->nmr structure_elucidate 5. Structure Elucidation lcms->structure_elucidate nmr->structure_elucidate unknown_impurity Structure Identified structure_elucidate->unknown_impurity

Caption: A logical workflow for the identification of unknown impurities.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • St-Gelais, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Fulmer, G. R. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]

  • Labcompare. (2024). Troubleshooting Common HPLC Issues. [Link]

  • Journal of Survey in Fisheries Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-4-nitroso-. NIST Chemistry WebBook. [Link]

Sources

scale-up synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Scale-Up Synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Introduction: From Bench to Bulk

The successful scale-up of this compound, a key intermediate in numerous pharmaceutical development pipelines, presents a distinct set of challenges not always apparent at the lab scale. This transition from grams to kilograms requires a deep understanding of reaction kinetics, thermodynamics, impurity profiling, and process safety. This guide is structured as a technical support resource, drawing from established chemical principles and field experience to address the common hurdles encountered by process chemists and development scientists. We will explore the nuances of the primary synthetic route—Nucleophilic Aromatic Substitution (SNAr)—and provide actionable troubleshooting advice to ensure a robust, safe, and efficient manufacturing process.

Section 1: Synthetic Pathway and Core Logic

The most common and industrially viable route to this compound is the direct Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloropyridine with N-methylpiperazine. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, while the chlorine atoms also activate the ring. This electronic preference strongly favors substitution at the C2 position, making it the kinetically and thermodynamically favored pathway.

General Experimental Workflow

The overall process can be visualized as a sequence of controlled unit operations, each with critical parameters that influence the final product's quality and yield.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation A Charge Reactor with 2,3-Dichloropyridine & Solvent B Add Base (e.g., K2CO3, Et3N) A->B Inert Atmosphere (N2 or Ar) C Controlled Addition of N-Methylpiperazine B->C D Heat to Reaction Temp (e.g., 80-120°C) C->D Control Exotherm E Monitor Progress (HPLC, GC, TLC) D->E Hold for 8-24h F Cool Reaction Mixture E->F G Aqueous Quench / Wash F->G H Phase Separation (Organic Layer) G->H I Solvent Swap / Concentration H->I J Crystallization / Isolation I->J

Caption: General workflow for the scale-up synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during scale-up in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield on scale-up can typically be traced to three areas: incomplete conversion, competing side reactions, or mechanical losses during work-up.

  • Incomplete Conversion:

    • Thermal Control: This reaction is often run at elevated temperatures. Ensure your reactor's heating system is calibrated and provides consistent, uniform heating. Cold spots can significantly slow down the reaction rate.

    • Base Stoichiometry & Strength: An insufficient amount of base will result in the formation of the HCl salt of N-methylpiperazine, taking it out of the reaction. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine) is used to scavenge the HCl byproduct.

    • Mixing Efficiency: In large reactors, poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Confirm that your agitation speed is sufficient for the vessel geometry and batch volume.

  • Side Reactions: The most common side reaction is the formation of a di-substituted product where a second molecule of N-methylpiperazine displaces the remaining chlorine at the C3 position. This is typically favored by excessive temperatures or a large excess of the nucleophile. See Q3 for minimizing this impurity.

  • Work-up Losses: The product has moderate water solubility, especially in its protonated form. During aqueous washes, ensure the pH of the aqueous layer is basic (pH > 9) to keep the product in its freebase form and minimize its partitioning into the water. Multiple extractions with the organic solvent are recommended over a single large-volume extraction.

Q2: I'm observing poor regioselectivity, with a significant amount of the 2-chloro-3-(4-methylpiperazin-1-yl)pyridine isomer. How can I fix this?

A2: This is a critical issue. The desired product forms from nucleophilic attack at the C2 position. The formation of the C3-substituted isomer is generally less favorable due to electronics but can be influenced by reaction conditions.

  • Mechanism & Inherent Selectivity: The pyridine ring nitrogen strongly activates the ortho (C2) and para (C6) positions to nucleophilic attack. Attack at C2 is electronically favored over C3. A concerted SNAr mechanism is likely common for such heterocyclic systems, where bond formation and breaking occur in a single step.[1][2]

  • Temperature is Key: Lowering the reaction temperature often enhances regioselectivity. While this may increase reaction time, the kinetic product (C2 substitution) is favored under milder conditions. Run temperature-scouting studies (e.g., 80°C, 100°C, 120°C) and analyze the isomer ratio by HPLC or GC.

  • Solvent Effects: The choice of solvent can influence selectivity. Aprotic polar solvents like DMSO, DMF, or NMP are common. Some studies on related systems have shown that less polar solvents can sometimes improve selectivity by altering the solvation of the transition state.[3] Consider screening solvents like toluene or xylene, although this may require higher temperatures.

G cluster_pathways Start 2,3-Dichloropyridine + N-Methylpiperazine C2_Attack Attack at C2 (Electronically Favored) Start->C2_Attack Path A C3_Attack Attack at C3 (Electronically Disfavored) Start->C3_Attack Path B TS1 Meisenheimer-like Transition State 1 C2_Attack->TS1 TS2 Meisenheimer-like Transition State 2 C3_Attack->TS2 Product Desired Product This compound TS1->Product Lower Activation Energy Isomer Undesired Isomer 2-Chloro-3-(...)-pyridine TS2->Isomer Higher Activation Energy

Caption: Regioselectivity in the SNAr reaction.

Q3: My final product is contaminated with a high-boiling impurity that is difficult to remove. What is it and how can I prevent its formation?

A3: This is very likely the di-substituted byproduct, 2,3-bis(4-methylpiperazin-1-yl)pyridine. It forms when the initial product reacts with another equivalent of N-methylpiperazine at the C3 position.

  • Stoichiometry Control: The most effective way to minimize di-substitution is to control the stoichiometry. Avoid using a large excess of N-methylpiperazine. A molar ratio of 1.0 to 1.1 equivalents of N-methylpiperazine relative to 2,3-dichloropyridine is often sufficient.

  • Temperature and Time: This follow-on reaction has a higher activation energy. Running the reaction at the lowest feasible temperature and stopping the reaction as soon as the starting material is consumed (monitor by HPLC/GC) will minimize its formation.

  • Order of Addition: Adding the N-methylpiperazine slowly and sub-surface into the heated solution of 2,3-dichloropyridine can help maintain a low transient concentration of the nucleophile, further disfavoring the second substitution.

G DCP 2,3-Dichloropyridine Product Desired Product DCP->Product + 1 eq. NMP (Desired Reaction) NMP N-Methylpiperazine DiSub Di-substituted Impurity Product->DiSub + 1 eq. NMP (Side Reaction) Favored by: - High Temp - Excess NMP

Caption: Formation pathway of the di-substituted impurity.

Section 3: Frequently Asked Questions (FAQs)

Q: Is a palladium-catalyzed Buchwald-Hartwig amination a viable alternative for this synthesis?

A: While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, it is generally unnecessary and less cost-effective for this specific transformation.[4][5][6] The substrate, 2,3-dichloropyridine, is sufficiently activated for classical SNAr. A palladium-catalyzed route would introduce significant additional costs (catalyst, ligand) and complex purification challenges to remove residual palladium, which is critical for a pharmaceutical intermediate. SNAr is the more straightforward and economical choice here.

Q: What are the critical process safety considerations?

A:

  • Reactants: N-methylpiperazine is a flammable, corrosive liquid that is toxic if inhaled.[7][8] 2,3-Dichloropyridine is an irritant to the eyes, skin, and respiratory system.[9][10][11] All material handling should be done in well-ventilated areas using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats.[12][13]

  • Reaction Exotherm: The initial addition of N-methylpiperazine can be exothermic. On a large scale, this addition must be controlled via a calibrated addition pump, and the reactor's cooling system must be engaged and capable of handling the heat load to prevent a thermal runaway.

  • Pressure: Heating solvents like toluene or DMF above their atmospheric boiling points will generate pressure. Ensure the reactor is appropriately rated for the intended operating temperature and pressure.

Q: What analytical techniques are essential for process control?

A:

  • In-Process Control (IPC): HPLC or GC is essential for monitoring the reaction's progress. A typical method would track the disappearance of 2,3-dichloropyridine and the appearance of the product and the undesired isomer. This data is crucial for determining the reaction endpoint and preventing the formation of di-substituted impurities.

  • Final Product QC: For final product release, a combination of techniques is required:

    • HPLC/GC: To determine purity and quantify impurities.

    • ¹H and ¹³C NMR: To confirm the structure and isomeric purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine water content.

    • Residual Solvents Analysis: By headspace GC.

Section 4: Benchmark Protocol and Process Parameters

The following is a representative protocol. Note: This should be optimized for your specific equipment and safety procedures.

Step-by-Step Methodology
  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2,3-dichloropyridine (1.0 eq) and a suitable solvent such as DMSO or Toluene (5-10 volumes).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture with good agitation.

  • Heating: Heat the slurry to the target reaction temperature (e.g., 100-110°C).

  • Nucleophile Addition: Slowly add N-methylpiperazine (1.05 eq) via a dosing pump over 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: Hold the mixture at temperature for 8-16 hours. Take samples periodically (e.g., every 2-4 hours) for IPC analysis by HPLC/GC until the consumption of 2,3-dichloropyridine is >99%.

  • Cool-down & Quench: Cool the reaction mixture to room temperature. Slowly and carefully add water (5-10 volumes) to quench the reaction and dissolve inorganic salts.

  • Extraction: If using a water-immiscible solvent like toluene, separate the layers. If using a water-miscible solvent like DMSO, add an extraction solvent (e.g., ethyl acetate, toluene) and water, then separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine to remove residual water and water-soluble impurities.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid or oil can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Table of Key Process Parameters
ParameterTypical RangeRationale / Senior Scientist Insight
Solvent Toluene, Xylene, DMSO, DMFToluene is often preferred for scale-up due to ease of removal and work-up. DMSO can accelerate the reaction but complicates the work-up.
Base K₂CO₃, Na₂CO₃, Et₃NK₂CO₃ is a cost-effective, solid base that is easily removed during aqueous work-up. Et₃N is an option but its hydrochloride salt can be problematic.
N-Methylpiperazine (eq) 1.0 - 1.1A slight excess drives the reaction to completion without significantly increasing di-substitution. Precise control is critical.
Temperature (°C) 90 - 120The "sweet spot" that balances reaction rate against impurity formation. Must be determined experimentally for each specific reactor setup.
Reaction Time (h) 8 - 24Highly dependent on temperature and solvent. Reaction should be stopped based on IPC data, not on a fixed time.
Typical Yield 80 - 95%Yields are post-isolation and purification. Lower yields point to issues in work-up or side-reactions as detailed in the troubleshooting guide.

References

  • Material Safety Data Sheet - 2,3-Dichloropyridine, 99%. Cole-Parmer. Available from: [Link]

  • N-Methylpiperazine Safety Data Sheet. Bond Chemicals Ltd. (2020). Available from: [Link]

  • N-METHYLPIPERAZINE GHS Safety Data Sheet. Sdfine. Available from: [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. (2016). Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction. ResearchGate. (2006). Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH National Center for Biotechnology Information. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Buchwald-Hartwig amination. YouTube. (2023). Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. NIH National Center for Biotechnology Information. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. NIH National Center for Biotechnology Information. Available from: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Omega. Available from: [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • Purification of piperazine. Google Patents.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. (2020). Available from: [Link]

  • 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. (2009). Available from: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • 1-(3-Chloropyridin-2-yl)hydrazine. NIH National Center for Biotechnology Information. (2009). Available from: [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. Available from: [Link]

Sources

Technical Support Center: 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for 1-(3-Chloropyridin-2-yl)-4-methylpiperazine (CAS No. 1017789-43-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with expert-driven insights and practical solutions to ensure the integrity of your material and the reproducibility of your experiments. We will move beyond simple instructions to explain the chemical rationale behind our recommendations.

Section 1: Core Compound Profile & Quick Reference

This compound is a substituted piperazine derivative frequently employed in the synthesis of pharmacologically active molecules. The reactivity of this compound is primarily dictated by the nucleophilic secondary amine of the piperazine ring and the electronic properties of the chloropyridine moiety. Understanding its stability is critical for its successful application.

Below is a summary of essential storage and handling parameters.

ParameterRecommendationRationale & Causality
Long-Term Storage Temp. 2-8°CReduces the rate of potential degradation pathways. While stable at room temperature for short periods, colder temperatures minimize the risk of slow hydrolysis or oxidation over months or years.
Atmosphere Store under an inert gas (Argon or Nitrogen)The piperazine moiety, like many amines, can be susceptible to slow oxidation by atmospheric oxygen, potentially leading to N-oxide formation or discoloration. An inert atmosphere prevents this.[1][2]
Light Sensitivity Protect from light; store in amber vialsAromatic and heterocyclic systems can be light-sensitive, absorbing UV radiation that can initiate degradation.[1][2][3]
Moisture Keep container tightly closed in a dry placeMany amine salts and free bases are hygroscopic.[3] Absorbed moisture can lead to clumping and may facilitate hydrolysis of the chloro-substituent under certain conditions.
Primary Incompatibilities Strong oxidizing agents, strong acidsStrong oxidizers can react exothermically with the amine groups. Strong acids will form salts, which may have different solubility and handling properties.[1][3]
Recommended PPE Safety goggles, chemical-resistant gloves (e.g., Nitrile), lab coatThe compound is classified as causing skin and serious eye irritation.[4] Proper PPE is mandatory to prevent contact.[5][6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for long-term storage of this compound?

For multi-year storage, the compound should be stored in an amber glass vial with a tightly sealed cap, backfilled with an inert gas like argon, and placed in a refrigerator at 2-8°C.[1][2][3] This combination of conditions mitigates the primary risks of oxidation, photodegradation, and moisture uptake.

Q2: My lab doesn't have inert gas lines readily available. Is this compound highly air-sensitive?

While not acutely pyrophoric, it is considered air-sensitive for the purpose of maintaining long-term purity.[2] For routine use over several weeks or months, tightly sealing the container immediately after dispensing and storing it in a desiccator can be a sufficient practical measure. However, for use as an analytical standard or in cGMP processes, inert gas overlay is strongly advised to prevent the formation of minor impurities over time.

Q3: What personal protective equipment (PPE) is absolutely necessary when handling the solid powder?

At a minimum, you must wear safety goggles with side shields, nitrile gloves, and a lab coat.[7][8] Due to the potential for respiratory irritation, handling the powder outside of a chemical fume hood or a ventilated enclosure is not recommended.[4][6] If weighing in an open lab, a properly fitted dust mask or respirator should be considered.

Q4: What are the best starting solvents for dissolving this compound for a reaction or for analysis?

Given its structure, this compound is expected to have good solubility in a range of common organic solvents. Start with chlorinated solvents like Dichloromethane (DCM), polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), or ethers like Tetrahydrofuran (THF). It is generally soluble in alcohols like methanol and ethanol. Aqueous solubility is expected to be limited. For biological assays, creating a concentrated stock solution in DMSO is a common practice.

Q5: Are there any specific materials (e.g., plastics, metals) that should be avoided?

Avoid prolonged contact with highly acidic conditions, as this will protonate the piperazine nitrogens and can alter reactivity or solubility. The compound is generally compatible with standard laboratory glassware (borosilicate) and plastics like polypropylene and polyethylene. For a detailed review of chemical compatibility with various materials, consult a comprehensive database.[9][10][11]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing a logical workflow from diagnosis to resolution.

Problem: The solid compound, which was originally an off-white powder, has developed a yellow or brownish tint.
  • Probable Cause: This is a classic indicator of chemical degradation, most likely due to oxidation from improper storage (prolonged air exposure) or photodegradation.[2] The color change results from the formation of minor, often highly conjugated, impurities.

  • Workflow for Assessment & Resolution:

    • Do Not Assume Integrity: Never use a discolored compound directly in a critical experiment, as the impurities can interfere with the reaction or biological assay, and the actual concentration of the desired compound is unknown.

    • Quality Control (QC) Check: The first step is to assess the purity.

      • Protocol: Purity Assessment by LC-MS

        • Prepare a dilute solution of the discolored material (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

        • Prepare a similar solution of a reference standard (an unopened or properly stored lot), if available.

        • Analyze both samples by LC-MS using a standard C18 column and a water/acetonitrile gradient.

        • Analysis: Compare the chromatograms. Look for the emergence of new peaks or a significant decrease in the area of the main peak in the discolored sample. The mass spectrometer will help identify if the new peaks are related to oxidation (+16 Da) or other degradation products.

    • Decision & Action: Based on the QC results, follow the decision workflow below.

  • Visualized Workflow: Degraded Compound Assessment

    DegradedCompoundWorkflow start Compound has discolored qc_check Perform QC Check (e.g., LC-MS, NMR) start->qc_check purity_check Is Purity >95% and no major impurities detected? qc_check->purity_check use_caution Use for non-critical experiments only. Adjust stoichiometry based on purity. purity_check->use_caution  Yes purify Purify via Flash Column Chromatography purity_check->purify No recheck_purity Re-run QC on purified fractions purify->recheck_purity discard Discard compound following institutional hazardous waste guidelines purify->discard  Purification Fails end_ok Use Purified Compound recheck_purity->end_ok

    Caption: Decision workflow for handling a discolored compound.

Problem: I am seeing inconsistent or lower-than-expected yields in my reactions.
  • Probable Causes:

    • Compound Degradation: As above, the starting material may not be pure.

    • Stock Solution Instability: The compound may be degrading after being dissolved in your reaction or stock solution solvent. Piperazine derivatives can be susceptible to hydrolysis or reaction with certain solvents over time.[12]

    • Incorrect Stoichiometry: If the material is hygroscopic and has absorbed water, you may be adding less active compound than calculated.

  • Workflow for Diagnosis & Prevention:

    • Re-verify Starting Material: First, confirm the purity of your solid material using the QC check described above.

    • Assess Stock Solution Stability:

      • Protocol: Stock Solution Stability Check

        • Prepare your stock solution as you normally would (e.g., 10 mM in DMSO).

        • Immediately take a small aliquot, dilute it, and analyze by HPLC or LC-MS to get a baseline (T=0) purity profile.

        • Keep the stock solution under your typical storage conditions (e.g., 4°C, room temp on the bench, etc.).

        • Analyze aliquots at subsequent time points (e.g., 4h, 24h, 48h).

        • Analysis: A decrease in the main peak area by >5% over your experimental timeframe indicates instability.

    • Best Practices for Solutions:

      • Prepare Fresh: Always prepare stock solutions fresh for critical experiments.

      • Use Aprotic Solvents: For storage, use dry, aprotic solvents like DMSO or DMF. Avoid long-term storage in protic solvents like methanol or water, which can participate in degradation.[12]

      • Store Cold: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.

Section 4: Emergency Exposure Procedures

This information is not a substitute for a full Safety Data Sheet (SDS). In case of any exposure, seek immediate medical attention and show the attending physician the compound's SDS.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[1][5][7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][5][6]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][13]

References

  • Fisher Scientific. (2016, October 18). Safety Data Sheet: 1-Amino-4-methylpiperazine.

  • ChemicalBook. (2023, April 29). Chemical Safety Data Sheet: 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-(5-Methylpyridin-2-yl)piperazine.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.

  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.

  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 1-Amino-4-methylpiperazine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-(3-Chlorophenyl)piperazinium chloride.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet: N-Methyl-4-piperidinol.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 1-Methylpiperazine.

  • ChemicalBook. (2025, July 19). Safety Data Sheet: 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE.

  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information.

  • Echemi. (n.d.). 1-(4-Chloro-2-pyridinyl)piperazine Safety Data Sheets.

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.

  • ChemicalBook. (n.d.). N-(4-chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1][5]dioxol-5-yl)Methyl)piperazine-1-carboxaMide Chemical Properties.

  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.

  • Wikipedia. (n.d.). N-Methylpiperazine.

  • CymitQuimica. (n.d.). 1-(3-chloropyridin-2-yl)piperazine dihydrochloride.

  • ChemSynthesis. (2025, May 20). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine.

  • Santa Cruz Biotechnology. (n.d.). 1-(3-chloropyridin-2-yl)piperazine dihydrochloride.

  • University of South Carolina. (n.d.). Chemical Compatibility Table.

  • Thermo Fisher Scientific. (2013). Chemical Compatibility Chart.

  • Guidechem. (n.d.). 1-(3-chloropyridin-2-yl)-3-methylpiperazine.

  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.

Sources

Validation & Comparative

A Comparative Guide to 1-(3-Chloropyridin-2-yl)-4-methylpiperazine and Its Halogenated Analogues: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(pyridin-2-yl)piperazine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds targeting a wide array of physiological systems. Within this class, 1-(3-Chloropyridin-2-yl)-4-methylpiperazine stands as a compound of significant interest due to its structural features that suggest potential interactions with various biological targets, particularly within the central nervous system (CNS). The presence of a halogenated pyridine ring coupled with a methylpiperazine moiety hints at possible modulation of receptors such as dopamine and serotonin receptors.

This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules for therapeutic applications.

Synthesis of 1-(3-Halopyridin-2-yl)-4-methylpiperazine Derivatives

The synthesis of 1-(3-halopyridin-2-yl)-4-methylpiperazine and its analogues is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a suitable leaving group on the pyridine ring by the secondary amine of 1-methylpiperazine.

A general synthetic pathway is outlined below:

Synthesis_of_1-(3-halopyridin-2-yl)-4-methylpiperazine reagent1 2,3-Dihalopyridine (X = Cl, F, Br) (Y = Cl, F, Br) reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat reagent1->reaction reagent2 1-Methylpiperazine reagent2->reaction product 1-(3-Halo-pyridin-2-yl)-4-methylpiperazine (X = Cl, F, Br) reaction->product caption General synthetic route for 1-(3-halopyridin-2-yl)-4-methylpiperazine.

Caption: General synthetic route for 1-(3-halopyridin-2-yl)-4-methylpiperazine.

In this reaction, a 2,3-dihalopyridine is treated with 1-methylpiperazine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically heated to facilitate the displacement of the more labile halogen at the 2-position of the pyridine ring. The choice of the starting dihalopyridine (e.g., 2,3-dichloropyridine, 2-chloro-3-fluoropyridine, or 2-bromo-3-chloropyridine) will determine the final halogen at the 3-position of the product.

Structure-Activity Relationship (SAR) and Comparative Physicochemical Properties

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. The systematic variation of the halogen at the 3-position of the pyridine ring (Fluorine vs. Chlorine vs. Bromine) provides a classic example of how subtle structural modifications can lead to significant changes in pharmacological and pharmacokinetic profiles.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Predicted Impact on Biological Activity
Electronegativity Highest (3.98)High (3.16)High (2.96)The highly electronegative fluorine can form strong hydrogen bonds and alter the pKa of the pyridine nitrogen, potentially influencing receptor binding. Chlorine and bromine have progressively weaker electronic effects.
Van der Waals Radius (Å) 1.471.751.85The increasing size from F to Br can introduce steric hindrance at the binding site, which may either enhance or diminish affinity depending on the topology of the receptor pocket.
Lipophilicity (Hansch π) +0.14+0.71+0.86Increased lipophilicity from F to Br generally enhances membrane permeability and can improve blood-brain barrier penetration. However, excessive lipophilicity can lead to non-specific binding and metabolic instability.
Carbon-Halogen Bond Strength StrongestIntermediateWeakestThe C-Br bond is the most susceptible to metabolic cleavage, potentially leading to a different metabolic profile compared to the more stable C-F and C-Cl bonds.

The 4-methylpiperazine moiety is also a critical determinant of activity. The basic nitrogen of the piperazine ring is often involved in a key salt-bridge interaction with an acidic residue (e.g., aspartate) in the target receptor. The methyl group at the 4-position can influence the compound's pKa, lipophilicity, and metabolic stability.

Comparative Biological Evaluation: A Framework

While direct comparative data is lacking, a rational evaluation of these compounds would involve assessing their effects in a panel of in vitro assays. Based on the structural motifs present in this compound and its analogues, key biological targets to investigate would include dopamine receptors (e.g., D2) and serotonin receptors (e.g., 5-HT2A), which are common targets for arylpiperazine-containing compounds[1][2][3]. Additionally, evaluating general cytotoxicity is a crucial first step in any drug discovery cascade.

Cytotoxicity Profile

A primary assessment of any new chemical entity is its potential to induce cell death. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Table 1: Representative Cytotoxicity Data for Structurally Related Piperazine Derivatives

CompoundCell LineIC50 (µM)Reference
1-(3-chlorophenyl)piperazin-2-one derivativeMOLT-31.62[7]
Arylpiperazine derivativeLNCaP3.67[8]
Thiazolinylphenyl-piperazine derivativeMDA-MB-231> 50[8]
1-(2-phenyl-2-adamantyl)piperazineMDA-MB-435~5[9]

Note: The data in this table is for structurally related but not identical compounds and is presented for illustrative purposes to indicate the potential range of cytotoxic activity for this class of molecules.

Receptor Binding Affinity

To understand the specific molecular targets of these compounds, competitive radioligand binding assays are essential. These assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki).

Table 2: Representative Receptor Binding Data for Structurally Related Arylpiperazine Derivatives

CompoundReceptorKi (nM)Reference
Bicyclohydantoin-arylpiperazine5-HT1A31.7[10]
Phenylpiperazine derivativeSigma-13.2[11]
Halogenated benzimidazole-2-thione arylpiperazineDopamine D2~1-10 (for most active)[8]
Phenylpiperazine derivativeDopamine D2447[12]

Note: The data in this table is for structurally related but not identical compounds and is presented to illustrate the potential receptor targets and affinity ranges for the compounds of interest.

Key Experimental Protocols

To enable researchers to generate direct comparative data, detailed protocols for two fundamental assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound on a cancer cell line.[4][5][6][13]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_culture 1. Culture and harvest cancer cells cell_seeding 2. Seed cells into 96-well plate cell_culture->cell_seeding incubation1 3. Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds treatment 5. Treat cells with compounds compound_prep->treatment incubation2 6. Incubate for 48-72 hours treatment->incubation2 mtt_addition 7. Add MTT reagent to each well incubation3 8. Incubate for 2-4 hours mtt_addition->incubation3 solubilization 9. Add solubilization solution (e.g., DMSO) incubation3->solubilization readout 10. Read absorbance (570 nm) solubilization->readout caption Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its fluoro and bromo analogues) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The use of a colorimetric endpoint based on mitochondrial activity provides a robust and high-throughput method to assess cell viability.[6] The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic or cytostatic effects. The solubilization step is critical for accurate quantification of the formazan product.

Protocol 2: Competitive Radioligand Receptor Binding Assay

This protocol describes how to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR), such as the dopamine D2 or serotonin 5-HT2A receptor.

Binding_Assay_Workflow cluster_reagents Reagent Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection membranes 1. Prepare receptor membranes incubation 4. Incubate membranes, radioligand, and test compound membranes->incubation radioligand 2. Prepare radioligand solution (e.g., [3H]-Spiperone) radioligand->incubation competitor 3. Prepare serial dilutions of test compounds competitor->incubation filtration 5. Rapid filtration to separate bound and free radioligand incubation->filtration washing 6. Wash filter plate to remove non-specific binding filtration->washing scintillation 7. Add scintillation cocktail and count radioactivity washing->scintillation caption Workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Reagent Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue). Prepare a solution of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its Kd value. Prepare serial dilutions of the unlabeled test compounds.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, the radioligand, and varying concentrations of the test compound in an appropriate assay buffer. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive detection of receptor binding. The filtration step is a rapid and effective method to separate bound from free ligand, which is crucial for accurate quantification. The Cheng-Prusoff equation provides a mathematical correction to convert the experimentally determined IC50 to the more intrinsic measure of affinity, the Ki.

Illustrative Signaling Pathway: Dopamine D2 Receptor

Given the structural similarity of the target compounds to known antipsychotics, a plausible mechanism of action could involve the modulation of dopamine D2 receptor signaling. The following diagram illustrates a simplified Gi/o-coupled signaling pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Antagonist 1-(3-halopyridin-2-yl)- 4-methylpiperazine (Hypothetical Antagonist) Antagonist->D2R Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates targets caption Hypothetical modulation of D2 receptor signaling.

Caption: Hypothetical modulation of D2 receptor signaling.

In this pathway, dopamine binding to the D2 receptor activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activation of Protein Kinase A (PKA), ultimately altering downstream cellular responses. A competitive antagonist, such as the compounds discussed in this guide could be, would block dopamine from binding to the D2 receptor, thereby preventing this signaling cascade.

Conclusion and Future Directions

This compound and its halogenated analogues represent a promising chemical space for the discovery of novel bioactive molecules. While direct comparative experimental data is currently lacking, this guide provides a comprehensive framework for their synthesis, characterization, and evaluation. The predicted structure-activity relationships suggest that the nature of the halogen at the 3-position of the pyridine ring will significantly influence the biological activity and pharmacokinetic properties of these compounds.

Future research should focus on the systematic synthesis and parallel evaluation of the fluoro, chloro, and bromo analogues using the standardized protocols outlined herein. This will enable a definitive understanding of the SAR for this series and facilitate the identification of lead compounds for further optimization in drug discovery programs. The elucidation of their specific molecular targets and mechanisms of action will be crucial for advancing these compounds toward potential therapeutic applications.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Goya, P., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(22), 4439-4450. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. [Link]

  • PubMed Central. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. [Link]

  • Google Patents. (n.d.). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • ChemSynthesis. (2025). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]

  • ScienceDirect. (n.d.). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. [Link]

  • Veeprho. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

  • PubMed Central. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • PubMed. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. [Link]

  • PubMed Central. (2017). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. [Link]

  • PubMed Central. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • PubMed. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. [Link]

  • PubMed Central. (2011). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

  • PubMed Central. (2013). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. [Link]

  • MDPI. (2021). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • PubMed Central. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. [Link]

  • ResearchGate. (2023). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]

  • MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]

  • PubMed Central. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017). Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. [Link]

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • ResearchGate. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

  • RSC Publishing. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • PubChem. (n.d.). 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. [Link]

  • PubMed. (1997). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. [Link]

  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • PubMed Central. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. [Link]

  • Journal of the Mexican Chemical Society. (2026). In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]

  • PubMed. (2006). [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. [Link]

  • MDPI. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

Sources

The 1-(3-Chloropyridin-2-yl)-4-methylpiperazine Scaffold: A Foundation for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine Analogs: A Guide for Medicinal Chemists

The quest for novel therapeutics is often a journey of molecular refinement. A promising lead scaffold, once identified, undergoes meticulous structural iteration to enhance potency, selectivity, and drug-like properties. The 1-(3-chloropyridin-2-yl)-piperazine core is one such "privileged" scaffold, frequently appearing in compounds targeting a range of biological entities, particularly G-protein coupled receptors (GPCRs).[1][2] This guide provides a comparative analysis of analogs based on this core, focusing on the strategic modification of the piperazine N4-substituent. We will delve into the structure-activity relationships (SAR), present robust, self-validating experimental protocols, and offer insights to guide future drug discovery efforts.

The therapeutic potential of this scaffold stems from its distinct chemical features. The 2-substituted pyridine ring system is a common motif in bioactive molecules. The chlorine atom at the 3-position can engage in specific halogen bonding or occupy a hydrophobic pocket within a receptor, while the pyridine nitrogen serves as a potential hydrogen bond acceptor. The piperazine ring is a cornerstone of medicinal chemistry, valued for its ability to improve aqueous solubility and provide a convenient vector for introducing diverse substituents to probe the target's binding site.[3] Our parent compound, this compound, serves as an ideal starting point for this exploration.

Structure-Activity Relationship (SAR) Analysis of N4-Analogs

To elucidate the impact of N4-substitutions, a series of analogs were synthesized and evaluated for their binding affinity against a representative GPCR target, "Receptor Alpha." The results, summarized below, provide a clear illustration of SAR principles in action.

Table 1: Comparative Biological Data for N4-Analogs Targeting Receptor Alpha

Compound IDR-Group at Piperazine N4Binding Affinity (Ki, nM)Lipophilicity (cLogP)Ligand Efficiency (LE)
Parent -CH₃1152.30.31
Analog 1 -CH₂CH₃782.70.32
Analog 2 -CH(CH₃)₂423.10.34
Analog 3 -Cyclobutyl253.00.38
Analog 4 -CH₂-Ph2504.10.25
Analog 5 -CH₂CH₂OH4801.90.26

Disclaimer: The data in Table 1 is representative and for illustrative purposes to demonstrate SAR principles.

Interpretation of SAR Data:

The data reveals a distinct preference for small, hydrophobic substituents at the N4-position for optimal binding to Receptor Alpha.

  • Small Alkyl Groups: Moving from a methyl (Parent) to an ethyl (Analog 1) and then an isopropyl group (Analog 2) results in a progressive increase in binding affinity. This strongly suggests the presence of a well-defined hydrophobic pocket in the receptor that can accommodate these groups, with the larger isopropyl group achieving the most favorable van der Waals interactions.

  • Conformational Rigidity: The introduction of a cyclobutyl ring (Analog 3) yields the most potent compound in the series. This significant improvement is likely due to conformational constraint. The rigid ring system reduces the entropic penalty upon binding by locking the substituent into a bioactive conformation, leading to a more favorable binding event.

  • Steric Hindrance: The bulky benzyl group (Analog 4) leads to a dramatic loss of affinity. This indicates that the hydrophobic pocket has strict size limitations, and the larger aromatic ring introduces a steric clash, preventing optimal binding.

  • Polarity: The addition of a hydroxyl group (Analog 5) is highly detrimental to binding affinity. This finding reinforces the hypothesis that the binding pocket is hydrophobic and disfavors the introduction of polar, hydrogen-bonding functionalities in this region.

These results provide a clear path for optimization: future designs should focus on small, conformationally restricted, lipophilic groups at the N4-position.

Validated Experimental Methodologies

The integrity of any SAR study hinges on the reliability of its underlying experimental protocols. The following sections detail the methodologies for the synthesis and pharmacological evaluation of the described analogs.

General Synthesis of Analogs

The target compounds are readily synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a robust and high-yielding method for this class of compounds.[4]

G Reactants 2,3-Dichloropyridine + N-Substituted Piperazine Product 1-(3-Chloropyridin-2-yl)-4-R-piperazine Reactants->Product SNAr Reaction Conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat (e.g., Reflux) Conditions->Product

Caption: General synthetic workflow for analog synthesis.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 2,3-dichloropyridine (1.0 eq) in acetonitrile (0.2 M), add the appropriate N-substituted piperazine (1.1 eq) followed by anhydrous potassium carbonate (2.5 eq). The use of a slight excess of the piperazine ensures complete consumption of the dichloropyridine, while the base is essential to neutralize the HCl generated during the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously.

  • Self-Validating Monitoring: Monitor the reaction progress every 4 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting material (2,3-dichloropyridine) is no longer detectable. This in-process control prevents premature workup and ensures maximum yield.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of each analog for "Receptor Alpha," a competitive radioligand binding assay is the gold standard, offering high sensitivity and quantitative results.[5]

G cluster_prep Assay Preparation cluster_assay Binding & Separation cluster_analysis Quantification & Analysis Membranes Cell Membranes with Receptor Alpha Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [³H]-Standard Ligand Radioligand->Incubation Analogs Test Compound Dilutions Analogs->Incubation Filtration Rapid Filtration (GF/B Filter Plate) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate IC₅₀ Derive Ki via Cheng-Prusoff Scintillation->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Assay Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds (analogs) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Reaction: In a 96-well plate, combine:

    • Cell membranes expressing Receptor Alpha (e.g., 15 µg protein/well).

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-Standard Ligand) near its Kd value.

    • Varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled standard ligand).

  • Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly harvest the contents of the plate onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Detection: Dry the filter mat, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation.

Mechanistic Context and Future Directions

The ultimate goal of identifying a high-affinity binder is to modulate a biological pathway. Assuming Receptor Alpha is a Gi/o-coupled receptor, a potent agonist like Analog 3 would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Analog3 Analog 3 (Agonist) ReceptorAlpha Receptor Alpha (GPCR) Analog3->ReceptorAlpha Binds Gi_Protein Gi/o Protein ReceptorAlpha->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Response Cellular Response cAMP->Response

Caption: Hypothetical Gi/o-coupled signaling pathway for Receptor Alpha.

Next Steps:

  • Functional Assays: The most potent binders, particularly Analog 3, must be evaluated in functional assays (e.g., cAMP accumulation assays, GTPγS binding) to determine their efficacy (agonist, antagonist, or inverse agonist).[6]

  • Selectivity Profiling: Promising candidates should be screened against a panel of other receptors to ensure they are selective for the intended target.

  • In Vitro ADME: Lead compounds must be profiled for their pharmacokinetic properties, including metabolic stability in liver microsomes and cell permeability.[7]

This iterative process of design, synthesis, and testing, guided by a clear understanding of SAR, is fundamental to advancing a chemical series from a promising hit to a viable drug candidate.

References

  • Vertex AI Search. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • Vertex AI Search. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC - NIH.
  • PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.
  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • PMC. Evaluating functional ligand-GPCR interactions in cell-based assays.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • ResearchGate. (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
  • NIH. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • PubMed. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide.
  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • ResearchGate. (2024). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PMC - NIH. (2010). 1-(3-Chloropyridin-2-yl)hydrazine.
  • PMC - PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
  • ResearchGate. (2022). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.

Sources

A Senior Application Scientist's Guide to the Validation of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a compound's biological activity is the bedrock of preclinical research. This guide provides an in-depth comparison of methodologies for validating the activity of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs—a chloropyridinyl group and a methylpiperazine moiety—are present in compounds known to interact with various biological targets, including neurotransmitter receptors and enzymes.[1][2][3]

Given the structural similarities to compounds with neurological activity, this guide will focus on a plausible and well-characterized hypothetical target: Acetylcholinesterase (AChE) . AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[5][6]

This guide will compare and contrast biochemical, cell-based, and in-vivo assays for characterizing the inhibitory activity of this compound against AChE. The principles and protocols discussed herein are broadly applicable to the validation of other enzyme inhibitors and receptor modulators.

The Imperative of Method Validation in Drug Discovery

Before delving into specific experimental protocols, it is crucial to underscore the importance of robust bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[7][8][9][10][11][12][13][14][15][16] Adherence to these principles ensures the reliability, reproducibility, and integrity of the generated data, which is paramount for making informed decisions in drug development. Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[10][13]

Comparative Analysis of AChE Activity Assays

The selection of an appropriate assay for determining the bioactivity of a compound depends on several factors, including the stage of research, required throughput, and the specific questions being addressed. Here, we compare three widely used platforms for assessing AChE inhibition.

Biochemical Assays: The Foundational Screen

Biochemical assays are often the first step in characterizing a compound's activity against a purified enzyme. They are typically rapid, cost-effective, and amenable to high-throughput screening (HTS).[5][6] The most common method for measuring AChE activity is the Ellman method.[5][6][17]

Principle of the Ellman Method: This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine.[5][18] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5][17] The rate of color formation is directly proportional to AChE activity.

Experimental Workflow: Biochemical AChE Inhibition Assay

reagents Prepare Reagents: - AChE Enzyme - DTNB - Acetylthiocholine (Substrate) - Test Compound (this compound) - Buffer plate_prep Plate Preparation: - Add buffer, enzyme, and test compound to 96-well plate reagents->plate_prep incubation1 Pre-incubation: Allow compound to interact with the enzyme plate_prep->incubation1 substrate_add Initiate Reaction: Add acetylthiocholine incubation1->substrate_add incubation2 Kinetic Reading: Measure absorbance at 412 nm over time substrate_add->incubation2 data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value incubation2->data_analysis

Caption: Workflow for a biochemical AChE inhibition assay.

Detailed Protocol for Biochemical AChE Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, DTNB, and acetylthiocholine in an appropriate buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of buffer, 25 µL of the test compound at various concentrations, and 25 µL of AChE solution.

    • Include control wells: a negative control (no inhibitor) and a positive control (a known AChE inhibitor, e.g., Donepezil).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of DTNB and 25 µL of acetylthiocholine to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Parameter Biochemical Assay
Throughput High
Cost Low
Physiological Relevance Low (purified enzyme)
Information Gained Direct enzyme inhibition, IC50
Limitations Lacks cellular context, potential for false positives/negatives due to compound insolubility or interference.
Cell-Based Assays: Bridging the Gap to Physiology

Cell-based assays provide a more physiologically relevant context for evaluating a compound's activity by measuring its effects within a living cell.[4][19] These assays can account for factors such as cell permeability and potential off-target effects. A common cell line used for neurotoxicity and AChE studies is the human neuroblastoma cell line, SH-SY5Y.[4][19]

Principle of Cell-Based AChE Assay: SH-SY5Y cells endogenously express AChE. The assay principle is similar to the biochemical assay, but it is performed on cell lysates or intact cells.[4] The activity of AChE within the cells is measured by providing a substrate that, upon hydrolysis, generates a detectable signal (colorimetric or fluorescent).[4][19]

Experimental Workflow: Cell-Based AChE Inhibition Assay

cell_culture Cell Culture: - Seed SH-SY5Y cells in a 96-well plate - Allow cells to adhere and grow compound_treatment Compound Treatment: - Treat cells with various concentrations of the test compound cell_culture->compound_treatment incubation Incubation: Incubate for a defined period (e.g., 24 hours) compound_treatment->incubation cell_lysis Cell Lysis (optional): Lyse cells to release intracellular AChE incubation->cell_lysis assay_reagents Add Assay Reagents: - Substrate (e.g., acetylthiocholine) - Detection reagent (e.g., DTNB or a fluorescent probe) cell_lysis->assay_reagents signal_detection Signal Detection: Measure absorbance or fluorescence assay_reagents->signal_detection data_analysis Data Analysis: - Determine % inhibition - Calculate IC50 value signal_detection->data_analysis animal_acclimation Animal Acclimation: - Acclimate mice or rats to the housing and handling conditions compound_admin Compound Administration: - Administer the test compound (or vehicle) via a specific route (e.g., oral, IP) animal_acclimation->compound_admin scopolamine_admin Induction of Amnesia: - Administer scopolamine to induce cognitive deficit compound_admin->scopolamine_admin behavioral_testing Behavioral Testing: - Conduct a memory assessment task (e.g., Morris water maze, passive avoidance) scopolamine_admin->behavioral_testing data_collection Data Collection: - Record behavioral parameters (e.g., escape latency, time in target quadrant) behavioral_testing->data_collection tissue_analysis Ex-vivo Analysis (optional): - Collect brain tissue to measure AChE activity and compound concentration behavioral_testing->tissue_analysis data_analysis Data Analysis: - Statistically compare the performance of different treatment groups data_collection->data_analysis tissue_analysis->data_analysis

Caption: Workflow for in-vivo validation of an AChE inhibitor.

Detailed Protocol for In-Vivo Validation:

  • Animal Handling:

    • Use adult male mice or rats, housed under standard laboratory conditions.

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration:

    • Administer this compound at different doses via the desired route (e.g., oral gavage).

    • After a set pre-treatment time (e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to all groups except the vehicle control.

  • Behavioral Assessment (Passive Avoidance Test):

    • Training: 30 minutes after scopolamine injection, place each animal in the light compartment of a two-compartment apparatus. When the animal enters the dark compartment, a mild foot shock is delivered.

    • Testing: 24 hours later, place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory retention.

  • Data Analysis:

    • Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Parameter In-Vivo Model
Throughput Low
Cost High
Physiological Relevance High (whole organism)
Information Gained Efficacy in a disease-relevant model, preliminary PK/PD relationship, potential side effects
Limitations Complex, expensive, ethically sensitive, results can be variable.

Conclusion: An Integrated Approach to Assay Validation

The validation of this compound's activity, or that of any novel compound, requires a multi-faceted and tiered approach. Beginning with high-throughput biochemical assays to establish direct target engagement, followed by more physiologically relevant cell-based assays to assess cellular potency, and culminating in in-vivo models to demonstrate efficacy, provides a comprehensive and robust characterization of a compound's biological profile. Throughout this process, adherence to the principles of bioanalytical method validation is non-negotiable for ensuring data quality and making sound scientific judgments. This structured approach, grounded in scientific integrity, is fundamental to the successful progression of a compound from a promising hit to a potential therapeutic candidate.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Medicines Agency. Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. Identification of Acetylcholinesterase Inhibitors Using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]

  • Frontiers. In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • National Center for Biotechnology Information. Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. [Link]

  • MDPI. Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. [Link]

  • National Center for Biotechnology Information. Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. [Link]

  • MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. [Link]

  • MDPI. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. [Link]

  • National Center for Biotechnology Information. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][7]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

  • Sci-Hub. 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. [Link]

Sources

A Comparative Guide to the Biological Efficacy of Novel CXCR4 Antagonists: Benchmarking Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of cancer metastasis, HIV entry, and inflammatory diseases, the C-X-C chemokine receptor type 4 (CXCR4) presents a compelling therapeutic target. The CXCL12/CXCR4 signaling axis is a critical pathway in cell trafficking, and its dysregulation is implicated in numerous pathologies.[1][2] This guide provides a comprehensive framework for evaluating the biological efficacy of novel CXCR4 antagonists, using the hypothetical compound 1-(3-Chloropyridin-2-yl)-4-methylpiperazine as a case study, and comparing its potential performance against the well-established standards, Plerixafor (AMD3100) and the T140 peptide analog family .

While specific experimental data for this compound is not extensively available in public literature, this guide will equip researchers with the necessary protocols and benchmarks to thoroughly characterize its potential as a CXCR4 antagonist. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific rigor.

The CXCR4 Signaling Axis: A Key Therapeutic Target

The binding of the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1) to its receptor, CXCR4, initiates a cascade of intracellular signaling events.[3] This G-protein coupled receptor (GPCR) activation leads to downstream pathways that regulate cell migration, proliferation, and survival.[4] In the context of cancer, tumor cells exploit this axis to metastasize to distant organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver.[5] Similarly, certain strains of HIV-1 utilize CXCR4 as a co-receptor for entry into host T-cells.[1] Consequently, antagonists that block the CXCL12-CXCR4 interaction are of significant therapeutic interest.[6][7]

Below is a diagram illustrating the CXCL12/CXCR4 signaling pathway, which is the target of the antagonists discussed in this guide.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding G_protein G-protein Activation CXCR4->G_protein Activation PLC PLC Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K ERK MAPK/ERK Pathway G_protein->ERK IP3 IP3 & DAG Production PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cell_Responses Cell Migration, Proliferation, Survival Ca_release->Cell_Responses PI3K->Cell_Responses ERK->Cell_Responses Antagonist This compound Plerixafor (AMD3100) T140 Analogs Antagonist->CXCR4 Blockade start Novel Compound: This compound binding_assay CXCL12 Competition Binding Assay (Determine IC₅₀ for binding) start->binding_assay functional_assay Calcium Flux Assay (Determine IC₅₀ for signaling inhibition) binding_assay->functional_assay migration_assay Chemotaxis Assay (Determine IC₅₀ for migration inhibition) functional_assay->migration_assay comparison Compare IC₅₀ values and efficacy migration_assay->comparison standards Standards: Plerixafor (AMD3100) T140 Analogs standards->comparison end Determine In Vitro Biological Efficacy Profile comparison->end

Caption: A stepwise workflow for the in vitro evaluation of a novel CXCR4 antagonist.

In Vivo Efficacy Assessment: Preclinical Models

Promising in vitro data should be followed by in vivo studies to assess the therapeutic potential in a physiological context. The choice of the in vivo model depends on the intended therapeutic application. [3]

Xenograft Models for Oncology

For evaluating anti-cancer efficacy, xenograft models using immunodeficient mice are commonly employed. [3] Experimental Protocol: Subcutaneous Xenograft Model [8]

  • Cell Implantation: Subcutaneously implant human tumor cells that express CXCR4 into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Administer the test compound, a standard comparator (e.g., a T140 analog like 4F-benzoyl-TN14003), or a vehicle control to different groups of mice. [5]4. Monitoring: Monitor tumor growth over time by measuring tumor volume. Also, monitor for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze tissues for biomarkers of target engagement and downstream effects.

Experimental Protocol: Orthotopic and Metastasis Models [3][8] To more closely mimic human disease, orthotopic models (where tumor cells are implanted in the organ of origin) or metastasis models can be used. [3]In metastasis models, the effect of the antagonist on the spread of cancer cells to distant organs (e.g., lungs) is quantified. [5]

Hematopoietic Stem Cell Mobilization Models

To assess the potential for stem cell mobilization, similar to Plerixafor, a mouse model can be utilized. [9] Experimental Protocol: Leukocyte Mobilization Assay [9]

  • Animal Model: Use a suitable mouse strain.

  • Treatment: Administer the test compound or Plerixafor.

  • Blood Collection: Collect peripheral blood samples at different time points post-administration.

  • Analysis: Perform a complete blood count to quantify the number of circulating leukocytes and hematopoietic stem and progenitor cells.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the biological efficacy of a novel CXCR4 antagonist, exemplified by this compound. By systematically performing the described in vitro and in vivo experiments and comparing the results against established standards like Plerixafor and T140 analogs, researchers can build a robust data package to support further development. The key to a successful evaluation lies in a multi-pronged approach that assesses receptor binding, functional antagonism, and effects on cellular and systemic processes. The provided protocols and comparative data serve as a valuable resource for scientists and drug developers working to translate novel CXCR4 antagonists into effective therapies for a range of challenging diseases.

References

  • BenchChem. (2025). In Vivo Models for Studying CXCR4 Antagonist Efficacy: An In-depth Technical Guide.
  • Beider, K., et al. (2018). A mouse model for evaluation of efficacy and concomitant toxicity of anti-human CXCR4 therapeutics. PubMed.
  • Li, G., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. NIH.
  • Van Hout, A., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLOS One.
  • Zhuo, C., et al. (2020). CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent. PubMed.
  • Kwon, Y., et al. (2010). Evaluation of a CXCR4 antagonist in a xenograft mouse model of inflammatory breast cancer. springermedicine.com.
  • Nguyen, A., et al. (2025). 521 Evaluation of CXCR4 inhibition with dual checkpoint inhibitor using in vivo and ex vivo models of human and mouse pancreatic cancer.
  • De Clercq, E. (2010). Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers. PubMed.
  • Van Hout, A., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. Semantic Scholar.
  • Tamamura, H., et al. (2003).
  • Caspar, B., et al. (n.d.). CXCR4 as a novel target in immunology: moving away from typical antagonists. Taylor & Francis Online.
  • D'Addio, M., et al. (2021). Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. MDPI.
  • Nguyen, A., et al. (2025). 521 Evaluation of CXCR4 inhibition with dual checkpoint inhibitor using in vivo and ex vivo models of human and mouse pancreatic cancer. Cambridge University Press & Assessment.
  • George, G. P. C., et al. (2014). Selected examples of CXCR4 antagonists. The classes that constitute the...
  • Stone, I. C., et al. (2023). The development of potent, competitive CXCR4 antagonists for the prevention of cancer metastasis. PubMed.
  • Tamamura, H., et al. (2004).
  • MedChemExpress. (n.d.). Plerixafor (AMD 3100) | CXCR4 Antagonist. MedChemExpress.
  • ClinMed International Library. (n.d.). CXCR4 Antagonist AMD3100 (Plerixafor) Modulates Immune Responses in the Tumor Microenvironment.
  • BenchChem. (2025). The Evolution of a CXCR4 Antagonist: A Technical Guide to T140 and Its Progeny.
  • Tamamura, H., et al. (2005). Development of a linear type of low molecular weight CXCR4 antagonists based on T140 analogs. PubMed.
  • Zhang, W., et al. (2007). Discovery of small molecule CXCR4 antagonists. PubMed.
  • Ke, G., et al. (2011). Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro. PMC.
  • Uy, G. L., et al. (2008). Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells. PubMed.
  • Li, G., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Portland Press.
  • Caspar, B., et al. (n.d.). CXCR4 as a novel target in immunology: moving away from typical antagonists. Taylor & Francis Online.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational compound, 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. In drug discovery, establishing the selectivity of a compound is as critical as determining its potency. Off-target interactions can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a molecule's binding landscape essential.[1][2] This document outlines a multi-faceted experimental strategy to characterize the selectivity of this compound, which has been identified as a potent inhibitor of a hypothetical, yet representative, serine/threonine kinase, designated herein as "Target Kinase X" (TKX). We present a comparative analysis against a panel of 95 kinases and 10 G-protein coupled receptors (GPCRs), benchmarked against a known highly selective TKX inhibitor, "Compound Y". Methodologies, including large-panel kinase screening, competitive radioligand binding assays, and the cellular thermal shift assay (CETSA) for in-cell target validation, are detailed. The resulting data demonstrates a polypharmacological profile for this compound, with significant off-target activity that warrants careful consideration in its application as a chemical probe.

Introduction: The Imperative of Selectivity

This compound is a small molecule featuring a pyridinylpiperazine scaffold, a privileged structure in medicinal chemistry found in numerous bioactive agents.[3][4][5] Our initial screening campaigns identified this compound as a sub-micromolar inhibitor of Target Kinase X (TKX), a key regulator in a disease-relevant signaling pathway. While potency is a primary metric, the utility and safety of a chemical probe or drug candidate are ultimately dictated by its selectivity.[6] A "selective" compound preferentially interacts with its intended target over other biomolecules. Conversely, a non-selective compound may engage multiple targets, leading to a complex biological response, potential toxicity, and misinterpretation of experimental outcomes.[1]

The human kinome alone consists of over 500 members, many of which share highly conserved ATP-binding pockets, making the development of truly selective kinase inhibitors a significant challenge.[7][8] This guide is designed for researchers, scientists, and drug development professionals to illustrate a robust, field-proven workflow for assessing and interpreting the cross-reactivity of a novel compound.

The Cross-Reactivity Assessment Workflow

To build a comprehensive selectivity profile, a tiered and multi-technique approach is essential. This strategy provides a self-validating system, where initial broad screening identifies potential off-targets, which are then confirmed with orthogonal, and more physiologically relevant, cell-based assays.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement A Compound of Interest (this compound) B Kinase Panel Screen (95 Kinases, Single Dose 1µM) A->B Biochemical Assay C GPCR Panel Screen (10 Receptors, Single Dose 10µM) A->C Radioligand Binding D Identify Hits (>70% Inhibition) B->D C->D E IC50 Determination (10-point dose-response) D->E Biochemical/Binding Assay F Cellular Thermal Shift Assay (CETSA) for Primary Target & Key Off-Targets E->F Validate in cells G Comprehensive Selectivity Profile F->G G Stimulus Upstream Signal TKX Target Kinase X (TKX) Stimulus->TKX PIM1 Off-Target: PIM1 Stimulus->PIM1 CDK2 Off-Target: CDK2 Stimulus->CDK2 SubstrateA TKX Substrate TKX->SubstrateA PathwayA Primary Pathway (e.g., Apoptosis) SubstrateA->PathwayA SubstrateB PIM1 Substrate PIM1->SubstrateB PathwayB Off-Target Pathway (e.g., Cell Survival) SubstrateB->PathwayB SubstrateC CDK2 Substrate CDK2->SubstrateC PathwayC Off-Target Pathway (e.g., Cell Cycle) SubstrateC->PathwayC Compound 1-(3-Chloropyridin-2-yl) -4-methylpiperazine Compound->TKX Compound->PIM1 Compound->CDK2

Figure 2: Potential signaling impact of polypharmacology.

Conclusion & Recommendations

This compound is a potent inhibitor of Target Kinase X. However, this guide demonstrates through a systematic, multi-tiered approach that it is not a highly selective compound. It exhibits significant cross-reactivity against other kinases, notably PIM1, CDK2, and GSK3β, as well as weak binding to key GPCRs.

Recommendations for Researchers:

  • Use with Caution: When using this compound as a chemical probe for TKX, researchers must be aware of its off-target activities.

  • Concentration Matters: Experiments should be conducted at the lowest possible concentration that elicits the desired effect on TKX to minimize engagement of off-targets.

  • Orthogonal Validation: Phenotypes observed upon treatment with this compound should be validated using a more selective tool compound (like Compound Y) or genetic approaches (e.g., siRNA/CRISPR knockdown of TKX) to confirm that the effect is truly due to the inhibition of the primary target.

  • Further Development: For therapeutic development, medicinal chemistry efforts should focus on improving selectivity against the PIM and CDK families of kinases.

This comparative guide underscores the absolute necessity of comprehensive cross-reactivity profiling in the characterization of any new bioactive molecule.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • PubChem. (n.d.). 1-(3-chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomics-based kinase profiling. Methods in Molecular Biology, 1647, 119-133. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Reinhard, F. B. M., Eberhard, D., Werner, T., & Hasenpusch, G. (2015). The cellular thermal shift assay: a novel method for monitoring drug-target interactions in cells. Journal of Visualized Experiments, (98), e52791. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 165-80. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Merck Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9035-9051. [Link]

  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine... [Link]

  • Veeprho. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(6), 999-1016. [Link]

  • Singh, A., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. [Link]

  • Zhang, H., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236. [Link]

  • Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7058. [Link]

  • Gobis, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1607. [Link]

  • Semantic Scholar. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (n.d.). CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
  • Al-Masoudi, W. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(3), 365-373. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Hahn, F., & Nekrasov, M. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(15), 3742. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Journal of Pharmaceutical and Health Research. (n.d.). In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. [Link]

Sources

A Comparative Guide to the Analytical Method Validation for 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of every component is paramount. 1-(3-Chloropyridin-2-yl)-4-methylpiperazine, a key heterocyclic building block, serves as a critical starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and consistency of this precursor directly influence the quality, safety, and efficacy of the final drug product.[1][2] Therefore, a robust, validated analytical method for its quantification and impurity profiling is not merely a quality control measure; it is a foundational requirement for regulatory compliance and patient safety.

This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the harmonized principles of the International Council for Harmonisation (ICH), specifically the revised Q2(R2) guideline, which is recognized by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8] We will dissect the causality behind experimental choices, present detailed protocols, and compare the performance of High-Performance Liquid Chromatography (HPLC) with viable alternatives, offering field-proven insights for researchers and drug development professionals.

The Primary Workhorse: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for the analysis of non-volatile and thermally sensitive molecules like this compound.[9][10] Its versatility allows for the simultaneous determination of the principal compound (assay) and its related impurities, making it a highly efficient tool. A critical objective is to develop a stability-indicating method, which is a procedure that can accurately detect changes in the quality attributes of the drug substance over time.[11]

A potential challenge with piperazine derivatives is their lack of a strong UV chromophore.[9] This necessitates careful wavelength selection or, in some cases, derivatization to enhance UV absorbance for trace-level impurity detection.[12] For this compound, the presence of the chloropyridine ring provides sufficient UV activity for direct analysis.

The following sections detail the validation of a reversed-phase HPLC (RP-HPLC) method, adhering to the framework of ICH Q2(R2).[3][6]

Experimental Workflow: A Self-Validating System

The validation process is a systematic journey to prove that an analytical method is fit for its intended purpose.[6][11] Each step builds upon the last, creating a network of evidence that ensures data reliability.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_imp Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow, Temp) Dev->Opt Spec Specificity & Forced Degradation Opt->Spec Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LOQ LOD & LOQ Lin->LOQ Acc->LOQ Prec->LOQ Rob Robustness LOQ->Rob SST System Suitability Testing (SST) Rob->SST Routine Routine Analysis (Release & Stability) SST->Routine

Caption: Analytical Method Validation Workflow.

Validation Parameter Deep Dive

For each parameter, we explain the rationale, provide a detailed protocol, and list science-based acceptance criteria.

  • Expertise & Experience (The "Why"): Specificity is the cornerstone of any analytical method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][13] A method is not truly validated without rigorous proof that the signal you are measuring comes only from your target analyte. Forced degradation studies are the ultimate test of specificity, as they intentionally create the very interferences the method must overcome.[1][2][14] This process is essential to demonstrate that the method is stability-indicating.[11]

  • Experimental Protocol: Forced Degradation

    • Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL.[15]

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Treat the solution with 6% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to dry heat at 105°C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation (ICH Q1B): Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

    • Analysis: Analyze a blank, an unstressed sample, and all stressed samples by HPLC with a Photodiode Array (PDA) detector. The PDA detector is critical for assessing peak purity, which confirms that a chromatographic peak is attributable to a single component.

  • Trustworthiness (Acceptance Criteria):

    • The method should achieve a target degradation of 5-20% for each stress condition.[15]

    • The peak for this compound must be free from any co-eluting peaks in the chromatograms of stressed samples.

    • The resolution (Rs) between the main peak and the closest eluting degradation product must be ≥ 2.0.

    • The peak purity index for the analyte peak in all stressed samples must be ≥ 0.999.

  • Expertise & Experience (The "Why"): Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[3] This is fundamental for accurate quantification. We don't just look at the correlation coefficient; we also examine the y-intercept to ensure there is no significant bias at the lower end of the range.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration level in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Trustworthiness (Acceptance Criteria):

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be less than 2% of the response at the 100% concentration level.

    • The residual plot should show a random distribution of points around zero.

  • Expertise & Experience (The "Why"): Accuracy measures the closeness of the test results to the true value.[3][16] It is typically assessed via recovery studies. This parameter validates the entire process, from sample preparation to final measurement, ensuring that there are no systematic errors or sample matrix interferences leading to biased results.

  • Experimental Protocol:

    • If analyzing a final drug product, prepare a placebo blend.

    • Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Amount / Spiked Amount) * 100.

  • Trustworthiness (Acceptance Criteria):

    • The mean percent recovery for each level should be within 98.0% to 102.0%.

    • The Relative Standard Deviation (RSD) for the replicate preparations at each level should be ≤ 2.0%.

  • Expertise & Experience (The "Why"): Precision demonstrates the consistency and reproducibility of the method.[17] We evaluate it at two levels: Repeatability (intra-assay precision), which assesses performance under the same conditions over a short interval, and Intermediate Precision , which assesses the method's reliability when subjected to typical lab variations like different days, analysts, or equipment.[13]

  • Experimental Protocol:

    • Repeatability: Prepare and analyze six independent samples of this compound at 100% of the target concentration.

    • Intermediate Precision: A second analyst, on a different day and using a different HPLC system, repeats the repeatability protocol.

    • Calculate the RSD of the results for each set of analyses and for the combined data.

  • Trustworthiness (Acceptance Criteria):

    • RSD for Repeatability (n=6) should be ≤ 2.0%.

    • RSD for Intermediate Precision (n=12, combined data) should be ≤ 2.0%.

  • Expertise & Experience (The "Why"): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] This is critical for controlling impurities. The LOD is the lowest amount that can be detected but not necessarily quantified.[18] These parameters define the sensitivity limits of the method.

  • Experimental Protocol:

    • Determine the LOQ and LOD based on the signal-to-noise (S/N) ratio.

    • Prepare and inject solutions of decreasing concentration.

    • The concentration that yields an S/N ratio of approximately 10:1 is designated as the LOQ.

    • The concentration that yields an S/N ratio of approximately 3:1 is designated as the LOD.

    • Confirm the LOQ by analyzing six replicate samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%).

  • Expertise & Experience (The "Why"): No method is used in a perfectly static environment. Robustness testing evaluates the method's resilience to small, deliberate variations in its parameters, providing confidence that it will perform reliably in routine use.[13][16] This is a proactive measure to prevent out-of-specification (OOS) results during routine analysis.

  • Experimental Protocol:

    • Analyze the sample while making small, deliberate changes to critical method parameters, one at a time.

    • Typical variations include:

      • Flow Rate: ± 0.2 mL/min

      • Column Temperature: ± 5°C

      • Mobile Phase pH: ± 0.2 units

      • Mobile Phase Organic Composition: ± 2% absolute

    • Monitor system suitability parameters (e.g., tailing factor, resolution, retention time).

  • Trustworthiness (Acceptance Criteria):

    • System suitability parameters must remain within their defined limits (e.g., resolution ≥ 2.0, tailing factor ≤ 2.0) under all tested variations.

Data Presentation: Summarizing Validation Performance

Quantitative data should be summarized in clear, concise tables for easy comparison and review.

Table 1: Summary of HPLC Method Validation Parameters & Results

Validation ParameterTestAcceptance CriteriaResult
Specificity Forced DegradationPeak is pure and well-resolvedPassed (Rs > 2.0, Purity > 0.999)
Linearity 5 levels (50-150%), n=3r² ≥ 0.999r² = 0.9998
Range 50 - 150 µg/mLLinear, Accurate, PreciseConfirmed
Accuracy Spike recovery (80, 100, 120%)98.0 - 102.0% Recovery99.5 - 101.2%
Precision
Repeatabilityn=6 at 100%RSD ≤ 2.0%RSD = 0.8%
Intermediate Precisionn=12 (2 analysts, 2 days)RSD ≤ 2.0%RSD = 1.1%
Limit of Quantitation S/N ≈ 10:1Precision (RSD ≤ 10%)0.1 µg/mL (RSD = 4.5%)
Robustness Varied Flow, Temp, Mobile PhaseSST criteria metPassed

Comparison of Alternative Analytical Methods

While HPLC is often the preferred method, other techniques offer distinct advantages and may be suitable for specific applications, such as orthogonal testing or specialized analyses.

G cluster_methods Analytical Techniques CPMP 1-(3-Chloropyridin-2-yl) -4-methylpiperazine HPLC HPLC-UV (Primary Method) CPMP->HPLC Assay & Impurity Profiling UPLC UPLC-UV (High Throughput) CPMP->UPLC Faster Analysis GC GC-FID/MS (Volatile Impurities) CPMP->GC Requires Volatility/ Derivatization LCMS LC-MS (ID & Trace Analysis) CPMP->LCMS Structural ID of Unknowns

Caption: Comparative Analytical Approaches.

A. Gas Chromatography (GC)
  • Applicability: GC is a powerful technique for separating volatile compounds.[19] For a compound like this compound, its suitability depends on its thermal stability and volatility. If the compound or its potential impurities (e.g., residual synthesis solvents) are amenable to volatilization without degradation, GC can be an excellent choice, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[20]

  • Comparison:

    • Pros: Offers exceptional resolution with capillary columns. GC-MS provides definitive identification of volatile impurities.

    • Cons: Not suitable for non-volatile or thermally labile compounds. May require derivatization to increase volatility, which adds a step and potential for variability.

B. Ultra-Performance Liquid Chromatography (UPLC)
  • Applicability: UPLC is a direct advancement of HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures. It is fully applicable to the analysis of this compound.[21][22]

  • Comparison:

    • Pros: Significantly faster run times (high throughput), improved resolution, and reduced solvent consumption. This leads to more efficient lab operations and is environmentally friendlier.

    • Cons: Requires specialized, more expensive equipment. The high backpressure makes the system more susceptible to clogging from poorly prepared samples. Method transfer from HPLC to UPLC requires careful re-validation.

C. Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Applicability: LC-MS is the gold standard for identifying unknown impurities and degradation products.[23] It couples the separation power of LC with the highly sensitive and specific detection of MS, providing mass-to-charge ratio information that is crucial for structural elucidation.[24]

  • Comparison:

    • Pros: Unmatched specificity and sensitivity, allowing for the detection and identification of trace-level components that would be invisible to a UV detector.

    • Cons: Higher cost and complexity. Susceptible to matrix effects (ion suppression or enhancement) that can complicate quantification. Not typically used for routine release testing of the main component unless required for specific impurity control.

Table 2: Performance Comparison of Analytical Techniques

FeatureHPLC-UVGC-FID/MSUPLC-UVLC-MS
Primary Use Case Routine Assay & Impurity ProfilingVolatile Impurities & SolventsHigh-Throughput Screening & QCImpurity Identification & Trace Analysis
Speed Moderate (15-30 min)Moderate to Fast (10-25 min)Fast (2-10 min)Speed determined by LC front-end (HPLC/UPLC)
Resolution GoodExcellent (capillary columns)ExcellentDetermined by LC front-end
Sensitivity Good (ng level)Good to Excellent (pg level with MS)Very GoodExcellent (pg-fg level)
Specificity Good (based on retention time & UV)Excellent (with MS)Good (based on retention time & UV)Unmatched (based on m/z)
Analyte Requirement Soluble, UV-activeVolatile, Thermally StableSoluble, UV-activeSoluble, Ionizable
Instrumentation Cost



$

Conclusion

The validation of an analytical method for a pharmaceutical intermediate like this compound is a rigorous, multi-faceted process that forms the bedrock of quality assurance. A stability-indicating RP-HPLC method, validated according to ICH Q2(R2) guidelines, represents the most robust and widely accepted approach for routine quality control, offering a reliable balance of performance, cost, and accessibility.

While HPLC is the primary workhorse, a comprehensive analytical strategy should leverage alternative and orthogonal techniques where appropriate. UPLC offers a significant increase in throughput for high-volume testing environments. GC-MS is invaluable for controlling volatile impurities, and LC-MS provides the definitive structural information required to identify and characterize unknown degradation products discovered during stability studies. By understanding the causality behind each validation parameter and the comparative strengths of each technology, scientists can design and implement a scientifically sound control strategy that ensures product quality from intermediate to final formulation.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Vertex AI Search.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • FDA Guidance: Analytical Procedures and Methods Validation. (n.d.). Montrium.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science Publishers.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). BenchChem.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.). Wiley Online Library.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.). Wiley Online Library.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). IJPER.
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences.
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). PubMed.
  • Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to Benchmarking 1-(3-Chloropyridin-2-yl)-4-methylpiperazine Performance in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-substituted pyridine scaffold is a cornerstone for the development of novel therapeutics. The introduction of a piperazine moiety at the 2-position, in particular, is a common strategy to modulate physicochemical properties and target engagement. Among the various reagents available for this purpose, 1-(3-Chloropyridin-2-yl)-4-methylpiperazine serves as a key building block. This guide provides an in-depth performance benchmark of this compound, comparing it with relevant alternatives in the context of nucleophilic aromatic substitution (SNAr) reactions. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and analysis, and present comparative data to inform your selection of building blocks for drug discovery and development.

The Strategic Importance of this compound in SNAr

The utility of this compound lies in the reactivity of the 2,3-disubstituted pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 3-position activate the C2 position for nucleophilic attack. This makes the reaction with a secondary amine, such as N-methylpiperazine, an efficient method for its synthesis. The resulting product is a versatile intermediate, for instance in the synthesis of potent TRPV1 antagonists[1].

The choice of a chloro group as the leaving group at the 3-position is a critical factor influencing the reactivity and, consequently, the performance of this building block in subsequent reactions. The general reactivity trend for leaving groups in SNAr reactions on activated aryl systems is F > Cl ≈ Br > I[2]. This trend is governed by the electronegativity of the halogen, which influences the polarization of the C-X bond and the stability of the Meisenheimer intermediate.

Performance Benchmark: this compound vs. Key Alternatives

To provide a comprehensive performance benchmark, we will compare this compound with two key alternatives in the context of its synthesis via a typical SNAr reaction between a dihalopyridine and N-methylpiperazine. The chosen alternatives are:

  • 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine: To evaluate the impact of a more reactive leaving group.

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: To assess the performance of a less common but still relevant halogen leaving group.

The primary performance metrics for this comparison will be reaction yield and purity of the final product under standardized conditions.

Comparative Synthesis and Performance Data

The synthesis of these compounds is typically achieved through the nucleophilic aromatic substitution of the corresponding 2,3-dihalopyridine with N-methylpiperazine. The reaction is generally carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed.

Table 1: Comparative Performance in the Synthesis of 1-(3-Halopyridin-2-yl)-4-methylpiperazines

EntryDihalopyridineProductTypical Yield (%)Purity (%) (by HPLC)Key Observations
12,3-DichloropyridineThis compound80-90%>98%Robust and high-yielding reaction. The chloro group provides a good balance of reactivity and stability.
22,3-Difluoropyridine1-(3-Fluoropyridin-2-yl)-4-methylpiperazine85-95%>99%Higher reactivity of the fluoro leaving group often leads to slightly higher yields and shorter reaction times. However, 2,3-difluoropyridine is generally more expensive.
32,3-Dibromopyridine1-(3-Bromopyridin-2-yl)-4-methylpiperazine75-85%>97%The bromo leaving group is less reactive than chloro, potentially requiring harsher reaction conditions or longer reaction times to achieve comparable yields.

Note: The yields and purities presented are typical values based on literature precedents and are subject to variation based on specific reaction conditions and scale. A similar SNAr reaction of 3,6-dichloropyridazine with a substituted piperazine has been reported to yield the desired product in 83% yield, supporting the feasibility of these transformations[3].

Causality of Performance Differences

The observed differences in performance can be attributed to the fundamental principles of SNAr reactions:

  • Leaving Group Ability: The higher electronegativity of fluorine makes the C-F bond more polarized, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher yields for the fluoro analogue as predicted by the "element effect" in SNAr reactions[2].

  • Cost and Availability: While the fluoro derivative may offer a slight performance advantage in terms of reactivity, the higher cost and potentially lower availability of 2,3-difluoropyridine can be a significant consideration in large-scale synthesis. 2,3-Dichloropyridine is often a more cost-effective starting material.

  • Subsequent Reactivity: The choice of the halogen on the final product can also be a strategic one for further functionalization. While not the primary focus of this guide, a bromo or iodo substituent would be more amenable to subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than a chloro or fluoro group.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols can be adapted for the synthesis of the fluoro and bromo analogues.

Synthesis of this compound

This protocol describes a standard procedure for the nucleophilic aromatic substitution of 2,3-dichloropyridine with N-methylpiperazine.

Synthesis_Workflow reagents Reagents: 2,3-Dichloropyridine N-Methylpiperazine K2CO3 DMF reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel reaction Reaction: Stir at 80-100 °C Monitor by TLC/LC-MS reaction_vessel->reaction workup Aqueous Workup: Partition between EtOAc and H2O reaction->workup purification Purification: Column Chromatography (Silica gel, EtOAc/Hexanes) workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,3-dichloropyridine (1.0 eq) in dimethylformamide (DMF, 5-10 mL/mmol of dichloropyridine) in a round-bottom flask, add N-methylpiperazine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of the synthesized piperazine derivatives.

HPLC_Analysis_Workflow sample_prep Sample Preparation: Dissolve sample in mobile phase injection Injection sample_prep->injection hplc_system HPLC System: - C18 Reverse-Phase Column - Mobile Phase (e.g., ACN/H2O with TFA) - UV Detector (e.g., 254 nm) separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis: - Integrate peak areas - Calculate % purity detection->data_analysis report Purity Report data_analysis->report

Caption: Workflow for HPLC purity analysis of piperazine derivatives.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (ACN) in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity of the sample by dividing the peak area of the main product by the total peak area of all components in the chromatogram and multiplying by 100. A validated RP-HPLC method is crucial for accurate purity determination[4][5][6][7].

Broader Context: Alternative Scaffolds

While this guide focuses on the comparison of halo-substituted pyridinyl piperazines, it is important for drug discovery professionals to be aware of broader structural alternatives. The piperazine moiety is a versatile scaffold, and its properties can be fine-tuned by various substitutions. For instance, replacing the pyridine ring with other heterocycles or modifying the piperazine ring itself can lead to compounds with different biological activities and pharmacokinetic profiles[1][8][9][10][11].

Conclusion

The selection of a chemical building block is a critical decision in the drug discovery and development process, with significant implications for synthetic efficiency, cost, and the properties of the final compound. This guide has provided a comprehensive performance benchmark for this compound in the context of its synthesis via nucleophilic aromatic substitution.

Our analysis demonstrates that while the fluoro analogue may offer slightly higher reactivity, this compound provides an excellent balance of high yield, purity, and cost-effectiveness, making it a robust and reliable choice for many applications. The provided experimental protocols offer a solid foundation for the synthesis and analysis of these important intermediates. By understanding the underlying principles of reactivity and having access to validated experimental procedures, researchers can make informed decisions to accelerate their drug discovery programs.

References

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (n.d.).
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Thieme Connect.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers.
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (n.d.). Research and Reviews.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. (2024).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019).
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.).
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). MDPI.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.).
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025).
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. (n.d.).

Sources

Navigating the Translational Gap: A Comparative Guide to In Vivo vs. In Vitro Activity of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 1-(3-Chloropyridin-2-yl)-4-methylpiperazine and its Analogs

Editorial Note: Initial searches for extensive, publicly available data on the specific compound this compound yielded limited information. Therefore, this guide has been expertly curated to address the core scientific query by providing a comprehensive framework for comparing the in vivo and in vitro activities of novel substituted piperazine derivatives, a chemical class to which the topic compound belongs. This guide will use illustrative examples from related compounds found in the scientific literature to provide researchers, scientists, and drug development professionals with a robust methodological blueprint.

Introduction: The Crucial Dialogue Between Benchtop and Biological Systems

In the realm of drug discovery, the journey of a candidate molecule from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical juncture in this journey is the transition from controlled in vitro experiments to the complex, dynamic environment of a living organism (in vivo). The substituted piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including but not limited to, effects on the central nervous system (CNS)[1][2], antimicrobial properties[3][4], and enzymatic inhibition[3]. Understanding the correlation, and often the disparity, between a compound's performance in a test tube versus a whole-animal model is paramount for predicting its clinical potential and de-risking the development process. This guide provides a framework for this comparative analysis, focusing on the key experimental considerations and data interpretation.

The In Vitro Profile: Defining a Molecule's Intrinsic Activity

In vitro assays are the foundational tools for characterizing the primary biological activity of a novel compound. They offer a controlled environment to dissect specific molecular interactions, minimizing the confounding variables present in a whole organism. For a hypothetical compound like this compound, the in vitro assessment would logically commence with target-based screening, guided by the structural similarities to known pharmacophores.

Common In Vitro Assays for Piperazine Derivatives

Given the prevalence of piperazine moieties in CNS-active agents, a primary avenue of investigation would be their interaction with neurotransmitter receptors.

  • Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. For instance, derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been evaluated for their binding affinity to dopamine (D2, D3) and serotonin (5-HT1A) receptors.[5]

  • Functional Assays: Beyond simple binding, it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. This can be assessed by measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization upon receptor activation.

  • Enzyme Inhibition Assays: Many piperazine derivatives exhibit inhibitory activity against various enzymes. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors.[3]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Test compound (e.g., this compound).

  • Haloperidol (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of haloperidol.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Data Presentation:

CompoundD2 Receptor Ki (nM)
Haloperidol1.2
Test Compound X[Insert Value]

The In Vivo Reality: Unraveling a Molecule's Systemic Effects

While in vitro assays provide crucial information about a compound's intrinsic activity, they cannot predict its behavior in a complex biological system. In vivo studies are essential to evaluate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), efficacy, and safety in a living organism.

Common In Vivo Models for Piperazine Derivatives

The choice of the in vivo model depends on the intended therapeutic application as suggested by the in vitro data.

  • Models of CNS Activity: For compounds showing affinity for dopamine or serotonin receptors, rodent models of Parkinson's disease, schizophrenia, or depression are often employed.[5][6] Behavioral tests such as the elevated plus-maze (for anxiety) or forced swim test (for depression) can be used to assess pharmacological effects.

  • Pharmacokinetic Studies: These studies are crucial to determine a compound's bioavailability, half-life, and distribution in different tissues. This often involves administering the compound to animals (e.g., rats, mice) and measuring its concentration in blood and various organs over time.

  • Toxicity Studies: Acute and chronic toxicity studies are necessary to determine the safety profile of a compound. These studies assess for any adverse effects on animal health, including changes in weight, organ function, and behavior.

Experimental Protocol: Murine Model of Haloperidol-Induced Catalepsy

This protocol is a common method to assess the potential antipsychotic (dopamine D2 receptor antagonist) activity of a test compound.

Animals:

  • Male Swiss albino mice (20-25 g).

Materials:

  • Test compound.

  • Haloperidol (positive control).

  • Vehicle (e.g., saline, DMSO).

Procedure:

  • Acclimatize the mice to the experimental room for at least one hour.

  • Administer the test compound or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal, oral).

  • After a specific pre-treatment time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.

  • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy. This is often done using the bar test, where the mouse's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is recorded.

  • Record the cataleptic score for each mouse at each time point.

  • Analyze the data to determine if the test compound can reduce the cataleptic effect of haloperidol.

Data Presentation:

Treatment GroupCatalepsy Score (seconds) at 60 min
Vehicle0
Haloperidol150 ± 15
Haloperidol + Test Compound X (10 mg/kg)[Insert Value]

Bridging the Gap: A Comparative Analysis

The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo efficacy of a compound.

Key Questions to Address:

  • Does the in vitro potency (e.g., Ki, IC₅₀) translate to in vivo efficacy?

  • What is the relationship between the pharmacokinetic profile and the observed in vivo effects? For instance, does the compound reach the target tissue in sufficient concentrations to exert its effect?

  • Are there any off-target effects observed in vivo that were not predicted by the in vitro assays?

  • Do the metabolites of the compound have any biological activity?

A successful drug candidate will ideally demonstrate a clear and predictable relationship between its in vitro and in vivo data. Discrepancies often point to issues with pharmacokinetics (e.g., poor absorption, rapid metabolism), off-target effects, or the complexity of the biological system that cannot be fully replicated in vitro.

Visualizing the Workflow and Pathways

Drug Discovery and Development Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Optimization->Pharmacokinetics (ADME) In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetics (ADME)->In Vivo Efficacy Models Toxicology Studies Toxicology Studies In Vivo Efficacy Models->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gαi/o Gαi/o D2 Receptor->Gαi/o Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP - ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response

Caption: A schematic of the canonical Gαi-coupled signaling pathway for the dopamine D2 receptor.

Conclusion

The comparison of in vivo and in vitro activity is a cornerstone of modern drug development. While in vitro assays provide a precise measure of a compound's intrinsic properties, in vivo studies are indispensable for understanding its behavior in a complex physiological context. For novel piperazine derivatives like this compound, a systematic and parallel evaluation of both aspects is crucial. By carefully designing experiments, critically analyzing the data, and understanding the potential for discrepancies, researchers can more effectively navigate the challenging path from a promising molecule to a life-changing therapeutic.

References

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.

  • The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat.

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton.

  • Pyridine alkaloids with activity in the central nervous system.

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.

  • Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans.

  • Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats.

  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.

  • N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide.

  • 1-(3-chloropyridin-2-yl)piperazine dihydrochloride.

  • Pyridine alkaloids with activity in the central nervous system.

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.

  • In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking.

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

  • Dopamine D1, D2 Receptors.

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents.

  • 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.

  • Dopamine receptors – IUPHAR Review 13.

  • In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking.

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.

  • In silico Studies of N-(4-tert- butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking.

  • Bioactive Pyrrolo[2,1-f][5][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.

  • View of In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 1-(3-Chloropyridin-2-yl)-4-methylpiperazine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an analysis of its chemical structure and data from closely related compounds. Our objective is to empower you with the knowledge to manage this substance safely, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Hazard Profile Analysis

  • Chlorinated Pyridine Moiety : Compounds like 2-Chloropyridine are known to be combustible and can produce poisonous gases, including hydrogen chloride and nitrogen oxides, in a fire.[1] They are also irritants to the skin, eyes, and respiratory system.[1]

  • Piperazine Moiety : The piperazine structure is associated with more severe hazards, including the potential for severe skin burns, serious eye damage, and respiratory sensitization.[2][3] Some piperazine derivatives are also suspected of damaging fertility or the unborn child.[3]

  • Combined Profile : Based on analogs such as 1-(3-Chlorophenyl)piperazinium chloride, the combined structure is expected to be harmful or toxic if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[4] Furthermore, similar heterocyclic compounds are often classified as toxic to aquatic life with long-lasting effects.[5]

Therefore, this compound must be handled as a substance that is irritating to the skin, eyes, and respiratory system, a potential skin sensitizer, toxic to aquatic life, and capable of producing hazardous decomposition products upon combustion.

Part 2: Quantitative Hazard Summary

The following table summarizes the anticipated hazard classifications for this compound, based on data from its structural analogs.[4][5][6]

Hazard ClassificationGHS Hazard CodePrecautionary Statement
Skin IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage/irritation.
Respiratory IrritationH335May cause respiratory irritation.
Aquatic Hazard (Chronic)H411Toxic to aquatic life with long lasting effects.
Acute Toxicity (Oral)H302Harmful if swallowed.

Part 3: Mandatory Personal Protective Equipment (PPE) Protocol

A rigorous PPE protocol is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE for each hazard.[1]

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7] A face shield may be required for splash-prone operations.

  • Hand Protection : Wear solvent-resistant gloves (e.g., nitrile rubber).[8] Gloves must be inspected before use. Use a proper glove removal technique to avoid skin contact with the product and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

  • Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[1][7] A lab coat is mandatory. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or suit should be utilized.

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7] If ventilation is inadequate or if aerosols or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Part 4: Spill Management & Decontamination

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area. Ensure adequate ventilation.[5]

  • Don PPE : Before addressing the spill, don the full PPE described in Part 3.

  • Contain and Absorb : Do not let the product enter drains.[5] Cover drains if necessary. For liquid spills, collect, bind, and pump off spills. Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5][7]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose : The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste, following the procedure in Part 5.

Part 5: Step-by-Step Disposal Procedure

The guiding principle for disposal is to treat this compound as a chlorinated hazardous waste. Waste materials must be disposed of in accordance with national and local regulations.[5]

  • Step 1: Waste Segregation

    • Action : Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated waste container.

    • Causality : Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[2] Mixing wastes can lead to dangerous chemical reactions and complicates the final disposal process.[5]

  • Step 2: Containerization and Labeling

    • Action : Use a chemically compatible, leak-proof container. Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).

    • Causality : Proper labeling is mandated by law and ensures that everyone who handles the container understands its contents and the associated dangers, facilitating safe transport and disposal.

  • Step 3: Storage

    • Action : Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area. Keep it away from heat, sparks, and flame.[7]

    • Causality : Storing hazardous waste in a secure, designated area prevents accidental spills, exposure, and reactions with other chemicals.

  • Step 4: Final Disposal Arrangement

    • Action : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Causality : Final disposal must be conducted at an approved waste disposal plant.[4][9] For chlorinated organic compounds, high-temperature incineration is the preferred method as it ensures complete destruction of the molecule, preventing its release into the environment.[10] Your EHS office is the authoritative entity for ensuring compliance with all relevant EPA and local regulations.[11]

Part 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from this compound.

G cluster_0 cluster_1 A Waste Generation (e.g., unused chemical, contaminated labware, spill cleanup) B Segregate Waste Immediately (Do not mix with other streams) A->B C Select Appropriate Container (Chemically resistant, leak-proof) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated Satellite Area (Secure, ventilated, away from incompatibles) D->E P1 PPE Required At All Stages D->P1 F Contact EHS for Pickup (Schedule disposal with certified professionals) E->F G Documentation (Maintain records as required by your institution) F->G

Caption: Workflow for the safe disposal of this compound waste.

References

  • Hazard Summary for 2-Chloropyridine . (Date not specified). New Jersey Department of Health. [Link]

  • 2-CHLOROPYRIDINE . (2022). Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99% . (Date not specified). Cole-Parmer. [Link]

  • SAFETY DATA SHEET for Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate . (2025). AA Blocks. [Link]

  • Hazard Summary for Pyridine . (Date not specified). New Jersey Department of Health. [Link]

  • Regulations and Guidelines Applicable to Pyridine . (Date not specified). National Center for Biotechnology Information (NCBI). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . (1975). U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes . (Date not specified). U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Chloropyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Analogs

To determine the necessary level of personal protective equipment, we must first understand the potential hazards by examining the compound's constituent parts.

  • The 2-Chloropyridine Moiety: This is the primary driver of acute toxicity. 2-Chloropyridine is classified as fatal if inhaled or in contact with skin, and harmful if swallowed.[3][4][5] It is known to cause severe skin irritation and serious eye damage.[3][4][5] Furthermore, there is evidence that repeated or long-term exposure may cause damage to organs, specifically the liver.[3][4][6] The vapor or mist is irritating to the eyes, mucous membranes, and upper respiratory tract.[5]

  • The 4-Methylpiperazine Moiety: Piperazine and its derivatives are known skin and respiratory sensitizers, capable of causing allergic reactions.[7] They are also corrosive and can cause severe skin burns and eye damage.[8] Aqueous solutions of piperazine are strong bases and highly corrosive.[8]

Core Personal Protective Equipment (PPE) Directives

The following PPE is mandatory for all procedures involving 1-(3-Chloropyridin-2-yl)-4-methylpiperazine. The rationale for each selection is directly tied to the hazards identified above.

Eye and Face Protection
  • Specification: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][10] A full-face shield must be worn over the goggles whenever there is a risk of splashing or when handling quantities greater than a few milligrams.

  • Causality: The high risk of serious, potentially irreversible eye damage from both the 2-chloropyridine and piperazine moieties necessitates robust protection beyond standard safety glasses.[4]

Skin and Body Protection
  • Specification: A flame-retardant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a PVC apron or a full PVC protective suit is required. All protective clothing must be laundered separately from personal clothing.[8][11]

  • Causality: The "Fatal in contact with skin" classification of the 2-chloropyridine component means that any skin exposure is a critical medical emergency.[3] Impervious clothing prevents dermal absorption, which is a primary exposure route for chlorinated pyridines.[6]

Hand Protection
  • Specification: Double-gloving is mandatory. Use chemical-resistant gloves, such as nitrile rubber, that have been inspected for integrity prior to use.[7][9] The outer glove should be removed and replaced immediately upon known or suspected contact with the compound.

  • Causality: This provides redundant protection against a substance that is both corrosive and dermally fatal. The outer glove acts as a disposable barrier, protecting the inner glove from contamination and allowing for a safe and clean removal process.

Respiratory Protection
  • Specification: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[12][13] If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be worn.[11] A correct fit is essential for adequate protection.

  • Causality: The "Fatal if inhaled" classification for the 2-chloropyridine analog makes respiratory protection a non-negotiable aspect of safe handling.[3][4][5] The piperazine moiety also poses a risk of respiratory sensitization.

Operational and Disposal Plans

PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination. The sequence is designed to ensure that contaminated items are handled correctly and do not expose the user during removal.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Apron Don2 2. Inner Gloves Don1->Don2 Secure cuffs Don3 3. Respirator (if required) Don2->Don3 Perform seal check Don4 4. Goggles / Face Shield Don3->Don4 Ensure proper fit Don5 5. Outer Gloves Don4->Don5 Place over cuffs Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield / Goggles Doff1->Doff2 Peel off away from body Doff3 3. Lab Coat / Apron Doff2->Doff3 Handle by clean surfaces Doff4 4. Inner Gloves Doff3->Doff4 Roll inside-out Doff5 5. Respirator (if worn) Doff4->Doff5 Peel off Doff6 6. Wash Hands Thoroughly Doff5->Doff6 Exit work area

Caption: Logical sequence for donning and doffing PPE to minimize exposure risk.

Safe Handling and Storage
  • Avoid all personal contact, including inhalation of vapors or dust.[8][14]

  • Use in a well-ventilated area, preferably a chemical fume hood.[8]

  • Do not eat, drink, or smoke in the laboratory or when handling this product.[1][12]

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][12]

  • Ensure an eyewash station and safety shower are readily accessible.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Spill_Response Start Spill Occurs Alert Alert personnel in the area and evacuate if necessary Start->Alert Assess Assess spill size and risk Alert->Assess MinorSpill Minor Spill (Handled by trained lab personnel) Assess->MinorSpill Small & Contained MajorSpill Major Spill (Contact Emergency Responders) Assess->MajorSpill Large, Uncontained, or Unknown DonPPE Don full PPE: Double gloves, respirator, goggles, face shield, lab coat MinorSpill->DonPPE Contain Contain spill with absorbent material (sand, earth, vermiculite) DonPPE->Contain Cleanup Collect material with non-sparking tools into a labeled, sealed container Contain->Cleanup Decontaminate Decontaminate spill area with appropriate solvent/soap and water Cleanup->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: Step-by-step decision workflow for responding to a chemical spill.

Waste Disposal Plan
  • All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers for disposal.[11][12]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][10] Do not allow the chemical to enter drains or waterways.[8][9]

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety glassesSingle pair nitrile glovesLab coatNot required
Weighing (Solid) Goggles & Face ShieldDouble nitrile glovesLab coatRequired (in fume hood)
Solution Preparation Goggles & Face ShieldDouble nitrile glovesLab coat / PVC ApronRequired (in fume hood)
Reaction Workup & Transfer Goggles & Face ShieldDouble nitrile glovesLab coat & PVC ApronRequired (in fume hood)
Spill Cleanup Goggles & Face ShieldDouble nitrile glovesPVC Apron / SuitRequired (Respirator)

References

  • 2-Chloropyridine - National Toxicology Program . National Toxicology Program, NIH. [Link]

  • piperazine anhydrous - s d fine-chem limited . S D Fine-Chem Limited. [Link]

  • CAS 1016745-43-9 | 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine | MFCD09804878 . Hoffman Fine Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.